Heliosupine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31NO8 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20-,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-QWNUQHEASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Heliosupine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), exhibits a multifaceted mechanism of action primarily characterized by its bioactivation to a potent alkylating agent, leading to hepatotoxicity. While generally less toxic than its tertiary amine counterpart, heliosupine, the N-oxide can be reduced in vivo, initiating a cascade of toxic events. This guide delineates the core mechanisms, including metabolic activation, cellular macromolecule adduction, and potential direct receptor inhibition, supported by available quantitative data and detailed experimental methodologies.
Introduction
Pyrrolizidine alkaloids are a large class of phytotoxins known for their hepatotoxic, genotoxic, and carcinogenic properties.[1] this compound is found in various plant species, including those of the Heliotropium genus.[2] The toxicity of unsaturated PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3] This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on the molecular and cellular events that underpin its biological effects.
Metabolic Activation: The Gateway to Toxicity
The toxicity of this compound is contingent upon its metabolic transformation. This process involves two key stages: reduction to its corresponding tertiary amine and subsequent oxidative metabolism.
2.1. In Vivo Reduction to Heliosupine
This compound is considered a pro-toxin. In the gut and liver, it can be reduced to its tertiary pyrrolizidine alkaloid form, heliosupine.[1] This conversion is a critical step, as the tertiary amine is the substrate for the subsequent toxifying metabolic pathway.
2.2. Hepatic Bioactivation by Cytochrome P450
Following its formation, heliosupine undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[3] This process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are potent electrophiles and are the ultimate toxic metabolites responsible for the adverse effects of PAs.[4]
Caption: Bioactivation pathway of this compound.
Molecular Mechanisms of Toxicity
The highly reactive DHPA metabolites of heliosupine can interact with nucleophilic centers in cellular macromolecules, leading to the formation of covalent adducts. This adduction is the primary driver of the observed toxicity.
3.1. DNA Adduct Formation and Genotoxicity
DHPAs are known to form adducts with DNA bases, particularly deoxyguanosine and deoxyadenosine.[5][6] These DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis.[1] The formation of a specific set of DHP-derived DNA adducts is considered a common biomarker for PA-induced liver tumor formation.[5]
3.2. Protein Adduct Formation and Cellular Dysfunction
In addition to DNA, DHPAs readily react with cellular proteins, forming protein adducts.[4] This can impair protein function, leading to enzyme inhibition, disruption of cellular signaling pathways, and ultimately, cell death. The formation of pyrrole-protein adducts in the blood has been proposed as a potential biomarker for PA-induced hepatic sinusoidal obstruction syndrome (HSOS).[1]
3.3. Induction of Apoptosis
The cellular damage induced by DNA and protein adduction can trigger programmed cell death (apoptosis). Pyrrolizidine alkaloids have been shown to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[7]
Caption: Cellular mechanism of Heliosupine-induced toxicity.
Direct Pharmacological Activity
Separate from its toxicity profile, this compound has been reported to exhibit direct pharmacological activity.
4.1. Muscarinic Acetylcholine Receptor Inhibition
This compound has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR) with a reported IC50 of 350 μM.[3] This suggests a potential for neurotoxic or other pharmacological effects mediated through the cholinergic system, independent of its bioactivation to toxic metabolites.
Potential for Microtubule Disruption
While not directly demonstrated for this compound, studies on the structurally similar pyrrolizidine alkaloid, Indicine N-oxide, suggest a potential mechanism involving the disruption of microtubule dynamics. Indicine N-oxide has been shown to inhibit the proliferation of various cancer cell lines, block cell cycle progression at mitosis, and depolymerize microtubules.[8][9] It also exhibited DNA damaging effects.[8] This raises the possibility that this compound may share a similar cytotoxic mechanism.
Quantitative Data Summary
| Compound | Target/Assay | Value | Reference(s) |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | IC50: 350 μM | [3] |
| Indicine N-oxide | Cancer Cell Line Proliferation Inhibition | IC50: 46 - 100 μM | [8][9] |
Experimental Protocols
7.1. In Vitro Muscarinic Receptor Binding Assay (Representative Protocol)
This protocol is a generalized representation based on standard radioligand binding assay methodologies.[7][10]
-
Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors.
-
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with a specific mAChR subtype).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Non-specific binding control (e.g., atropine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS, and either buffer (for total binding), a saturating concentration of atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
-
7.2. In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.[11][12]
-
Objective: To determine the cytotoxic effect of this compound on a given cell line (e.g., HepG2 human hepatoma cells).
-
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for an in vitro cytotoxicity assay.
7.3. In Vitro DNA Adduct Formation Assay (Representative Protocol)
This protocol outlines the general steps for detecting PA-derived DNA adducts using LC-MS/MS.[5][6]
-
Objective: To determine if this compound, after metabolic activation, forms DNA adducts in vitro.
-
Materials:
-
Rat liver microsomes (as a source of CYP enzymes).
-
NADPH regenerating system.
-
Calf thymus DNA.
-
This compound.
-
Enzymes for DNA hydrolysis (e.g., micrococcal nuclease, spleen phosphodiesterase, nuclease P1).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate this compound with rat liver microsomes, the NADPH regenerating system, and calf thymus DNA.
-
After incubation, isolate the DNA from the reaction mixture.
-
Enzymatically hydrolyze the DNA to individual nucleosides.
-
Analyze the hydrolysate by LC-MS/MS to detect and quantify any DHP-derived deoxynucleoside adducts. The analysis would typically involve selective reaction monitoring (SRM) for the specific mass transitions of the expected adducts.
-
Conclusion
The mechanism of action of this compound is complex, involving both metabolic activation to a genotoxic agent and potential direct pharmacological effects. The primary pathway of toxicity is initiated by its in vivo reduction and subsequent CYP450-mediated conversion to a reactive dehydropyrrolizidine alkaloid. This metabolite forms covalent adducts with DNA and proteins, leading to widespread cellular damage, apoptosis, and ultimately hepatotoxicity. Additionally, its ability to inhibit muscarinic acetylcholine receptors and the potential for microtubule disruption, as suggested by studies on similar compounds, highlight other possible biological activities. Further research is required to fully elucidate the specific DNA adducts formed from this compound and to confirm its effects on microtubule dynamics. A comprehensive understanding of these mechanisms is crucial for assessing the risk associated with exposure to this compound and for the development of potential therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanism of in vitro cytotoxicity of metal oxide nanoparticles using catfish primary hepatocytes and human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects of Biosynthesized Zinc Oxide Nanoparticles on Murine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Heliosupine N-oxide as a Muscarinic Acetylcholine Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid, has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with mAChRs, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing this activity, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development interested in the potential of this compound and related compounds as modulators of the cholinergic system.
Introduction
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, including learning, memory, and the regulation of autonomic functions. Consequently, mAChRs are significant targets for therapeutic intervention in various disorders.
Pyrrolizidine alkaloids (PAs) are a large class of natural compounds, some of which have been shown to interact with various neurotransmitter receptors. This compound is a PA that has demonstrated inhibitory activity at mAChRs. This guide synthesizes the available data on this interaction, providing a technical foundation for further research and development.
Quantitative Data
The primary quantitative measure of this compound's activity at muscarinic acetylcholine receptors is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
Table 1: Inhibitory Activity of Pyrrolizidine Alkaloids at Muscarinic Acetylcholine Receptors
| Compound | IC50 (µM) | Radioligand | Receptor Source | Reference |
| This compound | 350 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| 3'-Acetylheliosupine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Echihumiline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Echihumiline N-oxide | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Echimidine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Heliosupine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Heliotrine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Monocrotaline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Pycnanthine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Retronecine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Riddelliine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Senecionine | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
| Seneciphylline | 8.7 - 512.5 | [³H]Quinuclidinyl benzilate (QNB) | Porcine brain | [Schmeller et al., 1997] |
Note: The specific IC50 value for this compound is cited as 350 µM by commercial suppliers, referencing Schmeller et al. (1997). The paper's abstract states a range for twelve PAs.
Experimental Protocols
The determination of the inhibitory activity of this compound on muscarinic acetylcholine receptors is typically achieved through competitive radioligand binding assays. The following protocol is a detailed representation of the methodology described in the primary literature for pyrrolizidine alkaloids.
Radioligand Binding Assay for Muscarinic Acetylcholine Receptor Inhibition
This protocol is based on the methods described by Schmeller et al. (1997) for the characterization of pyrrolizidine alkaloid interactions with mAChRs.
Objective: To determine the IC50 value of this compound for the inhibition of [³H]Quinuclidinyl benzilate ([³H]QNB) binding to muscarinic acetylcholine receptors.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB)
-
Receptor Source: Membrane preparations from porcine brain
-
Non-specific Binding Control: Atropine sulfate (10 µM)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation Cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize porcine brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]QNB, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]QNB, atropine sulfate, and membrane preparation.
-
Test Compound: Assay buffer, [³H]QNB, varying concentrations of this compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of atropine).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic acetylcholine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o. This compound, as an inhibitor, would block these signaling events.
Caption: Muscarinic Acetylcholine Receptor (Gq/11-coupled) Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Screening mAChR Antagonists
The following diagram illustrates a typical workflow for identifying and characterizing muscarinic acetylcholine receptor antagonists.
Caption: A typical experimental workflow for the screening and characterization of muscarinic acetylcholine receptor antagonists.
Conclusion
This compound presents as a moderate inhibitor of muscarinic acetylcholine receptors. The available data, primarily from in vitro radioligand binding assays, provides a foundation for further investigation into its pharmacological profile. The detailed protocols and workflow diagrams in this guide are intended to facilitate future research into the structure-activity relationships of pyrrolizidine alkaloids at mAChRs and to explore their potential as therapeutic leads. Further studies are warranted to elucidate the subtype selectivity of this compound and to characterize its activity in functional cellular and in vivo models.
Unveiling the Natural Reservoir: A Technical Guide to Heliosupine N-oxide in Cynoglossum officinale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Heliosupine N-oxide within the plant species Cynoglossum officinale, commonly known as hound's tongue. This document collates quantitative data on the distribution of this pyrrolizidine alkaloid (PA), details the experimental protocols for its extraction and analysis, and visualizes the underlying biosynthetic pathways and experimental workflows.
Quantitative Distribution of Pyrrolizidine Alkaloids in Cynoglossum officinale
Cynoglossum officinale is a significant natural source of pyrrolizidine alkaloids, with Heliosupine being the predominant alkaloid. The majority of these alkaloids exist in their N-oxide form, which is generally considered less toxic than the free base form but can be converted to the toxic free base in the digestive tract of herbivores. The concentration and distribution of these alkaloids vary considerably depending on the plant organ and its developmental stage.
The following table summarizes the quantitative data on the total pyrrolizidine alkaloids (PAs), the free base fraction, and the N-oxide fraction in various parts of Cynoglossum officinale during its growth cycle. The data is adapted from the study by Pfister et al. (1992).
| Plant Part | Growth Stage | Total PAs (% dry weight) | Free Base PAs (% of Total PAs) | N-oxide PAs (% of Total PAs) |
| Leaves | Early Rosette | 1.89 | 16.4 | 83.6 |
| Mid Rosette | 2.12 | 34.9 | 65.1 | |
| Late Rosette | 1.05 | 67.6 | 32.4 | |
| Bolting | 0.84 | 50.0 | 50.0 | |
| Budding | 0.31 | 19.4 | 80.6 | |
| Flowering | 1.20 | 14.2 | 85.8 | |
| Mature | 0.68 | 2.9 | 97.1 | |
| Stems | Bolting | 1.29 | 24.8 | 75.2 |
| Budding | 0.56 | 37.5 | 62.5 | |
| Flowering | 0.13 | 30.8 | 69.2 | |
| Mature | 0.09 | 11.1 | 88.9 | |
| Buds | Budding | 1.27 | 34.6 | 65.4 |
| Flowers | Flowering | 1.36 | 22.1 | 77.9 |
| Mature | 0.12 | 41.7 | 58.3 | |
| Pods | Mature | 1.00 | 29.0 | 71.0 |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound and other pyrrolizidine alkaloids from Cynoglossum officinale.
Extraction and Quantification by Nuclear Magnetic Resonance (NMR)
This protocol is based on the methodology described by Pfister et al. (1992) for the quantification of total PAs, free base, and N-oxide fractions.
a. Extraction:
-
Sample Preparation: Collect fresh plant material (leaves, stems, flowers, etc.) and freeze-dry to a constant weight. Grind the dried material to a fine powder.
-
Soxhlet Extraction: Accurately weigh approximately 2 grams of the powdered plant material and place it in a cellulose thimble.
-
Extract the sample with 150 mL of methanol in a Soxhlet apparatus for 12-16 hours.
-
Evaporation: After extraction, evaporate the methanolic extract to dryness using a rotary evaporator at 40°C.
-
Acid-Base Partitioning:
-
Dissolve the dried extract in 25 mL of 1 M sulfuric acid.
-
Wash the acidic solution three times with 25 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.
-
Make the aqueous layer alkaline (pH 9-10) with concentrated ammonium hydroxide.
-
Extract the alkaline solution three times with 25 mL of chloroform. Combine the chloroform extracts.
-
-
N-oxide Reduction (for total PA quantification):
-
To a separate aliquot of the acidic solution, add zinc dust and stir for 2-3 hours to reduce the PA N-oxides to the free base form.
-
Filter the solution and proceed with the alkalinization and chloroform extraction as described above.
-
-
Final Preparation: Evaporate the chloroform extracts to dryness. The residue contains the PA free bases.
b. NMR Quantification:
-
Sample Preparation: Dissolve a known weight of the dried PA extract in deuterated chloroform (CDCl₃).
-
Internal Standard: Add a known amount of an internal standard, such as 1,4-dinitrobenzene, to the NMR tube.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the sample.
-
Quantification: Integrate the signals corresponding to the protons of the PAs (specifically, the signal for the H-7 proton of the heliotridine necine base) and the signal of the internal standard. Calculate the concentration of PAs based on the ratio of the integrals and the known amount of the internal standard.
Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a more specific and sensitive method for the quantification of this compound.
a. Extraction and Sample Preparation:
-
Homogenization: Homogenize 100 mg of freeze-dried and powdered plant material in 1 mL of 0.1 M HCl in methanol.
-
Sonication and Centrifugation: Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs with methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
b. HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 398.2 → 120.1, 138.1).
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound. Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound in Cynoglossum officinale.
Caption: Biosynthetic pathway of this compound in Cynoglossum officinale.
Caption: Experimental workflow for the analysis of this compound.
An In-depth Technical Guide to the Biosynthesis of Heliosupine and Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of heliosupine, a pyrrolizidine alkaloid (PA), and its corresponding N-oxide. PAs are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores. Their complex structures and biological activities, including significant hepatotoxicity, make their biosynthetic pathways a critical area of study for toxicology, pharmacology, and drug development. Heliosupine is found in various plant species, notably within the Boraginaceae family, such as Cynoglossum officinale.
Overview of the Heliosupine Biosynthetic Pathway
The biosynthesis of heliosupine is a multi-step process that can be conceptually divided into three main stages:
-
Formation of the Necine Base Core: Synthesis of the characteristic bicyclic pyrrolizidine structure, which for heliosupine is (-)-heliotridine.
-
Synthesis of the Necic Acids: Formation of the two distinct acyl moieties, angelic acid and echimidinic acid.
-
Esterification and Final Modifications: The sequential attachment of the necic acids to the necine base, followed by N-oxidation to produce heliosupine N-oxide.
Pyrrolizidine alkaloids are primarily synthesized in the roots of plants and are then transported, often as N-oxides, to other parts of the plant, such as the leaves and inflorescences.
Stage 1: Biosynthesis of the (-)-Heliotridine Necine Base
The formation of the pyrrolizidine core is the foundational part of the pathway, starting from common amino acids and polyamines.
Formation of Homospermidine
The pathway begins with the amino acid L-arginine, which is converted to putrescine. Putrescine and the aminobutyl moiety of spermidine serve as precursors for the first pathway-specific intermediate, homospermidine.[1] This crucial condensation reaction is catalyzed by homospermidine synthase (HSS) , an NAD+-dependent enzyme.[1][2] HSS is considered the key committing enzyme in PA biosynthesis.[3] It has been shown to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism.[1]
Cyclization to the Pyrrolizidine Core
Homospermidine undergoes a two-step oxidative deamination catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) .[4][5] This enzyme oxidizes both primary amino groups of homospermidine. The reaction proceeds through a monocyclic pyrrolinium ion intermediate and results in the formation of a bicyclic aldehyde, 1-formylpyrrolizidine, which is a key intermediate in the formation of the necine base.[4][6] Subsequent reduction and hydroxylation steps lead to the formation of various necine bases. For heliosupine, the specific necine base is (-)-heliotridine, which is a stereoisomer of retronecine.
Logical Relationship: Necine Base Formation
The following diagram illustrates the initial steps in the biosynthesis of the pyrrolizidine core, leading to the formation of the necine base precursor.
Caption: Pathway from primary metabolites to the necine base (-)-heliotridine.
Stage 2: Biosynthesis of Necic Acids
Heliosupine is a diester, containing two different necic acids derived from branched-chain amino acids.
Angelic Acid Moiety
The angelic acid component is a C5 acid derived from the amino acid L-isoleucine . The biosynthetic route is believed to follow the initial steps of the L-isoleucine degradation pathway.
Echimidinic Acid Moiety
Echimidinic acid is a more complex, branched C7 necic acid. Its biosynthesis begins with the condensation of an activated acetaldehyde (derived from pyruvate) with 2-oxoisovalerate (the keto-acid of valine).[7] This reaction is catalyzed by a specialized acetohydroxyacid synthase (AHAS)-like enzyme. Subsequent reduction and hydroxylation steps are required to form the final echimidinic acid structure, although the specific enzymes for these transformations are not fully characterized.
Logical Relationship: Necic Acid Formation
This diagram shows the precursor amino acids for the necic acid moieties of heliosupine.
Caption: Precursors for the angelic and echimidinic acid moieties.
Stage 3: Esterification and N-Oxidation
The final stages of heliosupine biosynthesis involve the assembly of the necine base and necic acids, followed by N-oxidation.
Esterification
The assembly of heliosupine requires two separate esterification reactions. The (-)-heliotridine core is first esterified with angelic acid and then with echimidinic acid. The specific acyltransferase enzymes responsible for catalyzing these esterification steps in PA biosynthesis have not yet been fully identified and characterized. This remains a significant area for future research.
N-Oxidation to this compound
The final step in the pathway is the N-oxidation of the tertiary nitrogen on the pyrrolizidine ring to form this compound. N-oxides are often the primary form of PAs synthesized and transported within the plant.[3] While the specific enzyme in plants is not definitively identified, flavin-containing monooxygenases (FMOs) are strong candidates. Plant FMOs are known to catalyze the oxygenation of various nitrogen-containing compounds and play roles in specialized metabolic pathways.[8][9] In mammals, both FMOs and cytochrome P450s are known to N-oxidize PAs.[10]
Experimental Workflow: Overall Biosynthesis
The diagram below outlines the complete biosynthetic pathway leading to heliosupine and its N-oxide.
Caption: Overall biosynthetic pathway of heliosupine and this compound.
Quantitative Data
Quantitative understanding of biosynthetic pathways relies on the kinetic parameters of their enzymes and the concentrations of intermediates. Data for the specific enzymes in the heliosupine pathway are limited, but studies on homologous enzymes in other PA-producing plants provide valuable insights.
| Enzyme | Substrate | Plant/Organism Source | Km (µM) | Vmax | kcat | Reference |
| Homospermidine Oxidase (HSO) | Homospermidine | Heliotropium indicum | 80 | - | - | [4] |
| Homospermidine Synthase (HSS) | Putrescine / Spermidine | Eupatorium cannabinum | Same affinity for both | Same activity for both | - | [2] |
| Flavin-containing Monooxygenase | Senecionine (a PA) | Pig Liver (for comparison) | 300 | - | - | [10] |
Note: Data for many enzymes in the pathway, particularly the acyltransferases and the specific plant N-oxidase, are not yet available. Km (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.
Key Experimental Protocols
The elucidation of the heliosupine biosynthetic pathway has been made possible through a combination of tracer studies, enzyme assays, and modern analytical techniques.
Tracer Feeding Experiments
This method is used to identify precursor-product relationships in a metabolic pathway.
-
Objective: To confirm the incorporation of precursors like putrescine or isoleucine into the final PA structure.
-
Protocol Outline:
-
Preparation of Labeled Precursor: A precursor (e.g., [1,4-¹⁴C]putrescine) is synthesized or purchased.
-
Administration: The labeled compound is fed to the plant, typically through the roots or by applying it to detached leaves.
-
Incubation: The plant is allowed to metabolize the precursor over a defined period.
-
Extraction: PAs are extracted from the plant tissue using an acidic solution followed by solid-phase extraction (SPE) on a strong cation exchange column.
-
Analysis: The extract is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify labeled products.
-
Structure Confirmation: The structure of the labeled products is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Homospermidine Synthase (HSS) Enzyme Assay
This assay measures the activity of the first committed enzyme in the pathway.
-
Objective: To quantify the rate of homospermidine formation from its substrates.
-
Protocol Outline:
-
Protein Extraction: Total protein is extracted from plant tissue (typically roots) known to express HSS. The enzyme can be purified using chromatographic techniques.
-
Reaction Mixture: The enzyme extract is incubated in a buffered solution (e.g., Glycine-NaOH, pH 9.0) containing the substrates putrescine, spermidine, and the cofactor NAD+. One of the substrates (e.g., putrescine) is radioactively labeled.
-
Incubation: The reaction is carried out at an optimal temperature (e.g., 37°C) for a specific time and then stopped (e.g., by adding a strong base).
-
Product Separation: The product, homospermidine, is separated from the unreacted substrates using HPLC or TLC.
-
Quantification: The amount of radioactive homospermidine formed is quantified using a scintillation counter or radioactivity detector, allowing for the calculation of enzyme activity.
-
Homospermidine Oxidase (HSO) Enzyme Assay
This assay measures the activity of the enzyme responsible for the cyclization of the necine base.
-
Objective: To quantify the rate of homospermidine oxidation.
-
Protocol Outline:
-
Enzyme Source: HSO can be heterologously expressed (e.g., in Nicotiana benthamiana) and purified from the plant extracts.
-
Reaction Mixture: The purified enzyme is incubated with homospermidine in a suitable buffer.
-
Detection of Products: The formation of the aldehyde product can be monitored. A common method is to couple the production of hydrogen peroxide (a byproduct of the oxidase reaction) to a colorimetric assay. For example, horseradish peroxidase can be used to catalyze the oxidation of a chromogenic substrate in the presence of H₂O₂.
-
Spectrophotometry: The change in absorbance over time is measured with a spectrophotometer, which is proportional to the enzyme activity.
-
Product Confirmation: The formation of 1-formylpyrrolizidine can be confirmed by GC-MS analysis of the reaction mixture.[4]
-
Extraction and LC-MS/MS Analysis of Heliosupine and this compound
This is the standard method for the detection and quantification of PAs in biological samples.
-
Objective: To accurately measure the concentration of heliosupine and its N-oxide in plant tissues or other matrices.
-
Protocol Outline:
-
Sample Preparation: The plant material is dried and finely ground.
-
Extraction: The sample is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the nitrogen atoms, making the alkaloids water-soluble.
-
Purification (Solid-Phase Extraction - SPE): The acidic extract is passed through a strong cation exchange (SCX) cartridge. The PAs bind to the column, while neutral and anionic compounds are washed away. The PAs are then eluted with a basic methanolic solution (e.g., 5% ammonia in methanol).
-
Analysis (UHPLC-MS/MS): The purified extract is injected into an Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Separation: A C18 reverse-phase column is typically used to separate heliosupine from its N-oxide and other PAs.
-
Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions for heliosupine and this compound are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
-
-
Experimental Workflow: PA Analysis
This diagram outlines a typical workflow for the analysis of pyrrolizidine alkaloids from a plant sample.
Caption: A standard workflow for the extraction and analysis of PAs.
Conclusion and Future Directions
The biosynthetic pathway of heliosupine illustrates a complex and elegant route from primary metabolites to a potent defensive secondary metabolite. While the early stages of necine base formation are well-understood, with key enzymes like HSS and HSO identified and characterized, significant gaps in our knowledge remain. The specific acyltransferases that catalyze the esterification of the necine base with angelic and echimidinic acids are yet to be discovered. Similarly, the definitive identification of the plant enzyme responsible for the final N-oxidation step is an important area for future research.
Elucidating these missing steps will not only complete our understanding of PA biosynthesis but also open up possibilities for metabolic engineering. By manipulating these pathways, it may be possible to produce novel alkaloid structures for drug discovery or to eliminate toxic PAs from crops and herbal remedies, thereby enhancing food and consumer safety. Continued research using a combination of genomics, transcriptomics, enzymology, and analytical chemistry will be essential to fully unravel the intricacies of heliosupine biosynthesis.
References
- 1. pnas.org [pnas.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-oxoisovalerate decarboxylation to isobutanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 10. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heliosupine N-oxide: Chemical Structure, Properties, and Biological Activity
Introduction
Heliosupine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as those of the Cynoglossum genus.[1][2] As the N-oxide derivative of the parent alkaloid heliosupine, it represents a class of compounds that are of significant interest to researchers in toxicology, pharmacology, and drug development. Pyrrolizidine alkaloids and their N-oxides are known for their potential toxicity, primarily hepatotoxicity, which is mediated by metabolic activation in the liver.[3][4] However, these compounds also exhibit a range of biological activities, including interactions with neurotransmitter receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a necine base with a pyrrolizidine core, to which a necic acid is attached through an ester linkage. The defining feature is the oxidation of the nitrogen atom in the pyrrolizidine ring to form an N-oxide.
Caption: 2D Chemical Structure of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₁NO₈ | [5] |
| Molecular Weight | 413.46 g/mol | [5] |
| CAS Number | 31701-88-9 | [5][6] |
| Appearance | Solid | |
| Purity | ≥90.0% (HPLC) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Temperature | -20°C | |
| Synonyms | Cyanoglossophine N-oxide |
Biological Activity and Mechanism of Action
The primary documented biological activity of this compound is its role as an inhibitor of muscarinic acetylcholine receptors (mAChRs).[1][5][7] Additionally, a significant aspect of its biological effect in vivo is its metabolic conversion to toxic compounds.
Inhibition of Muscarinic Acetylcholine Receptors
This compound has been shown to inhibit muscarinic acetylcholine receptors with an IC₅₀ value of 350 μM.[1][5][7] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate various downstream signaling cascades. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] As an antagonist, this compound would block these signaling pathways by preventing acetylcholine from binding to the receptor.
Caption: General signaling pathway of muscarinic acetylcholine receptor antagonism.
In Vivo Bioactivation and Toxicity
While this compound itself may have lower toxicity compared to its parent alkaloid, its primary toxicological concern in vivo stems from its metabolic conversion. In the gastrointestinal tract, gut microbiota can reduce the N-oxide back to the parent pyrrolizidine alkaloid, heliosupine. This can also occur in the liver, mediated by cytochrome P450 enzymes.[4] The parent alkaloid is then metabolically activated by hepatic CYPs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and particularly hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome.[3][4]
Caption: In vivo metabolic activation pathway of this compound leading to toxicity.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. The following are representative methodologies based on general procedures for pyrrolizidine alkaloids and their N-oxides, which would serve as a starting point for research.
General Protocol for Isolation from Plant Material
This protocol is based on methods for isolating pyrrolizidine alkaloids from plants of the Boraginaceae family.
-
Extraction: Air-dried and powdered plant material (e.g., from Cynoglossum officinale) is extracted with an acidic aqueous solution (e.g., 0.5% HCl) or methanol.
-
Acid-Base Partitioning:
-
The aqueous acidic extract is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-basic compounds.
-
The aqueous phase is then made alkaline (e.g., with ammonia or NaOH to pH 9-10).
-
The alkaloids are then extracted from the alkaline aqueous phase into an organic solvent such as chloroform or dichloromethane.
-
-
Separation of N-oxides and Tertiary Bases: The N-oxides, being more polar, may remain in the aqueous phase or can be separated from the tertiary alkaloids using column chromatography.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures, often with a small amount of ammonia to prevent tailing).
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Chemical Synthesis (N-oxidation)
This protocol describes a general method for the N-oxidation of a parent tertiary amine alkaloid.
-
Dissolution: The parent alkaloid, heliosupine, is dissolved in a suitable solvent, such as dichloromethane or methanol.
-
Oxidation: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0°C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the excess peroxy acid is quenched (e.g., with a solution of sodium bisulfite). The reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Extraction: The N-oxide is extracted from the aqueous phase with a suitable organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Representative Protocol for Muscarinic Receptor Binding Assay
This is a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
-
Membrane Preparation: A tissue source rich in muscarinic receptors (e.g., rat brain cortex) is homogenized in a buffered solution and centrifuged to obtain a crude membrane preparation. The protein concentration of the membrane suspension is determined.
-
Assay Setup: In a series of tubes, a constant amount of the membrane preparation and a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) are added.
-
Competition: Increasing concentrations of the test compound (this compound) are added to the tubes. Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., atropine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound is a pyrrolizidine alkaloid with a dual nature of biological activity. On one hand, it acts as an antagonist of muscarinic acetylcholine receptors, suggesting a potential for neuromodulatory effects. On the other hand, and more critically from a toxicological standpoint, it serves as a pro-toxin that can be metabolically converted in vivo to highly reactive pyrrolic compounds that cause severe liver damage. This technical guide has provided a detailed overview of its chemical structure, known properties, and mechanisms of action, along with representative experimental protocols. Further research is warranted to fully elucidate the specific downstream signaling consequences of its interaction with muscarinic receptor subtypes and to develop more precise quantitative toxicological data. Such information is crucial for professionals in drug development and food safety assessment.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound | CAS:31701-88-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|31701-88-9|COA [dcchemicals.com]
- 6. Page loading... [guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Heliosupine N-oxide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), is a metabolite of heliosupine found in various plant species, particularly those belonging to the Boraginaceae family. As with many PAs, the toxicological profile of this compound and its parent compound is of significant interest due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current understanding of the toxicological properties of this compound, with a focus on its mechanism of action, metabolic activation, and the experimental methodologies used for its assessment. It is important to note that while a significant body of research exists for pyrrolizidine alkaloids as a class, specific quantitative toxicological data for this compound is limited. Therefore, this guide synthesizes direct information where available and extrapolates from studies on structurally similar PAs to provide a thorough profile.
Physicochemical Properties and Acute Toxicity
This compound is classified as a highly toxic substance. Safety data sheets from commercial suppliers categorize it under Acute Toxicity 2 for oral, dermal, and inhalation routes of exposure[1][2]. This classification underscores the need for stringent safety protocols when handling this compound.
Table 1: Physicochemical and Acute Toxicity Information for this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₁NO₈ | [1][2] |
| Molecular Weight | 413.46 g/mol | [1][2] |
| CAS Number | 31701-88-9 | [1][2] |
| Acute Toxicity (Oral) | Category 2 | [1][2] |
| Acute Toxicity (Dermal) | Category 2 | [1][2] |
| Acute Toxicity (Inhalation) | Category 2 | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled) | [1][2] |
Mechanism of Action and Metabolism
The toxicity of this compound, like other pyrrolizidine alkaloid N-oxides, is not inherent to the molecule itself. Instead, it is a prodrug that requires metabolic activation to exert its toxic effects. The primary mechanism involves its conversion to the parent pyrrolizidine alkaloid, heliosupine, which is then further metabolized to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).
The metabolic activation pathway can be summarized as follows:
-
Reduction to Parent PA: Upon ingestion, this compound can be reduced to its parent PA, heliosupine, by gut microbiota in the intestines and by cytochrome P450 (CYP) enzymes in the liver.
-
Hepatic Activation of PA: The resulting heliosupine undergoes metabolic activation in the liver, primarily by CYP enzymes, to form dehydropyrrolizidine alkaloids (DHPAs).
-
Adduct Formation and Toxicity: These highly reactive DHPAs are electrophilic and can readily form covalent adducts with cellular macromolecules, including DNA and proteins. This adduction is the key event leading to cytotoxicity, genotoxicity, and ultimately, organ damage, with the liver being the primary target.
dot
In Vitro Toxicity
While specific in vitro cytotoxicity data for this compound is scarce, studies on other PAs and their N-oxides provide a framework for its potential effects. Generally, PA N-oxides exhibit lower cytotoxicity in vitro compared to their parent PAs because most cell lines used in these assays lack the metabolic capacity to reduce the N-oxide to the toxic PA.
A study comparing the cytotoxicity of various dehydropyrrolizidine alkaloids and their N-oxides in a chicken hepatocyte cell line (CRL-2118) found that the N-oxides were significantly less cytotoxic than their parent alkaloids[3]. For instance, the median cytotoxic concentrations for lasiocarpine-N-oxide and senecionine-N-oxide were much higher than for lasiocarpine and senecionine[3]. Although this compound was not included in this study, a similar trend is expected.
Table 2: Comparative In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-oxides (Data from a study on CRL-2118 chicken hepatocytes)
| Compound | Estimated Median Cytotoxic Concentration (µM) |
| Lasiocarpine | ~50 |
| Lasiocarpine N-oxide | >300 |
| Senecionine | ~100 |
| Senecionine N-oxide | >300 |
| Riddelliine | ~150 |
| Riddelliine N-oxide | >300 |
| Heliotrine | ~125 |
| (Data extracted from Stegelmeier et al., 2015)[3] |
Genotoxicity
The genotoxicity of pyrrolizidine alkaloids is a well-established and critical aspect of their toxicological profile. The reactive pyrrolic metabolites (DHPAs) are known to be mutagenic and clastogenic. They can induce a range of genetic damage, including DNA adducts, DNA cross-linking, sister chromatid exchanges, micronuclei formation, and chromosomal aberrations[4].
Hepatotoxicity
The liver is the primary target organ for the toxicity of pyrrolizidine alkaloids. The metabolic activation of PAs to toxic pyrrolic esters occurs predominantly in the liver, leading to significant hepatocellular damage. The characteristic lesion associated with PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD)[7][8]. This condition is characterized by the obstruction of the hepatic sinusoids, leading to hepatomegaly, ascites, and liver failure.
The hepatotoxic effects of PAs are dose-dependent and can manifest as both acute and chronic liver injury[9]. Chronic exposure to low levels of PAs can lead to liver cirrhosis and the development of liver tumors[9]. The formation of pyrrole-protein adducts in the liver is considered a key biomarker of PA-induced liver injury[10].
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standard methodologies for evaluating the toxicity of pyrrolizidine alkaloids can be applied.
In Vitro Cytotoxicity Assay
dot
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or primary hepatocytes are cultured under standard conditions. To account for metabolic activation, cells with inherent metabolic capacity or co-culture systems with metabolically active cells can be used.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and heliosupine as a positive control) for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.
In Vitro Micronucleus Assay for Genotoxicity
dot
References
- 1. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]
- 2. This compound phyproof® Reference Substance | 31701-88-9 [sigmaaldrich.com]
- 3. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Hepatotoxicity of Pyrrolizidine Alkaloids and Heliosupine N-oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by over 6,000 plant species, accounting for approximately 3% of the world's flowering plants.[1][2] These compounds are significant contaminants in herbal remedies, teas, honey, and other food products, posing a considerable risk to human and animal health.[3][4] The primary toxicity associated with 1,2-unsaturated PAs is severe hepatotoxicity, which can manifest as acute liver failure, hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and even hepatocarcinogenesis.[3][5][6]
PAs themselves are typically inert pro-toxins. Their toxicity is contingent upon metabolic activation within the liver.[1][6] This guide provides an in-depth examination of the molecular mechanisms underlying PA-induced hepatotoxicity, with a specific focus on PA N-oxides, such as Heliosupine N-oxide. We will explore the critical role of metabolic bioactivation, the subsequent induction of oxidative stress and apoptosis, and the experimental methodologies used to investigate these processes.
This compound is a pyrrolizidine alkaloid N-oxide that has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR).[7] While often considered detoxification products, PA N-oxides can be reduced back to their parent PAs in the gut and liver, subsequently undergoing bioactivation to exert hepatotoxic effects, albeit generally with lower potency than the parent alkaloids.[8][9][10]
Metabolic Activation: The Critical Initiating Step
The bioactivation of PAs is a prerequisite for their hepatotoxicity. This process is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver, with CYP3A4 and CYP2A6 being the principal isoforms involved in humans.[2][11][12]
The metabolic process involves three main pathways:
-
Dehydrogenation (Bioactivation): CYP enzymes oxidize the 1,2-unsaturated necine base of toxic PAs to produce highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[6][13] These electrophilic metabolites readily form covalent adducts with cellular proteins and DNA, initiating cellular damage.[13][14][15]
-
N-oxidation (Detoxification): The formation of PA N-oxides is generally considered a detoxification pathway, as N-oxides are more water-soluble and readily excreted.[13] However, these metabolites can be reduced back to the parent PA by gut microbiota or hepatic enzymes, creating a potential reservoir for delayed toxicity.[9]
-
Hydrolysis (Detoxification): Esterases can hydrolyze the ester bonds of PAs, yielding necine bases and necic acids, which are then excreted.[13]
This compound, as a PA N-oxide, exhibits lower direct toxicity compared to its parent PA, Heliosupine. This is largely attributed to its lower lipophilicity, resulting in significantly poorer intestinal absorption.[8][10][16] For toxicity to occur, it must first be absorbed and then metabolically reduced to Heliosupine, which can then be oxidized by CYP3A4 to its reactive DHPA metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. researchgate.net [researchgate.net]
- 12. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Absorption difference between hepatotoxic pyrrolizidine alkaloids and their N-oxides - Mechanism and its potential toxic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genotoxicity Assessment of Pyrrolizidine Alkaloid N-oxides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species, posing a significant health risk to humans and livestock through contaminated food, herbal medicines, and dietary supplements. Their N-oxides (PANOs), often considered detoxification products, can be metabolically reduced back to the parent PAs, which are then activated to genotoxic and carcinogenic metabolites. This guide provides a comprehensive overview of the methodologies and data pertinent to the genotoxicity assessment of PANOs, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to aid researchers in this critical area of toxicology.
Introduction: The Hidden Threat of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants.[1][2] To date, over 660 PAs and their corresponding N-oxides have been identified in more than 6,000 plant species.[3] A significant portion of these compounds are known to be hepatotoxic, genotoxic, and carcinogenic.[3][4][5][6] Human exposure is a global health concern, primarily occurring through the consumption of contaminated grains, honey, milk, herbal teas, and supplements.[7]
The genotoxicity of 1,2-unsaturated PAs is the primary driver of their carcinogenicity.[8][9] This toxicity is not inherent to the parent molecule but requires metabolic activation in the liver. A key metabolic pathway is N-oxidation, which converts the parent PA into a more water-soluble PANO, generally considered a detoxification step as it facilitates excretion.[3] However, this process is reversible. PANOs can be reduced back to the parent PA by enzymes in the liver and by the gut microbiota, re-entering the bioactivation pathway and posing a significant genotoxic risk.[3][9] Therefore, a thorough genotoxicity assessment of PANOs is crucial for accurate risk assessment.
Metabolic Activation and Mechanism of Genotoxicity
The genotoxicity of both PAs and PANOs is contingent upon their metabolic conversion into highly reactive electrophilic metabolites, namely dehydropyrrolizidine alkaloids (DHP), also known as pyrrolic esters.[3][10]
-
Reduction of PANO: Orally ingested PANOs can be reduced to the parent PA by intestinal microflora or by hepatic enzymes (e.g., cytochrome P450 reductases) following absorption.[9][10]
-
CYP450-Mediated Bioactivation: The parent PA undergoes bioactivation, primarily by cytochrome P450 (CYP) isoenzymes (such as CYP3A4 and CYP2B6) in the liver.[1][5] This process involves the oxidation of the necine base to form unstable DHP esters.
-
Formation of DNA Adducts: These reactive DHP metabolites are potent electrophiles that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA.[4][11] This binding results in the formation of a characteristic set of DHP-derived DNA adducts.[3][12][13]
-
Genotoxic Consequences: The formation of these DNA adducts is the critical initiating event in PA-induced genotoxicity. These adducts can lead to a variety of genetic lesions, including DNA strand breaks, DNA cross-linking, chromosomal aberrations, micronuclei formation, and gene mutations, ultimately contributing to cancer initiation.[3][8][9] Studies have shown that different tumorigenic PAs and their N-oxides produce the same set of DHP-derived DNA adducts, suggesting a common mechanism of action.[3][13]
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo tests is necessary to comprehensively evaluate the genotoxic potential of PANOs. The use of a metabolic activation system (e.g., rat liver S9 fraction or metabolically competent cell lines) is essential for in vitro assays.
General Workflow for In Vitro Genotoxicity Testing
The typical workflow involves exposing cultured cells to the test compound, with and without metabolic activation, followed by analysis using various genotoxicity endpoints.
References
- 1. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity [mdpi.com]
- 8. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Effects of Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the known biological effects of Heliosupine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species. This document summarizes key toxicological and pharmacological data, outlines relevant experimental methodologies, and visualizes the primary metabolic pathway.
Executive Summary
This compound is the N-oxide form of the pyrrolizidine alkaloid heliosupine. Like other PA N-oxides, it is considered a pro-toxin, requiring metabolic activation to exert its primary toxic effects. The main biological activities of concern are its potential for hepatotoxicity following metabolic activation and its inhibitory effect on muscarinic acetylcholine receptors. This guide will delve into the available data on its mechanism of action, metabolism, toxicity, genotoxicity, and cytotoxicity.
Mechanism of Action
The primary reported pharmacological action of this compound is the inhibition of muscarinic acetylcholine receptors (mAChR).[1][2][3]
Quantitative Data: Receptor Inhibition
| Compound | Target | Action | IC50 |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | 350 µM[1][2][3] |
Metabolism and Toxicokinetics
This compound itself is relatively stable and less toxic than its corresponding free base, heliosupine. However, following ingestion, it can be converted to its toxic form through metabolic processes in the gastrointestinal tract and the liver.
The metabolic activation of this compound is a critical step in its toxicity. The process begins with the reduction of the N-oxide to the tertiary amine, heliosupine. This reaction is primarily mediated by the intestinal microbiota and, to a lesser extent, by hepatic cytochrome P450 enzymes. Subsequently, hepatic CYPs catalyze the dehydrogenation of heliosupine to form highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.
Toxicity
Acute Toxicity
| Hazard Classification | Route |
| Acute Toxicity 2 | Dermal |
| Acute Toxicity 2 | Inhalation |
| Acute Toxicity 2 | Oral |
Hepatotoxicity
The primary toxicological concern for pyrrolizidine alkaloids, following metabolic activation, is hepatotoxicity. The reactive pyrrolic metabolites can cause damage to sinusoidal endothelial cells and hepatocytes, potentially leading to hepatic sinusoidal obstruction syndrome (HSOS).
Genotoxicity and Cytotoxicity
Specific genotoxicity and cytotoxicity data for this compound are limited. However, the known mechanisms of action for pyrrolizidine alkaloids provide a strong basis for expecting these effects. The reactive DHPA metabolites are known to be genotoxic, capable of forming DNA adducts that can lead to mutations.
In Vitro Cytotoxicity Data for Related Pyrrolizidine Alkaloids
The following table summarizes cytotoxicity data for other pyrrolizidine alkaloids on various cell lines to provide a comparative context. It is important to note that N-oxides are generally found to be less cytotoxic in vitro than their corresponding free bases because many cell lines used in these assays lack the metabolic competency to perform the initial reduction step.
| Compound | Cell Line | Assay | Endpoint | Value |
| Lasiocarpine | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Most potent of those tested |
| Monocrotaline | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Less potent than Lasiocarpine |
| Riddelliine | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Less potent than Lasiocarpine |
| Lasiocarpine-N-oxide | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Significantly less potent |
| Senecionine-N-oxide | CRL-2118 chicken hepatocytes | Cell Viability | Median Cytotoxic Conc. | Significantly less potent |
| Clivorine (Otonecine-type PA) | HepG2 | MTT | IC20 | 0.013 ± 0.004 mM |
| Retrorsine (Retronecine-type PA) | HepG2 | MTT | IC20 | 0.27 ± 0.07 mM |
Experimental Protocols
Representative Protocol: Muscarinic Acetylcholine Receptor Binding Assay
This protocol is a representative method for determining the affinity of a compound for muscarinic acetylcholine receptors using a radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled antagonist (e.g., [3H]Quinuclidinyl benzilate - [3H]QNB) to muscarinic acetylcholine receptors in a rat brain membrane preparation.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]QNB (radioligand)
-
Atropine (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the binding buffer to a known protein concentration.
-
Assay Setup: In a series of tubes, add the binding buffer, a fixed concentration of [3H]QNB, and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of atropine.
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
Representative Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of this compound on a human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental and Logical Workflows
Conclusion
This compound presents a dual biological profile: a pharmacological interaction with muscarinic acetylcholine receptors and a significant toxicological hazard upon metabolic activation. The hepatotoxic potential, mediated by reactive pyrrolic metabolites, is a hallmark of unsaturated pyrrolizidine alkaloids. While specific quantitative toxicity and genotoxicity data for this compound are not extensively available, the well-established toxicological profile of this class of compounds provides a strong basis for risk assessment. Further research is warranted to delineate the specific dose-response relationships for its cytotoxic and genotoxic effects and to fully characterize its pharmacological activity at different muscarinic receptor subtypes. Professionals in drug development should be aware of the potential for PA contamination in botanical raw materials and the associated toxicological risks.
References
The Silent Shield: An In-depth Technical Guide on Heliosupine N-oxide and its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate world of plant chemical defense, focusing on the significant role of pyrrolizidine alkaloids (PAs), with a particular emphasis on heliosupine N-oxide. While the broader class of PAs is well-documented for its defensive properties against herbivores, specific molecular details for many individual compounds, including this compound, remain an active area of research. This document synthesizes the current understanding of PA biosynthesis, their toxic effects on herbivores, and proposes potential signaling pathways involved in this fascinating aspect of plant-herbivore interactions. It also provides detailed experimental protocols to facilitate further investigation into this field.
Introduction to Pyrrolizidine Alkaloids as Plant Defenses
Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among the most prominent and diverse of these are the pyrrolizidine alkaloids (PAs). These nitrogen-containing secondary metabolites are found in over 6,000 plant species, primarily within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] PAs exist in two forms: the free base and the N-oxide. The N-oxide form, such as this compound, is generally less toxic to the plant itself and is considered the primary storage and transport form. However, upon ingestion by an herbivore, the gut's reductive environment can convert the N-oxides to their toxic tertiary alkaloid counterparts, which can cause significant cellular damage.[1] This guide will explore the multifaceted role of these compounds, with a specific focus on what is currently known about this compound.
Biosynthesis and Chemical Diversity of Pyrrolizidine Alkaloids
The biosynthesis of PAs originates from the amino acids ornithine and arginine, which are converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the characteristic necine base structure, a bicyclic amino alcohol. This necine base is then esterified with one or more necic acids, which are derived from various amino acid pathways, to create the vast diversity of PA structures observed in nature.
Heliotropium species are well-known producers of a wide array of PAs. The concentration and composition of these alkaloids can vary significantly between different plant parts and species, as illustrated in the table below.
| Plant Species | Plant Part | Prominent Pyrrolizidine Alkaloids | Total PA Concentration (% of dry weight) |
| Heliotropium europaeum | Flowers | Heliotrine N-oxide, Lasiocarpine N-oxide | ~5% |
| Leaves | Europine N-oxide, Heliotrine N-oxide | ~1-3% | |
| Stems | Europine N-oxide | ~0.5-1.5% | |
| Roots | Heliotrine N-oxide | ~2-4% | |
| Heliotropium rotundifolium | Flowers | Europine N-oxide | ~1-2% |
| Leaves | Europine N-oxide | ~0.5-1% | |
| Heliotropium suaveolens | Flowers | Lasiocarpine N-oxide | ~2-3% |
| Leaves | Lasiocarpine N-oxide | ~1-2% |
This table summarizes data from studies on Heliotropium species, indicating the variability in PA content.
The Defensive Role of Pyrrolizidine Alkaloids Against Herbivores
The primary ecological function of PAs is to defend plants against herbivory. The toxicity of these compounds is a significant deterrent to a wide range of generalist herbivores. Ingestion of plants containing high concentrations of PAs can lead to acute or chronic poisoning in livestock, characterized by liver damage, weight loss, and in severe cases, death. For instance, contamination of hay with Heliotropium europaeum has been linked to significant cattle mortality.
Potential Signaling Pathways in Plant Defense Triggered by Herbivory and PAs
The recognition of herbivore attack and the subsequent activation of defense responses is a complex process. While the specific signaling cascade initiated by this compound has not yet been elucidated, we can propose a hypothetical pathway based on well-established principles of plant defense signaling.
Upon tissue damage by an herbivore, the plant recognizes specific chemical cues from the herbivore's oral secretions (herbivore-associated molecular patterns or HAMPs) and damage-associated molecular patterns (DAMPs) from its own wounded cells. This recognition likely triggers a rapid intracellular signaling cascade.
This proposed pathway involves the rapid production of reactive oxygen species (ROS) and nitric oxide (NO), an influx of calcium ions (Ca²⁺), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events then lead to the biosynthesis of the key defense hormones, jasmonic acid (JA) and salicylic acid (SA). These hormones, in turn, activate specific transcription factors that regulate the expression of a wide range of defense-related genes, leading to the production of more PAs, proteinase inhibitors, and other anti-herbivore compounds.
The following diagram illustrates a general experimental workflow for investigating the plant's response to a specific chemical elicitor like this compound.
Experimental Protocols
To further investigate the role of this compound in plant defense, the following experimental protocols are recommended.
Extraction and Quantification of Pyrrolizidine Alkaloids
This protocol is adapted from standard methods for PA analysis.
1. Sample Preparation:
- Lyophilize plant material (e.g., leaves, flowers) to a constant weight.
- Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
2. Extraction:
- Accurately weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
- Add 1.5 mL of methanol containing 0.1% formic acid.
- Vortex thoroughly and incubate at 60°C for 1 hour in a shaking incubator.
- Centrifuge at 13,000 x g for 10 minutes.
- Carefully transfer the supernatant to a new tube.
- Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) Cleanup:
- Reconstitute the dried extract in 1 mL of 0.2 M HCl.
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.2 M HCl.
- Load the reconstituted extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of 0.2 M HCl to remove polar impurities.
- Elute the PAs with 5 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
4. LC-MS/MS Analysis:
- Reconstitute the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.
- Inject an aliquot into an LC-MS/MS system equipped with a C18 column.
- Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Detect and quantify this compound and other PAs using multiple reaction monitoring (MRM) in positive ion mode. Use a certified reference standard for accurate quantification.
Herbivore Feeding Bioassays
1. No-Choice Assay:
- Prepare an artificial diet and incorporate this compound at various concentrations. Use a control diet with the solvent only.
- Place a single pre-weighed insect larva (e.g., Spodoptera exigua) in a petri dish with a known amount of the treated or control diet.
- After a set period (e.g., 48 hours), record the survival of the larva and re-weigh the larva and the remaining diet to calculate consumption and growth rate.
2. Choice Assay:
- In a petri dish, provide an insect larva with two equal-sized portions of artificial diet: one treated with this compound and one control.
- After 24 hours, measure the amount of each diet consumed to determine the feeding preference.
Analysis of Plant Defense Gene Expression
1. Plant Treatment and RNA Extraction:
- Treat plants (e.g., Arabidopsis thaliana or a relevant crop species) with a solution of this compound or a control solution.
- Harvest leaf tissue at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).
- Immediately freeze the tissue in liquid nitrogen and store at -80°C.
- Extract total RNA using a commercial kit or a standard Trizol-based method.
2. cDNA Synthesis and qRT-PCR:
- Treat the RNA with DNase I to remove any genomic DNA contamination.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
- Perform qRT-PCR using gene-specific primers for known defense-related genes (e.g., PR-1, PDF1.2, VSP2) and a reference gene (e.g., Actin or Ubiquitin).
- Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound, as a prominent member of the pyrrolizidine alkaloid family, undoubtedly plays a crucial role in the chemical defense of plants against herbivores. Its toxicity upon conversion in the herbivore gut makes it an effective deterrent. However, the precise molecular mechanisms underlying its role in triggering the plant's own defense signaling pathways remain largely unexplored.
The proposed signaling pathway and experimental protocols in this guide provide a framework for future research aimed at closing this knowledge gap. Elucidating the specific receptors and downstream signaling components that respond to this compound will provide a deeper understanding of plant-herbivore co-evolution and may open new avenues for developing novel, targeted approaches to crop protection. Furthermore, obtaining quantitative data on the feeding deterrence of this specific compound against a range of agriculturally important pests is essential for assessing its potential as a natural pesticide or as a trait for breeding more resilient crops. The study of these silent shields holds immense potential for both fundamental plant science and applied agricultural innovation.
References
Unveiling Heliosupine N-oxide: A Technical Guide to its Discovery and History
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and foundational experimental data related to Heliosupine N-oxide, a pyrrolizidine alkaloid of significant interest to researchers in natural product chemistry, toxicology, and drug development.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) and a metabolite of heliosupine.[1] It is predominantly found in plant species of the Boraginaceae family, most notably in Hound's Tongue (Cynoglossum officinale).[1][2][3] As with many PAs, this compound has been the subject of study due to its biological activity, particularly its interaction with neurotransmitter receptors. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, its physicochemical properties, and the experimental methodologies used for its isolation and characterization.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader history of research into pyrrolizidine alkaloids, a class of compounds known for their hepatotoxicity and presence in a wide range of plant species. While a singular "discovery" paper for this compound is not readily identifiable, its identification emerged from systematic studies of the alkaloidal content of Cynoglossum officinale.
Early investigations into the chemical constituents of Boraginaceae species laid the groundwork for the isolation of various PAs. It was established that within the plant, these alkaloids often exist predominantly in their N-oxide form, which is generally more water-soluble and considered a detoxification product within the plant. Research focusing on the chemical composition of Cynoglossum officinale identified a profile of several PAs, including heliosupine and its corresponding N-oxide. These studies confirmed that the N-oxide form can constitute a significant portion (60-90%) of the total PA content in various parts of the plant.[3]
The structural elucidation of these compounds was made possible through the application of techniques such as Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which allowed for the separation and identification of individual alkaloids and their derivatives from complex plant extracts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C20H31NO8 | [1] |
| Molecular Weight | 413.46 g/mol | [1] |
| CAS Number | 31701-88-9 | [1] |
| Appearance | Solid | [4] |
| Biological Activity | Muscarinic Acetylcholine Receptor (mAChR) Inhibitor | [1] |
| IC50 | 350 μM | [1] |
Experimental Protocols
Isolation and Purification of Pyrrolizidine Alkaloids from Cynoglossum officinale
The following is a generalized protocol for the isolation of PAs, including this compound, from plant material, based on common methodologies in the field.
Experimental Workflow for PA Isolation
Caption: Generalized workflow for the isolation and analysis of pyrrolizidine alkaloids.
-
Plant Material Collection and Preparation : Fresh plant material of Cynoglossum officinale is collected. The material is then air-dried at 50°C and finely ground to increase the surface area for extraction.[2]
-
Extraction : The ground plant material is subjected to an appropriate extraction solvent.
-
Reduction of N-oxides : To analyze the total PA content, the N-oxides are often reduced to their corresponding tertiary alkaloids. This is typically achieved by treating the extract with zinc dust and an acid (e.g., HCl).[2]
-
Purification : The resulting solution containing the tertiary alkaloids is then purified, for example, by passing it through an Extrelut column.[2]
-
Analysis : The purified alkaloid fraction is then analyzed by Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of individual PAs, including the back-calculated amount of this compound.[2]
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
The inhibitory activity of this compound on muscarinic acetylcholine receptors was determined using a competitive radioligand binding assay. The following is a generalized protocol for such an assay.
mAChR Binding Assay Workflow
Caption: General workflow for a muscarinic acetylcholine receptor binding assay.
-
Receptor Preparation : A source of muscarinic acetylcholine receptors, such as a rat brain membrane preparation, is prepared.
-
Incubation : The receptor preparation is incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate or [3H]QNB) and varying concentrations of the test compound (this compound).
-
Separation : After incubation, the membrane-bound radioligand is separated from the free radioligand in the solution, typically by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis : The data are then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems. The binding of acetylcholine to these receptors activates intracellular signaling cascades. By inhibiting these receptors, this compound can disrupt these signaling pathways.
Simplified Muscarinic Acetylcholine Receptor Signaling
Caption: Inhibition of muscarinic acetylcholine receptor signaling by this compound.
Metabolism
Pyrrolizidine alkaloid N-oxides are generally considered to be detoxification products of their tertiary amine parent compounds. The N-oxidation of heliosupine to this compound is a metabolic step that increases the polarity and water solubility of the molecule, facilitating its excretion. However, it is important to note that the reduction of PA N-oxides back to the parent tertiary alkaloids can occur in the gut by anaerobic microorganisms, potentially leading to the release of the more toxic parent compound.
Metabolic Conversion of Heliosupine
Caption: Metabolic relationship between Heliosupine and this compound.
Conclusion
This compound is a significant pyrrolizidine alkaloid found in Cynoglossum officinale. Its history is intertwined with the broader exploration of PAs. While its primary known biological activity is the inhibition of muscarinic acetylcholine receptors, the full extent of its pharmacological and toxicological profile remains an area for further investigation. The experimental protocols and data presented in this whitepaper provide a foundational resource for researchers working on the characterization and potential applications of this and other related natural products.
References
An In-depth Technical Guide to the Solubility of Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Heliosupine N-oxide, a pyrrolizidine alkaloid known for its biological activities, including the inhibition of muscarinic acetylcholine receptors (mAChR)[1][2]. Understanding the solubility of this compound is critical for its extraction, formulation, and application in research and drug development.
Solubility Profile of this compound
The solubility of PANOs, including this compound, is significantly higher in polar solvents compared to non-polar organic solvents[3]. The tertiary amine precursors of these compounds, the pyrrolizidine alkaloids, are more lipophilic and thus more soluble in less polar organic solvents. The N-oxidation of the tertiary nitrogen in the necine base results in a more water-soluble compound[4].
The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents.
| Solvent Name | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | The N-oxide group enhances hydrogen bonding with water molecules. |
| Methanol | Polar Protic | High | Methanol is a polar protic solvent capable of hydrogen bonding. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar solvents. |
| Chloroform | Non-polar | Low | As a non-polar solvent, it is not expected to effectively solvate the highly polar this compound. |
| Hexane | Non-polar | Very Low / Insoluble | Hexane is a non-polar hydrocarbon and is a poor solvent for polar compounds. |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol describes a standard and widely accepted method for determining the equilibrium solubility of a compound like this compound. This method is based on the principle of adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or another validated analytical method for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Prepare a known volume of the desired solvent in a scintillation vial.
-
Addition of Solute: Add an excess amount of solid this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Experimental Workflow Diagram:
Caption: Workflow for determining the equilibrium solubility of this compound.
Mechanism of Action: Inhibition of Muscarinic Acetylcholine Receptor Signaling
This compound has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs)[1][2]. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and activate distinct downstream signaling pathways.
The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The inhibitory action of this compound on mAChRs would block these signaling cascades, leading to various physiological effects depending on the specific receptor subtype and the tissue in which it is expressed.
Signaling Pathway Diagram:
Caption: Inhibition of the Gq/11-coupled muscarinic acetylcholine receptor signaling pathway by this compound.
References
Methodological & Application
Application Note: Quantification of Heliosupine N-oxide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins found in various plant species. Exposure to PAs and their N-oxides is a significant concern for human and animal health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Therefore, sensitive and reliable methods for the quantification of these compounds in biological matrices such as plasma are crucial for toxicological studies, pharmacokinetic assessments, and food safety evaluations.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in plasma. The described protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection, making it suitable for high-throughput analysis in a research or drug development setting.
Chemical Information
-
Compound: this compound
-
CAS Number: 31701-88-9[1]
-
Molecular Formula: C20H31NO8[2]
-
Molecular Weight: 413.46 g/mol [2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥90.0% purity)[3]
-
Internal Standard (IS): Senecionine N-oxide (or a stable isotope-labeled analogue if available)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Senecionine N-oxide) in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[4][5]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 414.3 | 94.1 (Quantifier) | 100 | 30 | 20 |
| 414.3 | 118.1 (Qualifier) | 100 | 30 | 18 | |
| Senecionine N-oxide (IS) | 352.2 | 120.1 | 100 | 35 | 25 |
Note: The MRM transitions for this compound are based on data from a study on pyrrolizidine alkaloids in milk and may require optimization for plasma analysis.
Quantitative Data Summary
The following tables present hypothetical validation data for the LC-MS/MS method for this compound in plasma, based on typical performance characteristics for similar assays.[6]
Table 4: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.995 |
Table 5: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ (1) | 1.05 ± 0.12 | 105.0 | 11.4 |
| Low QC (3) | 2.91 ± 0.25 | 97.0 | 8.6 |
| Mid QC (100) | 102.3 ± 7.8 | 102.3 | 7.6 |
| High QC (800) | 789.6 ± 55.3 | 98.7 | 7.0 |
Table 6: Recovery and Matrix Effect
| QC Level (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC (3) | 92.5 | 98.2 |
| High QC (800) | 95.1 | 101.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of inputs, processes, and outputs for the analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in research and drug development environments. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for a variety of applications, including pharmacokinetic studies, toxicological assessments, and monitoring of exposure to pyrrolizidine alkaloids. As with any bioanalytical method, it is recommended to perform a full validation according to the relevant regulatory guidelines before implementation for routine analysis.
References
- 1. This compound | 31701-88-9 [m.chemicalbook.com]
- 2. This compound | C20H31NO8 | CID 73813839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Muscarinic Acetylcholine Receptor Binding Assay with Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems. With five distinct subtypes (M1-M5), they represent important therapeutic targets for various diseases. Understanding the binding affinity and selectivity of novel compounds for these receptor subtypes is a critical step in drug discovery and development. Heliosupine N-oxide, a pyrrolizidine alkaloid, has been identified as an inhibitor of muscarinic acetylcholine receptors. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with mAChRs.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five subtypes of muscarinic receptors are broadly classified into two major signaling pathways based on their G protein coupling.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.
Data Presentation
The inhibitory potential of this compound on muscarinic acetylcholine receptors is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. For comparative purposes, the binding affinities (Ki) of well-characterized muscarinic ligands are also provided.
| Compound | Receptor Subtype | IC50 (µM) | Ki (nM) | Reference Compound |
| This compound | mAChR (non-selective) | 350 | - | No |
| Atropine | M1 | - | 1-2 | Yes |
| Pirenzepine | M1 | - | ~20 | Yes |
| 4-DAMP | M3 | - | ~1 | Yes |
| Methoctramine | M2 | - | ~10 | Yes |
Note: The IC50 value for this compound is based on available data and may not represent its affinity for a specific subtype.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for muscarinic acetylcholine receptors using a competitive binding assay with [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) (Specific activity: ~80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Cell Harvester.
-
Scintillation Counter.
Experimental Workflow
Figure 2: Experimental Workflow for the Competitive Binding Assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Dilute the [3H]NMS in the assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer (typically 10-50 µg of protein per well).
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well of the 96-well filter plate.
-
Add 50 µL of the appropriate this compound dilution to the test wells.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 1 µM atropine.
-
Add 50 µL of diluted [3H]NMS to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted cell membranes to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of the plate through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Ki (Inhibition Constant):
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound binding to muscarinic acetylcholine receptors. The detailed methodology and data analysis procedures will enable researchers to accurately determine the binding affinity and potential selectivity of this compound, contributing to a better understanding of its pharmacological profile. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual representation of the underlying biological and technical processes.
Application Note: In Vitro Cell Viability MTT Assay Protocol for Heliosupine N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial in drug discovery for evaluating the effects of chemical compounds on cell health. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2]
This document provides a detailed protocol for determining the cytotoxic effects of Heliosupine N-oxide, a pyrrolizidine alkaloid, on a selected cell line using the MTT assay. This compound is classified as acutely toxic and requires careful handling.[4]
Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells.
2.1. Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., A549, HepG2, MCF-7).
-
This compound: Reference standard.[5]
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[2] Filter-sterilize and store at 4°C in the dark.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Equipment:
2.2. Assay Procedure
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density in the culture medium to achieve a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well plate.[6]
-
Include wells for "cells only" (untreated control) and "medium only" (blank control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Add fresh medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6] A visible purple precipitate should form in the wells with viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Experimental Workflow
Caption: Workflow diagram of the MTT assay for assessing cell viability following treatment with this compound.
Data Presentation and Analysis
The raw absorbance values are processed to determine the percentage of cell viability for each concentration of this compound.
4.1. Calculation of Cell Viability
First, correct the absorbance readings by subtracting the average absorbance of the "medium only" blank wells from all other readings.
-
Corrected OD = OD (Sample) - OD (Blank)
Then, calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [ (Corrected OD of Treated Cells) / (Corrected OD of Untreated Control Cells) ] x 100
4.2. Hypothetical Data Summary
The following table presents hypothetical data for the effect of this compound on A549 lung carcinoma cells after 48 hours of exposure.
| This compound Conc. (µM) | Mean OD at 570 nm (Corrected) | Standard Deviation | % Cell Viability |
| 0 (Control) | 0.952 | 0.085 | 100.0% |
| 10 | 0.866 | 0.071 | 91.0% |
| 25 | 0.695 | 0.063 | 73.0% |
| 50 | 0.481 | 0.049 | 50.5% |
| 75 | 0.288 | 0.031 | 30.2% |
| 100 | 0.145 | 0.022 | 15.2% |
4.3. Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value can be determined by plotting a dose-response curve of % Cell Viability versus the logarithm of the compound concentration and using non-linear regression analysis. From the hypothetical data above, the IC50 value is approximately 50 µM .
Safety Precautions
-
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.
-
Handle the compound with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All work with the pure compound or concentrated stock solutions should be performed in a certified chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Studying Heliosupine N-oxide Toxicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliosupine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a secondary metabolite found in various plant species. While PA N-oxides are generally considered less toxic than their parent PAs, they can be reduced back to the toxic tertiary PAs by gut microbiota and hepatic enzymes.[1][2] These tertiary PAs are then metabolically activated in the liver, primarily by cytochrome P450 enzymes, to highly reactive pyrrolic esters.[3][4] These reactive metabolites can form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity, genotoxicity, and potential carcinogenicity.[4][5] The primary manifestation of acute PA-induced liver injury is hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells.[3]
Heliosupine is a diester PA, and diester PAs are generally considered to be more toxic than their monoester counterparts.[3][6][7] Given the potential for conversion to its toxic parent compound, it is crucial to have robust animal models and standardized protocols to evaluate the toxicity of this compound. This document provides detailed application notes and experimental protocols for assessing the in vivo toxicity of this compound, with a focus on hepatotoxicity.
Recommended Animal Model
The recommended animal model for studying PA-induced hepatotoxicity is the rat , specifically strains such as Sprague-Dawley or Wistar .[8][9] Rats have been extensively used in studies of PA toxicity and have been shown to be sensitive to their hepatotoxic effects.[7] Both male and female rats can be used, although it is important to be consistent within a study. Animals should be young adults (e.g., 8-10 weeks old) at the start of the experiment.
Data Presentation
Quantitative data from toxicity studies should be summarized in clear and well-structured tables to facilitate comparison between treatment groups. Below are template tables for presenting biochemical and histopathological data.
Table 1: Template for Serum Biochemical Parameters
| Treatment Group | Dose (mg/kg) | n | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) | Albumin (g/dL) |
| Vehicle Control | 0 | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Low Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mid Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | High Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (e.g., Monocrotaline) | TBD | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, SD: Standard Deviation. TBD: To be determined based on literature.
Table 2: Template for Semi-Quantitative Histopathological Scoring of Liver Injury
| Treatment Group | Dose (mg/kg) | n | Sinusoidal Dilation | Endothelial Cell Injury | Hepatocellular Necrosis | Hemorrhage | Bile Duct Hyperplasia | Fibrosis | Overall Score |
| Vehicle Control | 0 | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Low Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mid Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | High Dose | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (e.g., Monocrotaline) | TBD | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Scoring system: 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked, 5 = Severe. TBD: To be determined based on literature.
Signaling Pathways and Experimental Workflows
Metabolic activation of this compound.
References
- 1. Liver inflammation during monocrotaline hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 8. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: Extraction of Heliosupine N-oxide from Cynoglossum officinale using Soxhlet Extraction
Abstract
This application note provides a detailed protocol for the extraction of Heliosupine N-oxide and other pyrrolizidine alkaloids (PAs) from the plant Cynoglossum officinale (Hound's Tongue) using the Soxhlet extraction method. Pyrrolizidine alkaloids are hepatotoxic compounds, and their N-oxide forms are often predominant in the plant.[1][2] This document outlines the complete workflow, from the preparation of plant material and extraction to downstream purification and analytical quantification, tailored for researchers in natural product chemistry, toxicology, and drug development.
Introduction
Cynoglossum officinale L., commonly known as Hound's Tongue, is a biennial plant belonging to the Boraginaceae family.[3] It is recognized for producing a variety of toxic secondary metabolites, most notably pyrrolizidine alkaloids (PAs).[3][4] These alkaloids, including Heliosupine and its derivatives, are known for their significant hepatotoxicity, which arises from the metabolic conversion of the alkaloids into reactive pyrrolic metabolites by liver enzymes.[1][4]
Within the plant, PAs exist as both free bases and, more predominantly, as N-oxides.[1][2][3] Studies have shown that the N-oxide forms can constitute 60-90% of the total PA content in C. officinale.[1][2] Accurate extraction and quantification of these N-oxides are crucial for toxicological assessments and pharmacological research.
Soxhlet extraction is a classic and exhaustive method for extracting compounds from solid matrices.[5][6] Its continuous nature, using a refluxing solvent, ensures a high extraction efficiency, making it well-suited for obtaining PAs from dried plant material.[6] This protocol details the use of methanol in a Soxhlet apparatus for the efficient extraction of this compound and related compounds.
Principle of Soxhlet Extraction
Soxhlet extraction facilitates a continuous solid-liquid extraction. The powdered plant material is placed in a thimble within the main chamber of the Soxhlet apparatus. The extraction solvent is heated in a flask, and its vapor travels up a distillation arm. The vapor is then condensed and drips down into the chamber containing the thimble. Once the solvent level in the chamber reaches the top of a siphon arm, the solvent and the extracted compounds are siphoned back into the heating flask. This cycle repeats, ensuring the sample is repeatedly exposed to fresh, warm solvent, thereby achieving an exhaustive extraction.[6]
Experimental Protocol
This protocol is divided into four main stages: Plant Material Preparation, Soxhlet Extraction, Post-Extraction Purification, and Quantification.
-
Apparatus:
-
Soxhlet extractor with condenser and round-bottom flask
-
Heating mantle
-
Rotary evaporator
-
Grinder or mill
-
Cellulose extraction thimbles
-
Separatory funnels (250 mL, 500 mL)
-
pH meter or pH indicator strips
-
Analytical balance
-
Filtration apparatus
-
Glassware (beakers, flasks, cylinders)
-
-
Reagents:
-
Dried Cynoglossum officinale plant material (leaves, stems)
-
Methanol (ACS grade or higher)
-
Hydrochloric acid (HCl), 2N
-
Diethyl ether or Hexane
-
Ammonium hydroxide (NH₄OH), concentrated
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Zinc dust
-
Deionized water
-
-
Harvesting and Drying: Collect aerial parts of Cynoglossum officinale.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50°C) to reduce moisture content.
-
Grinding: Grind the dried plant material into a moderately fine powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.
-
Sample Loading: Accurately weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of methanol and attach the condenser.
-
Extraction: Heat the methanol to a gentle boil using a heating mantle. Allow the extraction to proceed for a minimum of 8-12 hours, or overnight, to ensure exhaustive extraction.[1] The solvent should cycle through the siphon arm at a steady rate.
-
Solvent Recovery: After extraction, allow the apparatus to cool. Remove the thimble. Concentrate the methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation of the N-oxides. The resulting residue contains the crude alkaloid extract.
This stage separates the alkaloids (both free bases and N-oxides) from non-basic compounds like fats and chlorophyll.
-
Acid Dissolution: Dissolve the crude extract from Stage 2 in 100 mL of 2N hydrochloric acid.[1] The alkaloids will form water-soluble salts.
-
Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL portions of diethyl ether or hexane to remove lipids and other non-polar compounds. Discard the organic (ether/hexane) layers.
-
Sample Splitting for Analysis: The remaining aqueous acid solution contains the total pyrrolizidine alkaloids. To differentiate between the free base and N-oxide forms, divide this solution into two equal portions.[1]
-
Portion A (for Free Base Alkaloid Analysis):
-
Adjust the pH of this portion to 9-10 with concentrated ammonium hydroxide.
-
Extract the solution three times with 50 mL portions of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness. The residue contains the free base PAs.
-
-
Portion B (for Total Alkaloid Analysis):
-
To this portion, add zinc dust in small increments while stirring until the reaction ceases. This step reduces the N-oxides to their corresponding free base forms.[1]
-
Filter the solution to remove excess zinc.
-
Adjust the pH of the filtrate to 9-10 with concentrated ammonium hydroxide.
-
Extract the solution three times with 50 mL portions of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness. The residue contains the total PAs (original free bases + reduced N-oxides).
-
-
The amount of this compound is determined by subtracting the quantity of free base alkaloids (from Portion A) from the total alkaloids (from Portion B).
-
Nuclear Magnetic Resonance (NMR): As used in foundational studies, ¹H-NMR can be employed to determine the levels of total PAs and differentiate between the N-oxide and free base forms in the final extracts.[1][2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specific quantification of this compound, LC-MS/MS is the preferred method.[3][8]
-
Methodology: A validated LC-MS/MS method is essential due to the potential instability of N-oxide metabolites.[8] Use a C18 reversed-phase column with a mobile phase of ammonium acetate or formic acid in water and acetonitrile.[8]
-
Detection: Employ electrospray ionization (ESI) in positive mode, as it is a soft ionization technique suitable for thermally labile N-oxides.[8][9] Monitor for the specific parent-daughter ion transitions for this compound.
-
Data Presentation
Quantitative data from the extraction and analysis should be clearly summarized.
Table 1: Typical Yield of Pyrrolizidine Alkaloids from C. officinale
| Plant Part | Total PA Content (% Dry Weight) | N-oxide Proportion (%) | Reference |
|---|---|---|---|
| Immature Tissue | 1.5 - 2.0% | 60 - 90% | [1][2] |
| Mature Leaves/Pods | Variable (lower than immature) | 60 - 90% |[1][2] |
Table 2: Comparison of Soxhlet with Other Alkaloid Extraction Methods
| Method | Typical Time | Solvent Volume | Efficiency/Yield | Notes |
|---|---|---|---|---|
| Soxhlet | 8 - 18 hours | High (e.g., 150-300 mL)[10][11] | High, exhaustive | A traditional but time and solvent-intensive method.[10] |
| Maceration | 24 - 72 hours | High | Low to Moderate[10] | Simple but less efficient than Soxhlet. |
| Ultrasound-Assisted | 20 - 60 minutes | Low to Moderate | High | Faster and uses less solvent.[10] |
| Microwave-Assisted | 5 - 30 minutes | Low | Very High | Very rapid and efficient but requires specialized equipment.[10] |
Table 3: Example LC-MS/MS Parameters for N-oxide Analysis
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Example Transition | [Specific m/z for this compound > fragment ion] |
Visualizations
Caption: Overall workflow for the extraction and analysis of PAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole detection and the pathologic progression of Cynoglossum officinale (houndstongue) poisoning in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Pyrrolizidine alkaloid content of houndstongue (Cynoglossum officinale L.) [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aktpublication.com [aktpublication.com]
- 11. scielo.br [scielo.br]
Application Notes & Protocols: Purification of Heliosupine N-oxide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the purification of Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), utilizing column chromatography. The protocol is designed for researchers aiming to isolate this compound from natural product extracts or synthetic reaction mixtures for further study. The content includes recommended stationary and mobile phases, a step-by-step experimental protocol, and data presentation guidelines.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species, such as those belonging to the Boraginaceae family.[1][2] Like other PA N-oxides, it is a highly polar compound. This polarity presents a challenge for purification using traditional normal-phase column chromatography. This protocol outlines a robust method for the purification of this compound using silica gel chromatography, with special consideration for its chemical properties.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C20H31NO8 | [3] |
| Molecular Weight | 413.46 g/mol | [3] |
| CAS Number | 31701-88-9 | [3][4] |
| Appearance | Solid | [5] |
| Storage | Powder: -20°C for up to 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [3] |
Principle of Separation
Column chromatography is a technique used to separate chemical compounds from a mixture.[6] The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.[6][7] For the purification of polar compounds like this compound on a polar stationary phase like silica gel (normal-phase chromatography), a polar mobile phase is required for elution.[2][7] The choice of solvents for the mobile phase is critical to achieve good separation from less polar impurities.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the complexity of the sample matrix.
3.1. Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH) (optional, use with caution)
-
-
Sample: Crude extract or reaction mixture containing this compound.
-
Glassware: Chromatography column, flasks, beakers, fraction collector or test tubes.
-
Other: Cotton or glass wool, sand, rotary evaporator.
3.2. Column Preparation
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of sample to be purified. A general rule of thumb is a 20:1 to 50:1 ratio of stationary phase weight to crude sample weight.[6]
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
-
3.3. Sample Preparation and Loading
-
Sample Adsorption: Dissolve the crude sample in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method, which generally provides better resolution for polar compounds.
-
Loading the Column: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
3.4. Elution
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. This is crucial for separating compounds with a wide range of polarities.
-
Begin elution with 100% DCM.
-
Gradually increase the percentage of methanol in the DCM. A suggested gradient could be from 0% to 20% methanol.
-
For highly polar N-oxides that are difficult to elute, a small amount of ammonium hydroxide can be added to the mobile phase (e.g., DCM:MeOH:NH4OH, 89:10:1). Caution: Basic conditions can dissolve silica gel, so this should be used as a final resort and with care.[8] It is often preferable to use neutral or slightly acidic conditions.[8]
-
-
Fraction Collection: Collect fractions of the eluate in test tubes or a fraction collector. The size of the fractions will depend on the column size and flow rate.
3.5. Monitoring the Separation
-
Thin-Layer Chromatography (TLC): Monitor the separation by spotting the collected fractions on TLC plates. Use a suitable solvent system (e.g., a more polar version of the column's mobile phase) to develop the plates. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling Fractions: Combine the fractions that contain the pure this compound based on the TLC analysis.
3.6. Isolation of the Purified Compound
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.
Data Presentation
The results of the purification can be summarized in a table for clarity and easy comparison.
Table 1: Summary of Column Chromatography Purification of this compound
| Parameter | Description |
| Column Dimensions | e.g., 30 cm length x 2 cm diameter |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Weight of Stationary Phase | e.g., 50 g |
| Weight of Crude Sample | e.g., 1 g |
| Mobile Phase Gradient | DCM (100%) -> DCM:MeOH (9:1) -> DCM:MeOH (8:2) |
| Volume of Fractions | e.g., 10 mL |
| Fractions containing Pure Compound | e.g., Fractions 25-35 |
| Yield of Pure Compound | e.g., 150 mg |
| Purity (by HPLC) | e.g., >95% |
Visualizations
Diagram 1: Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationship of Polarity in Normal-Phase Chromatography
Caption: Polarity relationships in the described chromatography.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. This compound|31701-88-9|COA [dcchemicals.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. This compound phyproof® Reference Substance | 31701-88-9 [sigmaaldrich.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of Heliosupine N-oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) and a metabolite of heliosupine.[1] PAs are a class of naturally occurring compounds found in numerous plant species, and their N-oxides are often the predominant form in plants.[2][3] These compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potential biological activities, including hepatotoxicity and interactions with receptors such as the muscarinic acetylcholine receptor (mAChR).[1] Accurate and reliable analytical standards are crucial for the qualitative and quantitative analysis of these compounds in various matrices, including botanical extracts, food products, and biological samples.
This application note provides a detailed protocol for the chemical synthesis of this compound from its parent alkaloid, Heliosupine. The synthesis involves the N-oxidation of the tertiary amine in the pyrrolizidine core. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of this compound, providing a reliable method for producing a high-purity reference standard.
Materials and Methods
Materials and Reagents
-
Heliosupine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-purity water for LC-MS
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Magnetic stirrer with stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the tertiary nitrogen atom of the pyrrolizidine ring of Heliosupine using meta-chloroperoxybenzoic acid (m-CPBA).
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve Heliosupine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration would be in the range of 0.05-0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidizing Agent: While stirring, add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the cooled Heliosupine solution. The m-CPBA should be of high purity to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.
-
Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours, as indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the 3-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product is purified by silica gel column chromatography.
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexane.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of dichloromethane and methanol (e.g., starting from 100:0 and gradually increasing the methanol content to 90:10).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or semi-solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A typical method would use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection can be performed at a suitable UV wavelength (e.g., 220 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound (C₂₀H₃₁NO₈) is m/z 414.21.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of this compound. ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons near the nitrogen atom of the pyrrolizidine ring compared to the parent Heliosupine.
Data Presentation
The quantitative data for the synthesis and characterization of this compound are summarized in the table below.
| Parameter | Value |
| Starting Material | |
| Compound | Heliosupine |
| Molecular Formula | C₂₀H₃₁NO₇ |
| Molecular Weight | 397.47 g/mol |
| Product | |
| Compound | This compound |
| Molecular Formula | C₂₀H₃₁NO₈ |
| Molecular Weight | 413.47 g/mol |
| Reaction Conditions | |
| Oxidizing Agent | m-CPBA |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Yield and Purity | |
| Theoretical Yield | Calculated based on starting material |
| Actual Yield | To be determined experimentally |
| Purity (by HPLC) | >95% |
| Characterization Data | |
| LC-MS (ESI+) [M+H]⁺ | Expected: 414.21, Observed: To be determined |
| ¹H NMR (CDCl₃) | To be recorded and interpreted |
| ¹³C NMR (CDCl₃) | To be recorded and interpreted |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a this compound reference standard. By following the outlined procedures for synthesis, purification, and characterization, researchers can produce a high-purity standard essential for accurate analytical measurements. The availability of a well-characterized reference standard will facilitate further research into the biological activities and toxicological properties of this and other related pyrrolizidine alkaloids.
References
Application Note: Studying Heliosupine N-oxide Metabolism using Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) that, like other PAs, can pose a toxicological risk to humans and animals. The liver is the primary site of metabolic activation and detoxification of PAs. Understanding the metabolic fate of this compound is crucial for assessing its potential toxicity. Rat liver microsomes are a valuable in vitro tool for studying the metabolism of xenobiotics, as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO).[1] This application note provides a detailed protocol for investigating the metabolism of this compound using rat liver microsomes, focusing on the identification of metabolites and the determination of enzyme kinetics.
Pyrrolizidine alkaloids are known to undergo a complex series of metabolic reactions in the liver. The N-oxidation of the parent PA is generally considered a detoxification pathway, leading to the formation of a more water-soluble and readily excretable N-oxide. However, recent studies have shown that PA N-oxides can be reduced back to the parent PA by liver microsomes, which can then be further metabolized to toxic pyrrolic metabolites, such as dehydroheliosupine.[2] This retro-metabolism highlights the importance of studying the complete metabolic profile of this compound.
The primary metabolic pathways for pyrrolizidine alkaloids in liver microsomes involve:
-
N-oxidation: Catalyzed by both CYP and FMO enzymes, leading to the formation of this compound.
-
Dehydrogenation: Catalyzed by CYP enzymes, leading to the formation of the highly reactive and toxic pyrrolic metabolite, dehydroheliosupine.
-
Hydrolysis: Esterases present in the liver can hydrolyze the ester groups of the PA.
This application note will guide researchers through the process of setting up and conducting in vitro metabolism studies with rat liver microsomes to elucidate these pathways for this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound metabolism in publicly accessible literature, the following tables present illustrative data based on studies of other pyrrolizidine alkaloids, such as monocrotaline and senecionine.[3][4] These tables are intended to serve as a template for presenting experimental results.
Table 1: Illustrative Kinetic Parameters for this compound Metabolism in Rat Liver Microsomes
| Parameter | Value | Units |
| Apparent Km | 567 | µM |
| Apparent Vmax | 484 | nmol/min/mg protein |
Note: These values are based on the metabolic kinetics of monocrotaline N-oxide formation and should be determined experimentally for this compound.[3]
Table 2: Example of Metabolite Formation from this compound in Rat Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) |
| Heliosupine (from N-oxide reduction) | To be determined |
| Dehydroheliosupine (DHP) | To be determined |
Note: The formation of the parent PA and its toxic metabolite from the N-oxide is a critical aspect to investigate.[2]
Experimental Protocols
Preparation of Rat Liver Microsomes
A detailed protocol for the isolation of rat liver microsomes is beyond the scope of this application note. High-quality, pooled rat liver microsomes can be obtained from commercial vendors. Upon receipt, microsomes should be stored at -80°C until use.
In Vitro Incubation for this compound Metabolism
This protocol is designed to assess the metabolism of this compound in rat liver microsomes.
Materials:
-
This compound
-
Pooled rat liver microsomes (e.g., from male Sprague-Dawley rats)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or other quenching solution
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Thawing Microsomes: Thaw the rat liver microsomes on ice.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) in the following order:
-
Potassium phosphate buffer (to final volume)
-
MgCl₂ (final concentration of 5 mM)
-
Rat liver microsomes (final concentration of 0.5 mg/mL protein)
-
This compound (at various concentrations, e.g., 1, 10, 50, 100, 200 µM, dissolved in a minimal amount of a suitable solvent like DMSO, ensuring the final solvent concentration is <0.5%)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of 10% TCA.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
Control Incubations:
-
No NADPH: To assess non-NADPH dependent metabolism.
-
Heat-inactivated microsomes: To control for non-enzymatic degradation of the substrate.
-
No substrate: To identify any interfering peaks from the microsomes or reagents.
Enzyme Kinetic Studies (Determination of Km and Vmax)
To determine the Michaelis-Menten kinetic parameters, perform the incubation as described above using a range of this compound concentrations (e.g., from 0.1 to 1000 µM) at a fixed incubation time within the linear range of metabolite formation. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax.
Identification of Enzymes Involved (Reaction Phenotyping)
To identify the specific CYP and FMO enzymes responsible for this compound metabolism, the following approaches can be used:
-
Chemical Inhibition: Incubate this compound with rat liver microsomes in the presence and absence of specific inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A) and FMOs (e.g., methimazole). A significant decrease in metabolite formation in the presence of an inhibitor suggests the involvement of that enzyme.
-
Recombinant Enzymes: Incubate this compound with specific recombinant rat CYP or FMO enzymes to directly assess their metabolic capability.
Analytical Method: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and its metabolites.[5][6][7][8][9]
General LC-MS/MS Parameters (to be optimized):
-
Column: A C18 reversed-phase column is typically used for the separation of pyrrolizidine alkaloids.[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-product ion transitions for this compound and its expected metabolites (Heliosupine, dehydroheliosupine) need to be determined by direct infusion of standards.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. scispace.com [scispace.com]
- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Apoptotic Effects of Heliosupine N-oxide on Primary Hepatocytes: Application Notes and Protocols
For Research Use Only.
Introduction
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. Several PAs have been shown to induce apoptosis in hepatocytes through various mechanisms, often involving oxidative stress and mitochondrial dysfunction.[1][2][3][4] These application notes provide a comprehensive set of protocols for researchers and drug development professionals to investigate the apoptotic effects of this compound on primary hepatocytes. The described methodologies are based on established techniques for studying drug-induced liver injury and cellular apoptosis. While direct studies on this compound are limited, the protocols outlined here are designed to elucidate its potential mechanisms of action, drawing parallels with other known hepatotoxic PAs.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: Dose-Dependent Effect of this compound on Hepatocyte Viability and Apoptosis
| Concentration of this compound (µM) | Cell Viability (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| 10 | 85.3 ± 6.1 | 12.4 ± 2.3 | 5.7 ± 1.1 |
| 25 | 62.7 ± 4.9 | 28.9 ± 3.5 | 10.2 ± 1.8 |
| 50 | 41.5 ± 5.3 | 45.6 ± 4.1 | 18.3 ± 2.4 |
| 100 | 25.8 ± 3.8 | 58.2 ± 5.5 | 25.1 ± 3.0 |
Table 2: Time-Course of this compound-Induced Caspase Activation
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6 | 1.8 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.4 |
| 12 | 3.5 ± 0.6 | 1.5 ± 0.3 | 4.2 ± 0.7 |
| 24 | 5.2 ± 0.8 | 1.9 ± 0.4 | 6.8 ± 1.1 |
| 48 | 3.9 ± 0.5 | 1.6 ± 0.3 | 4.5 ± 0.9 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential and ROS Production
| Treatment (24 hours) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | Intracellular ROS Levels (Fold Change vs. Control) |
| Control (Vehicle) | 100 ± 7.5 | 1.0 ± 0.2 |
| This compound (50 µM) | 55.2 ± 6.3 | 3.8 ± 0.7 |
| N-acetylcysteine (NAC) + this compound | 88.9 ± 8.1 | 1.5 ± 0.4 |
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
This protocol describes the isolation of primary hepatocytes from rodents using a two-step collagenase perfusion method.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Perfusion pump and tubing
-
Surgical instruments
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Cannulate the portal vein and initiate perfusion with pre-warmed, calcium-free HBSS at a flow rate of 10 mL/min for 10 minutes to wash out the blood.
-
Switch to a perfusion solution containing HBSS with calcium and collagenase Type IV (0.5 mg/mL) and perfuse for 10-15 minutes until the liver is digested.
-
Excise the liver, transfer it to a sterile dish containing Williams' Medium E, and gently disperse the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells by centrifugation at 50 x g for 5 minutes. Repeat twice.
-
Determine cell viability using the Trypan Blue exclusion method.
-
Plate the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
-
Allow cells to attach for 4-6 hours before starting experimental treatments.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed primary hepatocytes in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Caspase Activity
This protocol describes a colorimetric or fluorometric assay to measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)
-
Lysis buffer
-
Luminometer or fluorometer
Procedure:
-
Plate hepatocytes in a white-walled 96-well plate and treat with this compound.
-
At the end of the treatment period, add the Caspase-Glo® reagent directly to the wells according to the manufacturer's instructions.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the results to the protein concentration or cell number.
Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye (e.g., JC-1) to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat hepatocytes as described previously.
-
At the end of the treatment, incubate the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Visualize the cells under a fluorescence microscope or quantify the red/green fluorescence ratio using a plate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA probe
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture and treat hepatocytes in a black-walled 96-well plate.
-
At the end of the treatment, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a plate reader.
Visualizations
The following diagrams illustrate the potential signaling pathways involved in this compound-induced apoptosis in primary hepatocytes, based on the known mechanisms of other pyrrolizidine alkaloids.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Potential signaling pathways of this compound-induced hepatocyte apoptosis.
References
- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating the Neurotoxic Effects of Heliosupine N-oxide in Human Neuroblastoma Cell Lines
Application Notes and Protocols
Introduction
Heliosupine N-oxide, a pyrrolizidine alkaloid, is known to exhibit a range of biological activities, including the inhibition of muscarinic acetylcholine receptors[1]. While its effects on various cell types have been explored, its specific neurotoxic potential in the context of neuroblastoma, a common pediatric solid tumor, remains largely uncharacterized. These application notes provide a comprehensive framework for investigating the neurotoxic effects of this compound on human neuroblastoma cell lines, specifically SH-SY5Y and SK-N-BE(2). The described protocols and hypothetical data offer researchers a detailed guide to assess cytotoxicity, induction of apoptosis, and potential underlying signaling pathways.
Neurotoxicity encompasses a range of adverse effects on the nervous system, including cytotoxicity, apoptosis, and disruption of normal neuronal function[2][3]. Understanding the mechanisms of neurotoxicity is crucial for both drug development and risk assessment[2]. This document outlines a series of in vitro assays to systematically evaluate the dose- and time-dependent neurotoxic effects of this compound. The presented methodologies are standard techniques in the field of neurotoxicology and can be adapted for screening other potential neurotoxic compounds.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the neurotoxic effects of this compound on SH-SY5Y and SK-N-BE(2) neuroblastoma cell lines.
Table 1: Cell Viability (MTT Assay) of Neuroblastoma Cell Lines Treated with this compound for 24 and 48 hours.
| Cell Line | Treatment (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) |
| SH-SY5Y | Control (0) | 100 ± 4.2 | 100 ± 5.1 |
| 10 | 95.3 ± 3.8 | 88.7 ± 4.5 | |
| 25 | 82.1 ± 5.5 | 71.4 ± 6.2 | |
| 50 | 65.7 ± 6.1 | 52.3 ± 5.9 | |
| 100 | 48.2 ± 4.9 | 35.8 ± 4.7 | |
| SK-N-BE(2) | Control (0) | 100 ± 3.9 | 100 ± 4.8 |
| 10 | 92.8 ± 4.1 | 85.1 ± 5.3 | |
| 25 | 78.5 ± 5.2 | 65.9 ± 6.0 | |
| 50 | 59.3 ± 5.8 | 45.6 ± 5.4 | |
| 100 | 41.6 ± 4.5 | 29.2 ± 4.1 |
Table 2: Apoptosis Induction (Annexin V-FITC/PI Staining) in Neuroblastoma Cell Lines Treated with this compound for 48 hours.
| Cell Line | Treatment (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| SH-SY5Y | Control (0) | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 50 | 18.4 ± 2.5 | 8.7 ± 1.9 | |
| 100 | 35.6 ± 3.1 | 15.2 ± 2.3 | |
| SK-N-BE(2) | Control (0) | 1.8 ± 0.6 | 1.2 ± 0.4 |
| 50 | 22.7 ± 2.8 | 11.3 ± 2.1 | |
| 100 | 41.2 ± 3.5 | 19.8 ± 2.7 |
Table 3: Caspase-3 Activity in Neuroblastoma Cell Lines Treated with this compound for 48 hours.
| Cell Line | Treatment (µM) | Relative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| SH-SY5Y | Control (0) | 1.00 ± 0.12 |
| 50 | 3.2 ± 0.4 | |
| 100 | 5.8 ± 0.7 | |
| SK-N-BE(2) | Control (0) | 1.00 ± 0.10 |
| 50 | 4.1 ± 0.5 | |
| 100 | 7.3 ± 0.9 |
Table 4: Reactive Oxygen Species (ROS) Generation in Neuroblastoma Cell Lines Treated with this compound for 24 hours.
| Cell Line | Treatment (µM) | Relative ROS Levels (Fold Change vs. Control) (Mean ± SD) |
| SH-SY5Y | Control (0) | 1.00 ± 0.08 |
| 50 | 2.5 ± 0.3 | |
| 100 | 4.1 ± 0.5 | |
| SK-N-BE(2) | Control (0) | 1.00 ± 0.09 |
| 50 | 2.9 ± 0.4 | |
| 100 | 5.2 ± 0.6 |
Experimental Protocols
Cell Culture
Human neuroblastoma cell lines SH-SY5Y and SK-N-BE(2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Neuroblastoma cells (SH-SY5Y, SK-N-BE(2))
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Neuroblastoma cells
-
This compound
-
Caspase-3 Activity Assay Kit
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold increase in caspase-3 activity relative to the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Neuroblastoma cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
Express the results as a fold change in fluorescence compared to the control.
Mandatory Visualizations
Caption: Workflow for assessing this compound neurotoxicity.
Caption: Proposed pathway for this compound neurotoxicity.
References
Formulation of Heliosupine N-oxide for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Heliosupine N-oxide for in vivo research applications. Due to the limited availability of direct quantitative data for this compound, the following protocols are based on established methodologies for structurally similar pyrrolizidine alkaloids (PAs) and their N-oxides. Researchers are strongly advised to perform small-scale solubility and stability tests to optimize these protocols for their specific experimental needs.
Compound Information
This compound is a pyrrolizidine alkaloid (PA) and an inhibitor of muscarinic acetylcholine receptors (mAChR) with an IC50 of 350 μM.[1][2][3][4] It is the N-oxide form of heliosupine, and like other PA N-oxides, it can be reduced in vivo, particularly by the gut microbiota, to its more toxic parent alkaloid.[5] This biotransformation is a critical consideration in the design of in vivo studies.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₁NO₈ | [2] |
| Molecular Weight | 413.46 g/mol | [2] |
| Appearance | Solid | |
| Target | Muscarinic Acetylcholine Receptor (mAChR) | [1][2][3][4] |
| IC50 | 350 µM | [1][2][3][4] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
In Vivo Formulation Protocols
The following are suggested starting protocols for the formulation of this compound for common routes of administration in animal models. It is imperative to determine the solubility of your specific batch of this compound in the chosen vehicle prior to preparing the final formulation.
Oral Gavage Formulation
This formulation is suitable for delivering this compound directly to the stomach. A suspension in a vehicle like corn oil is often used for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a Stock Solution (e.g., 10 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.
-
-
Prepare the Final Dosing Solution (Example for a 10 mg/kg dose in a 25g mouse with a 100 µL gavage volume):
-
Calculate the required amount of drug per animal:
-
Dose (mg/kg) x Animal Weight (kg) = 10 mg/kg x 0.025 kg = 0.25 mg
-
-
Calculate the volume of stock solution needed per animal:
-
Amount of drug (mg) / Stock concentration (mg/mL) = 0.25 mg / 10 mg/mL = 0.025 mL (25 µL)
-
-
Prepare the final formulation:
-
In a sterile microcentrifuge tube, add 25 µL of the 10 mg/mL this compound stock solution.
-
Add 75 µL of corn oil.
-
Vortex vigorously to create a uniform suspension.
-
-
Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.
Intravenous Injection Formulation
For systemic administration, a clear, sterile solution is required. A common vehicle for intravenous injection of compounds with limited aqueous solubility is a co-solvent system, such as one containing DMSO, PEG300, and Tween 80.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a Stock Solution (e.g., 10 mg/mL in DMSO):
-
Follow the same procedure as for the oral gavage formulation.
-
-
Prepare the Final Dosing Solution (Example based on a generic PANO formulation[6]):
-
The following is a common co-solvent system. The ratios may need to be adjusted based on the solubility and stability of this compound.
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or WFI
-
-
Preparation Steps:
-
In a sterile vial, add the required volume of the this compound stock solution in DMSO.
-
Add the PEG300 and mix until the solution is clear.
-
Add the Tween 80 and mix until the solution is clear.
-
Slowly add the sterile saline or WFI while mixing to bring the solution to the final volume.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Formulation Component Summary
| Component | Oral Gavage Formulation (Example) | Intravenous Injection Formulation (Example) |
| Active Agent | This compound | This compound |
| Solvent | DMSO | DMSO |
| Vehicle | Corn Oil | PEG300, Tween 80, Saline/WFI |
| DMSO % (v/v) | 25% (in this example) | 10% |
| PEG300 % (v/v) | N/A | 40% |
| Tween 80 % (v/v) | N/A | 5% |
| Aqueous % (v/v) | N/A | 45% |
Experimental Protocols
The following is a generalized protocol for an in vivo study to assess the toxicity and/or efficacy of this compound. This should be adapted based on the specific research question.
Animal Model and Husbandry
-
Species: Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c).
-
Age/Weight: Typically 6-8 weeks old at the start of the study.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week before the start of the experiment.
Dosing and Administration
-
Dose Selection: Based on studies with other PAs, a dose range of 0.1 to 10 mg/kg body weight could be a starting point for toxicity studies.[7] For efficacy studies, the dose will depend on the model and desired therapeutic effect. Dose-response studies are recommended.
-
Administration Route: Oral gavage or intravenous injection, as described in the formulation protocols.
-
Frequency: Daily administration is common in sub-chronic toxicity studies.[8] The frequency will depend on the pharmacokinetic profile of the compound and the experimental design.
-
Control Group: A vehicle control group receiving the same formulation without this compound is essential.
Monitoring and Endpoints
-
General Health: Daily observation for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming).
-
Body Weight: Measured daily or several times a week.
-
Blood Sampling: For pharmacokinetic analysis or clinical chemistry (e.g., liver enzymes such as ALT, AST).
-
Tissue Collection: At the end of the study, tissues of interest (e.g., liver, lung, kidney) should be collected for histopathological analysis or measurement of drug/metabolite levels.
Suggested Dosing Regimen for a 28-day Toxicity Study
| Group | Dose (mg/kg/day) | Administration Route |
| Vehicle Control | 0 | Oral Gavage |
| Low Dose | 1 | Oral Gavage |
| Mid Dose | 3 | Oral Gavage |
| High Dose | 10 | Oral Gavage |
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: this compound inhibits mAChR signaling.
In Vivo Experimental Workflow
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound|31701-88-9|COA [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Acetylseneciphylline N-oxide | pyrrolizine alkaloid | CAS# 123844-00-8 | InvivoChem [invivochem.com]
- 7. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3] The termination of the ACh signal is essential for proper neuronal function.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and for their use as pesticides and nerve agents.[4][5]
Heliosupine N-oxide is a pyrrolizidine alkaloid.[6] While its primary reported activity is the inhibition of muscarinic acetylcholine receptors (mAChR) with an IC50 of 350 μM, its potential interaction with acetylcholinesterase has not been extensively documented.[6] These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against acetylcholinesterase using a modified Ellman's method.[7][8]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of AChE.[7][8] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[9] The presence of an AChE inhibitor will reduce the rate of ATCh hydrolysis, leading to a decrease in the production of TNB and a corresponding reduction in the absorbance.
Data Presentation
Table 1: Hypothetical Acetylcholinesterase Inhibition by this compound
| Concentration of this compound (µM) | % Inhibition (Mean ± SD, n=3) |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 48.9 ± 3.2 |
| 100 | 75.4 ± 4.1 |
| 250 | 92.1 ± 2.8 |
| 500 | 98.6 ± 1.5 |
Table 2: Hypothetical IC50 Determination for this compound
| Inhibitor | IC50 (µM) |
| This compound | 55.3 |
| Eserine (Positive Control) | 0.02 |
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)
-
This compound (as a stock solution in DMSO or appropriate solvent)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Eserine (positive control)
Preparation of Reagents
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 50 mM Tris-HCl (pH 8.0). Dilute to the final working concentration before use.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA.
-
This compound Solutions: Prepare a series of dilutions of this compound in 50 mM Tris-HCl (pH 8.0) from the stock solution. Ensure the final DMSO concentration in the well is below 1%.
-
Eserine Solution: Prepare a working solution of eserine in 50 mM Tris-HCl (pH 8.0) to be used as a positive control.
Assay Procedure (96-well plate format)
-
In a 96-well microtiter plate, add the following to each well in triplicate:
-
40 µL of varying concentrations of this compound or Eserine (positive control).
-
For the negative control (100% activity), add 40 µL of 50 mM Tris-HCl (pH 8.0).
-
For the blank, add 80 µL of 50 mM Tris-HCl (pH 8.0).
-
-
Add 35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA to all wells.
-
Add 50 µL of 3 mM DTNB to all wells.
-
Add 50 µL of AChE solution (0.1 U/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction of the negative control.
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
Visualizations
Caption: Acetylcholine signaling at the synapse.
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Pharmacokinetic Modeling of Heliosupine N-oxide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic modeling of Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), in rats. The information is curated for professionals in drug development and research, focusing on accurate data presentation and reproducible experimental design.
Introduction
This compound is a pyrrolizidine alkaloid N-oxide. Like other compounds in this class, its toxic effects are often linked to its in vivo reduction to the parent PA, which can then be metabolized to reactive pyrrolic metabolites that cause liver damage.[1][2] Understanding the pharmacokinetics of this compound is crucial for assessing its potential toxicity and for risk assessment. Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for this purpose, as it can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound and predict its behavior in different scenarios.[1][3]
Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the kinetic parameters of this compound reduction and the metabolism of the parent Heliosupine in rat liver preparations.
Materials:
-
Rat liver S9 fraction
-
This compound
-
Heliosupine
-
NADPH regenerating system
-
Glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., senecionine)[4]
Protocol:
-
Prepare incubation mixtures in a total volume of 100 µL containing 0.1 M potassium phosphate buffer (pH 7.4), 2 mM NADPH, 4 mM GSH, and 1 mg/mL rat liver S9 protein.[2]
-
Add this compound or Heliosupine at various concentrations (e.g., 0.5–50 µM).[2]
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
Collect samples at different time points and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound, Heliosupine, and any relevant metabolites.
In Vivo Pharmacokinetic Studies
Objective: To determine the in vivo pharmacokinetic profile of this compound and its metabolites in rats after intravenous and oral administration.
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[5]
Drug Administration:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline) via the tail vein.[4][6]
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle via oral gavage.[4][6]
Blood Sampling:
-
Collect blood samples (approximately 50-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4][6]
-
Collect samples into heparinized tubes.[4]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -60°C or below until analysis.[4]
Analytical Method: LC-MS/MS Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in rat plasma.
Instrumentation:
-
A UHPLC system coupled with a tandem mass spectrometer (e.g., Shimadzu Nexera XR LC-20AD XR UHPLC with a Shimadzu LCMS-8040 MS).[1][2]
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).[4]
-
Gradient Elution: A linear gradient should be optimized to achieve good separation of the analytes.[1][2]
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection.
Validation:
-
The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.
Data Presentation
Quantitative data from the pharmacokinetic studies should be summarized in tables for clear comparison.
Table 1: In Vitro Kinetic Parameters for this compound and Heliosupine in Rat Liver S9
| Parameter | This compound Reduction | Heliosupine Metabolism |
| Vmax (nmol/mg protein/min) | Insert Value | Insert Value |
| Km (µM) | Insert Value | Insert Value |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Insert Value | Insert Value |
Table 2: Pharmacokinetic Parameters of this compound and Heliosupine in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Analyte | This compound | Heliosupine |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC0-t (ng·h/mL) | Insert Value | Insert Value |
| AUC0-∞ (ng·h/mL) | Insert Value | Insert Value |
| t1/2 (h) | Insert Value | Insert Value |
| CL (mL/h/kg) | Insert Value | - |
| Vd (L/kg) | Insert Value | - |
| F (%) | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for Pharmacokinetic Studies of this compound.
PBPK Modeling Logical Flow
Caption: Logical Flow of PBPK Model Development and Application.
Metabolic Pathway of this compound
Caption: Proposed Metabolic Pathway of this compound in Rats.
References
- 1. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 3. Physiologically-Based Kinetic Modeling Predicts Similar In Vivo Relative Potency of Senecionine N-Oxide for Rat and Human at Realistic Low Exposure Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Overcoming solubility issues of Heliosupine N-oxide in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Heliosupine N-oxide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a pyrrolizidine alkaloid (PA) N-oxide.[1] For biological assays and in vitro studies, it is crucial to have the compound fully dissolved in a physiologically relevant aqueous buffer to ensure accurate and reproducible results. Poor solubility can lead to inaccurate concentration measurements and unreliable experimental outcomes.
Q2: Are pyrrolizidine alkaloid N-oxides like this compound generally water-soluble?
Yes, pyrrolizidine alkaloid N-oxides (PANOs) are generally more water-soluble than their corresponding tertiary amine forms.[1][2] This increased solubility is due to the highly polar N+-O- bond, which can form strong hydrogen bonds with water molecules.[3] One supplier, for instance, offers a 100 µg/mL solution of the structurally similar Lycopsamine N-oxide in water.
Q3: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
If you are encountering solubility issues, we recommend the following initial steps:
-
Gentle Warming: Warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
pH Adjustment: The solubility of alkaloids and their N-oxides can be pH-dependent. Experimenting with a slightly acidic to neutral pH range (pH 3-7) may improve solubility.
Q4: What organic solvents can be used to prepare a stock solution of this compound?
Several organic solvents can be used to prepare a concentrated stock solution of this compound. These include:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone[4]
When preparing for aqueous biological assays, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or methanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of an organic stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The organic solvent concentration may be too high, causing the compound to crash out. | - Increase the volume of the aqueous buffer for dilution. - Decrease the concentration of the stock solution. - Add the stock solution to the aqueous buffer slowly while vortexing. - Consider using a co-solvent system in your final buffer, if your experimental design allows. |
| Cloudy or hazy solution after attempting to dissolve directly in buffer. | Incomplete dissolution of the compound. | - Follow the initial steps in the FAQ section (warming, sonication). - Try a different aqueous buffer (e.g., phosphate-buffered saline vs. Tris buffer). - Adjust the pH of the buffer. A slightly acidic pH may improve solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations of the active compound. | - Ensure the compound is fully dissolved before use by visual inspection (no visible particles). - Prepare fresh solutions for each experiment. - Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
Quantitative Solubility Data
Disclaimer: The following data is an estimation and should be used as a guideline. It is recommended to perform your own solubility tests for your specific experimental conditions.
| Solvent/Buffer | Estimated Solubility | Notes |
| Water | ~100 µg/mL | Based on available data for Lycopsamine N-oxide. |
| Methanol | Soluble | Qualitative information from suppliers.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative information from suppliers.[4] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Likely soluble at lower concentrations (<100 µg/mL) | It is recommended to prepare a concentrated stock in a water-miscible organic solvent and dilute. |
| Acetate Buffer, pH 4.5 | Potentially higher solubility than at neutral pH | The solubility of many alkaloids increases in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Determine the final desired concentration of this compound in your aqueous buffer (e.g., PBS, pH 7.4).
-
Calculate the volume of the stock solution needed.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent effects in your experiment.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Prepare the working solution fresh for each experiment.
Signaling Pathway Diagrams
This compound is an inhibitor of muscarinic acetylcholine receptors (mAChRs).[6] These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways: the Gq/11 pathway (for M1, M3, and M5 receptors) and the Gi/o pathway (for M2 and M4 receptors).[5][7][8] As an inhibitor, this compound would block these downstream signaling events.
Caption: this compound inhibits the Gq/11 signaling pathway of M1, M3, and M5 mAChRs.
Caption: this compound inhibits the Gi/o signaling pathway of M2 and M4 mAChRs.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lycopsamine N-oxide | 95462-15-0 [amp.chemicalbook.com]
- 4. This compound | CAS:31701-88-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
Preventing degradation of Heliosupine N-oxide in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Heliosupine N-oxide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a pyrrolizidine alkaloid N-oxide (PANO). While PANOs are generally considered less toxic than their corresponding parent pyrrolizidine alkaloids (PAs), they can be converted back to the parent PA, a process that can occur in vivo and potentially during experimental handling.[1] The degradation of this compound to Heliosupine, a known hepatotoxic PA, can compromise experimental results and introduce safety concerns. Therefore, maintaining the stability of this compound in solution is critical for accurate and reliable research.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The main factors influencing the stability of this compound in solution are:
-
pH: this compound is susceptible to degradation in alkaline conditions.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light Exposure: Exposure to UV light can induce degradation.[2]
-
Presence of Reducing Agents: Chemical or enzymatic reduction can convert this compound back to its parent alkaloid, Heliosupine.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions in a high-quality, polar protic solvent such as DMSO or methanol. For short-term storage (up to two weeks), solutions in DMSO can be kept at 4°C. For long-term storage (up to six months), it is recommended to store aliquots in tightly sealed vials at -80°C.
Q4: Can I use aqueous buffers to prepare my working solutions?
Yes, but the pH of the buffer is a critical consideration. It is advisable to use buffers in the neutral to slightly acidic range (pH 4-7). Avoid alkaline buffers (pH > 8) as they can promote hydrolysis.[2]
Q5: My experimental results are inconsistent when using this compound. Could degradation be the cause?
Inconsistent results are a common sign of compound instability. If you suspect degradation, it is crucial to re-evaluate your solution preparation, storage, and handling procedures. Consider performing a stability check of your this compound solution under your experimental conditions.
Troubleshooting Guides
Issue 1: Suspected Degradation in Aqueous Buffer
Symptoms:
-
Appearance of new peaks or disappearance of the this compound peak in chromatograms.
-
Loss of biological activity in assays.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alkaline pH of the buffer | Pyrrolizidine alkaloids have been shown to degrade significantly in alkaline conditions, with a potential 50% degradation within 24 hours.[2] Measure the pH of your buffer. If it is above 7.5, prepare a fresh buffer in the neutral to slightly acidic range (e.g., phosphate buffer pH 6.0-7.4). |
| Prolonged storage of working solution | Prepare fresh working solutions daily from a frozen stock. If this is not feasible, conduct a stability study of the working solution at the intended storage temperature to determine its usable lifetime. |
| Elevated temperature during experiment | If your experiment involves heating, minimize the exposure time of this compound to high temperatures. Consider if the experiment can be performed at a lower temperature. |
Issue 2: Loss of Compound During Analytical Quantification (LC-MS/MS)
Symptoms:
-
Low recovery of this compound.
-
Appearance of a peak corresponding to the parent alkaloid, Heliosupine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source reduction | N-oxides can sometimes be reduced back to the parent amine in the mass spectrometer source. Use a "soft" ionization method like electrospray ionization (ESI) and optimize the source parameters (e.g., capillary voltage, source temperature) to minimize in-source reactions.[4] |
| Degradation during sample preparation | Avoid high temperatures and strongly acidic or basic conditions during sample extraction and preparation. Keep samples on ice or at 4°C whenever possible. |
| Improper mobile phase pH | Ensure the mobile phase pH is compatible with the stability of this compound. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used and generally suitable for the analysis of PANOs. |
Data Summary: Factors Affecting this compound Stability
The following table summarizes the known effects of different conditions on the stability of pyrrolizidine alkaloid N-oxides. Note that specific kinetic data for this compound is limited, and the information is based on studies of closely related PANOs or general chemical principles of N-oxides.
| Parameter | Condition | Observed Effect on PANO Stability | Quantitative Data (where available) | Citation |
| pH | Acidic (pH < 7) | Generally stable. | In a UV/persulfate system, degradation of Heliotrine N-oxide was faster at pH 5.0 than at pH 9.0. | [5] |
| Neutral (pH 7) | Generally stable. | Pyrrolizidine alkaloids were found to be stable in neutral solutions. | [2] | |
| Alkaline (pH > 8) | Degradation is likely. | 50% degradation of pyrrolizidine alkaloids was observed within 24 hours in alkaline conditions. | [2] | |
| Temperature | High Temperature (>40°C) | Increased rate of degradation. | Amine oxides can be prone to decomposition at temperatures above ~100°C. | [3] |
| Light | UV Light | Can induce degradation (photolysis). | Pyrrolizidine alkaloids were observed to degrade under UV radiation. | [2] |
| Visible Light | Minimal effect reported for pyrrolizidine alkaloids. | Minimal effect from a xenon lamp was observed on pyrrolizidine alkaloids. | [2] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the degradation rate of this compound in solutions of different pH over time.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Deionized water
-
Buffer solutions:
-
0.1 M Hydrochloric acid (pH 1.2)
-
0.1 M Acetate buffer (pH 4.5)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Phosphate buffer (pH 7.4)
-
0.1 M Borate buffer (pH 9.0)
-
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN or MeOH.
-
Prepare working solutions: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL.
-
Incubate samples: Store aliquots of each working solution at a constant temperature (e.g., 25°C or 40°C) in the dark.
-
Sample analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quench the reaction: If necessary, neutralize the pH of the aliquot by diluting it in the initial mobile phase for LC-MS/MS analysis.
-
Quantify: Analyze the samples by a validated UPLC-MS/MS method to determine the remaining concentration of this compound.
-
Data analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).
Protocol 2: Photostability Study of this compound (adapted from ICH Q1B)
Objective: To assess the stability of this compound in solution upon exposure to light.
Materials:
-
This compound
-
Solvent (e.g., methanol or water)
-
Quartz cuvettes or other suitable transparent containers
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6]
-
Control samples wrapped in aluminum foil to protect from light.
-
UPLC-MS/MS system
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 10 µg/mL).
-
Expose samples to light: Place the samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
Protect control samples: Place the control samples in the same chamber but shielded from light.
-
Sample analysis: At appropriate time intervals, withdraw samples from both the exposed and control groups.
-
Quantify: Analyze the samples using a validated stability-indicating UPLC-MS/MS method to measure the concentration of this compound and detect any degradation products.
-
Evaluate results: Compare the results from the exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis of Heliosupine N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Heliosupine N-oxide. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
Ion suppression is a phenomenon that leads to a decreased response of the analyte of interest, in this case, this compound, in the mass spectrometer.[1][2][3] This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ion source.[2][3] It is a significant concern because it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[2][3] Even with the high selectivity of MS/MS, ion suppression can still occur and negatively impact data quality.[1][2]
Q2: What are the common causes of ion suppression?
Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte and compete for ionization.[1][3] Common sources of interference include:
-
Endogenous matrix components: Salts, lipids (e.g., phospholipids), and proteins from biological samples.[4]
-
Mobile phase additives: Buffers, ion-pairing agents, and other additives can affect ionization efficiency.[2]
-
Sample preparation artifacts: Contaminants introduced during sample extraction and processing.
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the detector, leading to a non-linear response.[2]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment.[2][4] This involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal at the retention time of interfering components indicates ion suppression.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis of this compound.
Step 1: Identify the Presence and Region of Ion Suppression
-
Question: Is my signal for this compound lower than expected or highly variable?
-
Action: Perform a post-column infusion experiment as described in the "Experimental Protocols" section. This will help you visualize the chromatographic regions where ion suppression occurs.[4]
Step 2: Optimize Chromatographic Separation
-
Question: Are there co-eluting peaks from the matrix with this compound?
-
Action: Modify your chromatographic method to separate this compound from the interfering matrix components.[3]
-
Adjust the gradient: A shallower gradient can improve the resolution between peaks.[2]
-
Change the mobile phase composition: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or additives.[2]
-
Use a different column chemistry: A column with a different stationary phase may provide better selectivity.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution and reduce ion suppression.[5]
-
Step 3: Enhance Sample Preparation
-
Question: Is my sample matrix complex, leading to significant interference?
-
Action: Improve your sample clean-up procedure to remove interfering components before analysis.[3][6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.[3][4]
-
Liquid-Liquid Extraction (LLE): Can be used to selectively extract this compound from the matrix.[3][4]
-
Protein Precipitation: A simpler method to remove proteins, but may not be as effective for removing other interferences like phospholipids.[4]
-
Step 4: Modify Mass Spectrometry Parameters
-
Question: Can I adjust the ion source to minimize suppression?
-
Action: Optimize the ion source parameters to favor the ionization of this compound.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[1][6] If your instrumentation allows, testing APCI could be beneficial.
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference, assuming this compound can be ionized in the alternative mode.[6]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature.[7]
-
Step 5: Implement Calibration Strategies
-
Question: How can I still achieve accurate quantification if ion suppression cannot be completely eliminated?
-
Action: Use an appropriate internal standard and calibration method.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction.[3]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to compensate for the matrix effect.[3]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in methanol).
-
Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column and before the MS ion source, using a T-fitting.
-
Equilibrate the system: Allow the infused standard to flow into the mass spectrometer until a stable signal is observed.
-
Inject a blank matrix sample: Inject a sample extract that does not contain this compound but is representative of the sample matrix being analyzed.
-
Monitor the signal: Record the signal for the m/z transition of this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Data Presentation
Summarize your findings from the troubleshooting experiments in a clear and organized manner.
Table 1: Summary of Ion Suppression Mitigation Strategies and Outcomes for this compound Analysis
| Strategy Implemented | Experimental Details | Observed Effect on Ion Suppression | Impact on Signal Intensity of this compound |
| Chromatography | |||
| Gradient Modification | e.g., Changed gradient from 5-95% B in 5 min to 10-60% B in 15 min | e.g., Shifted analyte retention time away from suppression zone | e.g., 30% increase |
| Column Change | e.g., Switched from C18 to Phenyl-Hexyl column | e.g., Improved separation from interfering phospholipids | e.g., 50% increase |
| Sample Preparation | |||
| SPE | e.g., Implemented a specific SPE protocol | e.g., Significant reduction in early eluting interferences | e.g., 2-fold increase |
| LLE | e.g., Used methyl-tert-butyl ether for extraction | e.g., Reduced overall matrix effects | e.g., 1.5-fold increase |
| MS Parameters | |||
| Ion Source Change | e.g., Switched from ESI to APCI | e.g., Less signal drop observed in post-column infusion | e.g., Signal intensity comparable, but more stable |
Mandatory Visualization
Caption: A flowchart for troubleshooting ion suppression in LC-MS/MS.
Caption: The mechanism of electrospray ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. providiongroup.com [providiongroup.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Chiral Separation of Heliosupine N-oxide Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Heliosupine N-oxide isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Encountering issues during chiral HPLC separations is common. This guide addresses specific problems you might face during the analysis of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation or Poor Resolution of Isomers | - Inappropriate chiral stationary phase (CSP). - Mobile phase composition is not optimal. - Temperature fluctuations. - Incompatible mobile phase additives. | - Column Selection: Screen different types of polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) as they are often effective for a wide range of compounds[1]. - Mobile Phase Optimization: - Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase mode[2]. - In reversed-phase mode, vary the concentration of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer[1][3]. - Experiment with different acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) at low concentrations (typically 0.1%) to improve peak shape and selectivity[4]. - Temperature Control: Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition[1]. |
| Peak Tailing or Asymmetry | - Secondary interactions between the analyte and the stationary phase. - Column overload. - Presence of active sites on the silica support. | - Mobile Phase Additives: Incorporate a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) into the mobile phase to block active sites and improve peak shape[4]. - Reduce Sample Load: Decrease the injection volume or the concentration of the sample. - Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuations in pump flow rate or temperature. - Column degradation. | - Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing and degassing. - System Check: Verify the HPLC pump is delivering a consistent flow rate and that the column oven is maintaining the set temperature. - Column Care: Use a guard column to protect the analytical column from contaminants and flush the column with an appropriate storage solvent after use. |
| High Backpressure | - Blockage in the column or system. - Precipitated buffer or sample in the mobile phase. - Incorrect mobile phase viscosity. | - Systematic Check: Disconnect the column and check the system pressure. If it's normal, the issue is with the column. - Column Reversal: Reverse the column (if permitted by the manufacturer) and flush with a compatible solvent at a low flow rate to dislodge particulates from the inlet frit[5]. - Mobile Phase Compatibility: Ensure buffer salts are completely dissolved and are soluble in the highest organic concentration of your gradient. - Solvent Viscosity: Check the viscosity of your mobile phase; highly viscous solvents will generate higher backpressure. |
| Ghost Peaks | - Contaminants in the sample, solvent, or from the injector. - Carryover from previous injections. | - Blank Injections: Run a blank injection (mobile phase only) to determine the source of the ghost peaks. - Solvent Purity: Use high-purity HPLC-grade solvents. - Injector Cleaning: Implement a needle wash step in your autosampler method. |
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is recommended for separating this compound isomers?
A1: While a specific CSP for this compound is not extensively documented, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a good starting point due to their broad applicability in separating a wide range of chiral compounds, including alkaloids[1]. A screening approach using several different polysaccharide-based columns is highly recommended to find the optimal stationary phase[6].
Q2: How do I choose between normal-phase, reversed-phase, or polar organic mode for the separation?
A2: The choice of mode depends on the solubility and properties of this compound.
-
Normal-Phase (NP): Often provides good selectivity for polar compounds like alkaloids. Typical mobile phases consist of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive to improve peak shape.
-
Reversed-Phase (RP): Can be a viable option if the compound has sufficient hydrophobicity. Mobile phases are typically mixtures of water/acetonitrile or water/methanol with buffers or additives.
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol or acetonitrile, sometimes with additives. This mode can offer different selectivity compared to NP and RP.
A screening of all three modes on a suitable polysaccharide-based column is the most effective strategy to determine the best separation conditions[1].
Q3: Why are my peak shapes poor, and how can I improve them?
A3: Poor peak shape (tailing or fronting) for basic compounds like this compound is often due to secondary interactions with the silica support of the column. Adding a small concentration (0.1-0.5%) of a basic modifier like diethylamine (DEA) or a similar amine to the mobile phase in normal-phase or polar organic mode can significantly improve peak symmetry by competing for active sites on the stationary phase[2]. For reversed-phase, adjusting the pH of the mobile phase with a suitable buffer or adding an acidic modifier like formic acid or trifluoroacetic acid can have a similar effect.
Q4: My resolution is decreasing over time. What could be the cause?
A4: A gradual decrease in resolution can be due to column contamination or degradation.
-
Contamination: Strongly retained impurities from the sample can accumulate on the column, affecting its performance. Using a guard column and ensuring proper sample preparation can mitigate this.
-
Degradation: The stationary phase can degrade over time, especially if exposed to harsh mobile phase conditions (e.g., extreme pH). Always operate within the manufacturer's recommended pH range for the column.
-
Column Cleaning: If you suspect contamination, you may be able to restore performance by flushing the column with a strong, compatible solvent as recommended by the column manufacturer[5].
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a critical parameter for optimizing chiral separations. Changing the column temperature can alter the thermodynamics of the interaction between the analyte and the CSP, which can improve resolution, and in some cases, even reverse the elution order of the isomers. It is advisable to use a column oven to maintain a consistent and controlled temperature for reproducible results[1].
Experimental Protocol (Adapted Method)
1. Column Screening:
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak AD-H)
-
Immobilized polysaccharide-based columns for broader solvent compatibility.
-
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase Screening (Isocratic):
-
Normal Phase:
-
Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine
-
Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine
-
-
Reversed Phase:
-
Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate
-
Methanol/0.1% Formic Acid in Water (50:50, v/v)
-
-
Polar Organic Mode:
-
Methanol + 0.1% Diethylamine
-
Acetonitrile + 0.1% Diethylamine
-
3. Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase.
4. Optimization Strategy:
-
Based on the initial screening results, select the column and mobile phase that show the best initial separation or potential for separation.
-
Fine-tune the mobile phase composition by making small adjustments to the solvent ratios.
-
Optimize the concentration and type of additive (if used).
-
Investigate the effect of temperature (e.g., in 5 °C increments from 15 °C to 40 °C).
-
Adjust the flow rate to improve efficiency.
Quantitative Data
Currently, there is no publicly available quantitative data specifically for the chiral HPLC separation of this compound isomers. Researchers are encouraged to develop and validate their own methods and report key parameters such as:
| Parameter | Description |
| Retention Time (t_R) | The time taken for each isomer to elute from the column. |
| Resolution (R_s) | A measure of the degree of separation between the two isomer peaks. A value of R_s ≥ 1.5 indicates baseline separation. |
| Selectivity (α) | The ratio of the retention factors of the two isomers. A value of α > 1 is required for separation. |
| Peak Asymmetry (A_s) | A measure of peak shape. An ideal Gaussian peak has an asymmetry of 1.0. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the chiral HPLC separation of this compound isomers.
Caption: A flowchart for troubleshooting common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Optimizing mobile phase for HILIC separation of pyrrolizidine alkaloid N-oxides.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of pyrrolizidine alkaloid (PA) N-oxides using Hydrophilic Interaction Liquid Chromatography (HILIC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HILIC separation of PA N-oxides.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Inappropriate Injection Solvent. Injecting a sample dissolved in a solvent significantly stronger (i.e., with higher water content) than the mobile phase can cause peak distortion. In HILIC, water is the strongest solvent.[1]
-
Solution: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content). If the sample is only soluble in aqueous solutions, keep the injection volume as low as possible to minimize these effects.[1]
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase. Polar analytes like PA N-oxides can interact with active sites on the column, such as exposed silanols, leading to peak tailing.[1]
-
Solution:
-
Adjust Mobile Phase pH: Modify the mobile phase pH to ensure the analyte is in a single ionic form, which can improve peak shape. It is advisable to work 1–2 pH units above or below the pKa of your analytes.[2]
-
Increase Buffer Concentration: A higher buffer concentration can help to shield the silanol groups on the stationary phase, reducing secondary interactions.[3] However, be mindful of the buffer's solubility in the high organic mobile phase.[4]
-
Use a Deactivated Column: Employing a column with advanced bonding and end-capping technologies can minimize exposed silanols.
-
-
Problem: Inconsistent or Drifting Retention Times
-
Possible Cause 1: Insufficient Column Equilibration. The formation of a stable water layer on the polar stationary phase is crucial for reproducible retention in HILIC. This process can be slow.[4]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase between injections. A minimum of 10 column volumes is recommended after the gradient returns to the initial conditions. For new methods or after changing mobile phase composition, flushing with at least 50 column volumes for isocratic methods or performing at least 10 blank gradient runs is advised.[4]
-
-
Possible Cause 2: Mobile Phase Instability. The high organic content of HILIC mobile phases can be prone to compositional changes due to solvent evaporation.
-
Solution: Use freshly prepared mobile phases. Keep solvent bottles capped and minimize the time the mobile phase sits on the instrument.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in column temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Problem: No or Poor Retention of PA N-Oxides
-
Possible Cause 1: Mobile Phase is too "Strong". In HILIC, a higher concentration of the aqueous component (the strong solvent) will decrease retention.[1][5]
-
Solution: Increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase. HILIC separations generally require a high organic content, often starting at 80% or more.[4]
-
-
Possible Cause 2: Incorrect Stationary Phase. The choice of stationary phase is critical for retaining highly polar compounds like N-oxides.
Problem: High Backpressure and Column Clogging
-
Possible Cause 1: Buffer Precipitation. Common buffers like ammonium formate and ammonium acetate have limited solubility in mobile phases with high acetonitrile content.[4]
-
Solution:
-
Use a lower buffer concentration, typically in the range of 10-20 mM for HILIC-MS applications.[5]
-
Ensure the buffer is completely dissolved in the aqueous portion of the mobile phase before adding the organic solvent.
-
Filter the mobile phase before use.
-
-
-
Possible Cause 2: Sample Precipitation. Injecting a sample that is not fully dissolved in the injection solvent can lead to column clogging.
-
Solution: Ensure the sample is completely dissolved before injection. Filter the sample if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting percentage of organic solvent for separating PA N-oxides?
A1: A high percentage of organic solvent is typically required for retaining polar compounds like PA N-oxides in HILIC. A good starting point is a mobile phase containing 80-95% acetonitrile.[5] The exact percentage will need to be optimized based on the specific analytes and the stationary phase used.
Q2: How does the mobile phase pH affect the retention of PA N-oxides?
A2: The mobile phase pH influences the charge state of both the PA N-oxides and the stationary phase, which in turn affects retention.[6] For basic compounds like alkaloids, a lower pH will lead to protonation (positive charge), which can increase electrostatic interactions with a negatively charged silica surface, potentially increasing retention. Conversely, at a higher pH, the alkaloids may be neutral, reducing these interactions.[6] The pH should be carefully optimized to achieve the desired separation.
Q3: What type of buffer and concentration should I use for HILIC-MS analysis of PA N-oxides?
A3: For HILIC-MS, volatile buffers are essential. Ammonium formate and ammonium acetate are the most commonly used buffers.[4][6] A typical starting buffer concentration is 10 mM.[4] This concentration is generally a good compromise between providing sufficient ionic strength for good peak shape and avoiding precipitation in the high organic mobile phase. It is also important to keep the ionic strength constant during a gradient for a consistent MS detector response by having the buffer in both mobile phase A and B.[4]
Q4: Can I use methanol instead of acetonitrile as the organic solvent?
A4: While acetonitrile is the most common organic solvent in HILIC, methanol can also be used. However, methanol is a more polar and thus a stronger eluting solvent than acetonitrile in HILIC.[1] This means that using methanol will generally result in lower retention for polar analytes compared to the same proportion of acetonitrile.
Q5: My PA N-oxides are only soluble in water. How should I prepare my sample for injection?
A5: If your PA N-oxides are only soluble in water, you are injecting them in the strongest possible solvent for HILIC, which can lead to poor peak shape.[1] To mitigate this, the injection volume should be kept as small as possible. Alternatively, if feasible, try to dilute the aqueous sample with a high concentration of acetonitrile to make the injection solvent composition closer to the initial mobile phase.
Data Presentation
Table 1: Effect of Mobile Phase Parameters on Retention of Polar Analytes in HILIC
| Parameter | Change | Effect on Retention of Polar Analytes | Rationale |
| Organic Solvent Content (e.g., Acetonitrile) | Increase | Increase | Decreases the overall polarity of the mobile phase, enhancing the partitioning of polar analytes into the aqueous layer on the stationary phase.[1] |
| Aqueous Content (e.g., Water) | Increase | Decrease | Water is the strong solvent in HILIC; increasing its concentration makes the mobile phase more polar, leading to elution of the analytes.[1][5] |
| Buffer Concentration | Increase | Can increase or decrease | Increased buffer concentration can shield stationary phase silanols, reducing electrostatic repulsion of acidic analytes and increasing their retention. For basic analytes, increased buffer cations can compete for ion-exchange sites, decreasing retention.[6][7] |
| Mobile Phase pH | Varies | Depends on analyte and stationary phase pKa | The pH determines the charge state of ionizable analytes and the stationary phase surface, affecting both electrostatic and partitioning mechanisms.[3][6] |
Table 2: Example Mobile Phase Compositions for Pyrrolizidine Alkaloid Analysis
| Application | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| Analysis of 21 PAs | X-Bridge C18 | Aqueous 5 mM ammonium formate and 0.1% formic acid | 95% methanol with 5 mM ammonium formate and 0.1% formic acid | Gradient | [8] |
| Analysis of PAs and their N-oxides | HILIC (150 x 2.1 mm, 1.6 µm) | Water | 5 mM ammonium formate + 0.1% formic acid in Acetonitrile:Water (95:5, v/v) | Not specified | [9] |
| Characterization of 1,2-unsaturated PAs and N-oxides | Poroshell (150 x 2.1 mm, 2.7 µm) | 5 mmol/l ammonium formate and 1% formic acid in water | 5 mmol/l ammonium formate and 1% formic acid in methanol | Gradient | [10] |
Experimental Protocols
Protocol 1: General HILIC Method Development for PA N-Oxides
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, diol, or amide chemistry). A common dimension is 100-150 mm length, 2.1 mm internal diameter, and sub-3 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to a desired value (e.g., 3.0) with formic acid. Filter the solution through a 0.22 µm filter.
-
Mobile Phase B (Organic): Use high-purity acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of Mobile Phase B, for example, 95%.
-
Run a linear gradient from 95% B to 60% B over 10-15 minutes.
-
Include a hold at the final conditions and a re-equilibration step of at least 10 column volumes at the initial conditions.
-
-
Sample Preparation:
-
Dissolve the PA N-oxide standards or extracted samples in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 acetonitrile:water).
-
If the sample is only soluble in water, use the smallest possible injection volume (e.g., 1-2 µL).
-
-
Optimization:
-
Organic Solvent Percentage: Adjust the starting and ending percentages of acetonitrile to improve retention and resolution.
-
pH: Evaluate the effect of mobile phase pH on selectivity and peak shape by preparing Mobile Phase A at different pH values (e.g., 3.0, 4.5, 6.0).
-
Buffer Concentration: Investigate the effect of buffer concentration (e.g., 5 mM, 10 mM, 20 mM) on peak shape and retention.
-
Mandatory Visualizations
Caption: Workflow for HILIC mobile phase optimization.
Caption: Influence of mobile phase parameters in HILIC.
References
- 1. agilent.com [agilent.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjcce.org.mk [mjcce.org.mk]
Dealing with matrix effects in the analysis of Heliosupine N-oxide in herbal extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Heliosupine N-oxide in complex herbal matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound, focusing on mitigating matrix effects for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery for this compound is low and varies significantly between samples. What are the potential causes and solutions?
Answer: Low and inconsistent recovery is a frequent challenge in the analysis of pyrrolizidine alkaloids (PAs) from complex herbal extracts. The primary causes are often related to the sample preparation and extraction procedure.
-
Suboptimal Extraction: The initial extraction from the plant matrix may be incomplete. PAs and their N-oxides are polar compounds, and the choice of extraction solvent is critical.
-
Recommendation: An acidic aqueous solution is generally effective for extracting PA N-oxides. A common and effective method involves extraction with a dilute sulfuric acid solution (e.g., 0.05 M H₂SO₄) followed by ultrasonication to ensure thorough extraction from the plant material.[1]
-
-
Inefficient Solid-Phase Extraction (SPE) Cleanup: The cleanup step is crucial for removing interfering matrix components and concentrating the analyte. The choice of SPE sorbent and the protocol steps (conditioning, loading, washing, and eluting) are critical for success.
-
Recommendation: Mixed-mode cation exchange (MCX) SPE cartridges are highly effective for the cleanup of PAs and their N-oxides.[2][3][4][5] The positively charged nitrogen in this compound binds to the strong cation exchange sorbent, allowing for the removal of neutral and acidic interferences. Ensure the sample is loaded under acidic conditions to facilitate this binding. Elution is then achieved with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Analyte Loss During Solvent Evaporation: After elution from the SPE cartridge, the sample is often evaporated to dryness and reconstituted in a smaller volume. Over-drying or excessive heat can lead to the degradation of the analyte.
-
Recommendation: Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C). Avoid complete dryness if possible, or reconstitute the sample immediately after drying.
-
Issue 2: Poor Peak Shape and Chromatography
Question: I'm observing peak tailing or splitting for this compound in my chromatograms. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to both the sample and the chromatographic conditions can be the cause.
-
Matrix Overload: Injecting a "dirty" or overly concentrated sample can lead to a buildup of matrix components on the analytical column, resulting in poor peak shape.
-
Recommendation: Ensure your SPE cleanup is effective. You can assess the cleanliness of your extract by comparing the total ion chromatogram (TIC) of a crude extract versus a cleaned-up extract; a significant reduction in the TIC indicates effective cleanup.[6] If necessary, consider diluting the final extract before injection, though this may impact sensitivity.
-
-
Column Interactions: this compound, being a basic compound, can interact with active sites on the column, particularly with stainless steel components of standard HPLC columns, leading to peak tailing.
-
Recommendation: Use a column with a stationary phase suitable for polar and basic compounds, such as a C18 column with end-capping. In cases of persistent peak tailing, consider using metal-free columns to minimize interactions with metallic surfaces in the sample flow path.[7]
-
-
Mobile Phase Mismatch: The pH and composition of the mobile phase are critical for achieving good peak shape for ionizable compounds.
-
Recommendation: For reversed-phase chromatography of PAs, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid and 5 mM ammonium formate) can improve peak shape by ensuring consistent ionization of the analyte.[1]
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Question: My quantitative results are not reproducible, and I suspect matrix effects are at play. How can I identify and mitigate ion suppression or enhancement?
Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, are a major concern in LC-MS/MS analysis of complex samples like herbal extracts.[8][9][10][11]
-
Identification of Matrix Effects:
-
Post-Column Infusion: This method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for the analyte at specific retention times indicates ion suppression or enhancement, respectively.[8]
-
Quantitative Assessment: The matrix effect can be quantified by comparing the slope of the calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve.[6] The formula is: %ME = ((Slope_matrix / Slope_solvent) - 1) * 100. Negative values indicate suppression, while positive values indicate enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Optimize your SPE protocol to achieve the cleanest possible extract.
-
Chromatographic Separation: Adjust your LC gradient to separate the analyte from the regions of ion suppression identified through post-column infusion.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ).
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your unknown samples. This helps to compensate for consistent matrix effects.[3][6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for accurate correction. However, the availability and cost of specific SIL-IS can be a limitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended sample preparation technique for analyzing this compound in herbal extracts?
A1: The most widely recommended and effective technique is a combination of acidic liquid extraction followed by solid-phase extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent.[2][3][4][5] This approach provides good recovery for the polar N-oxide form of the alkaloid and effectively removes a significant portion of the complex plant matrix.
Q2: What are typical recovery rates I can expect for this compound using an optimized SPE method?
A2: With an optimized method, you can expect recovery rates to be in the range of 70-110%. However, this is highly dependent on the specific herbal matrix. The tables below summarize recovery data for various PAs, including those structurally similar to this compound, across different matrices.
Q3: Is it necessary to use a stable isotope-labeled internal standard for this compound?
A3: While not strictly necessary for every application, using a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise quantification, as it is the most effective way to correct for matrix effects and variations in sample processing. If a specific SIL-IS for this compound is not available, a structurally similar PA SIL-IS may be used, but its performance must be carefully validated.
Q4: Can I analyze Heliosupine (the tertiary amine form) and this compound simultaneously?
A4: Yes, LC-MS/MS methods are capable of analyzing both the tertiary amine and the N-oxide forms of pyrrolizidine alkaloids in a single run without the need for derivatization.[5] The sample preparation methods described, particularly the use of MCX SPE, are suitable for retaining both forms.
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Pyrrolizidine Alkaloids using Different SPE Cartridges in a Tea Matrix.
| Pyrrolizidine Alkaloid | Oasis MCX Recovery (%) | Oasis WCX Recovery (%) | Cleanert PCX Recovery (%) |
| Intermedine N-oxide | 85.2 | 75.1 | 68.4 |
| Lycopsamine N-oxide | 88.9 | 78.3 | 71.2 |
| Senecionine N-oxide | 92.1 | 82.5 | 75.8 |
| Retrorsine N-oxide | 90.5 | 80.1 | 73.9 |
| Average Recovery | 89.2 | 79.0 | 72.3 |
Data adapted from a study on 24 PAs in various matrices.[2][4]
Table 2: Average Recovery of 28 Pyrrolizidine Alkaloids in Honey and Herbal Tea using a Validated LC-MS/MS Method.
| Matrix | Average Recovery Range (%) |
| Honey | 80 - 120 |
| Herbal Tea | 70 - 85 |
Data from a study validating a method for 28 PAs.[3]
Detailed Experimental Protocols
Protocol 1: Sample Extraction from Herbal Material
-
Homogenization: Weigh 2 grams of the homogenized and dried herbal material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-5) on the remaining plant material and combine the supernatants.[1]
-
pH Adjustment: Adjust the pH of the combined extract to approximately 2.0 with diluted ammonium hydroxide.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup using Oasis MCX Cartridge
-
Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) by passing 2 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through it.
-
Loading: Load the acidified herbal extract from Protocol 1 onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing 1 (Aqueous): Wash the cartridge with 2 mL of deionized water.
-
Washing 2 (Organic): Wash the cartridge with 2 mL of methanol.
-
Elution: Elute the analytes by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[2][4][12]
Visualizations
References
- 1. sciex.com [sciex.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. zefsci.com [zefsci.com]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
Preventing the reduction of Heliosupine N-oxide to its free base during sample preparation.
Welcome to the technical support center for drug development professionals and researchers. This resource provides guidance on preventing the unwanted reduction of Heliosupine N-oxide to its free base, Heliosupine, during sample preparation, ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its reduction during sample preparation a significant issue?
Q2: What are the primary factors that cause the reduction of this compound to Heliosupine?
The conversion of an N-oxide to its corresponding tertiary amine (the free base) is a chemical reduction. Several factors during sample preparation can inadvertently facilitate this reaction:
-
Presence of Reducing Agents: Certain compounds naturally present in sample matrices (e.g., antioxidants like ascorbic acid, or sulfur-containing compounds) can act as reducing agents.
-
Sample Matrix Effects: Some matrices, such as honey, have been shown to cause a rapid decrease in PA N-oxide concentrations, while they remain stable in others like herbal teas.[1]
-
Harsh Chemical Conditions: The use of strong reducing agents like titanium trichloride (TiCl₃) or diboron reagents will intentionally reduce N-oxides and should be avoided if the goal is to quantify the N-oxide form separately.[2][3] While not typically used in standard extraction, contamination or inappropriate reagent choice can be a source of error.
-
Elevated Temperatures: Although N-oxides are generally stable at room temperature, high temperatures during extraction or solvent evaporation steps can potentially promote degradation or conversion.[4]
Q3: Which analytical method is recommended for the simultaneous analysis of this compound and its free base?
Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is the preferred method.[5][6] This technique is highly sensitive and allows for the simultaneous separation and quantification of both the polar N-oxide and the less polar free base in a single analytical run without requiring derivatization or reduction.[5][7] In contrast, Gas Chromatography (GC) is generally unsuitable for the direct analysis of non-volatile N-oxides.[8]
Troubleshooting Guide: Low Recovery or Suspected Reduction of this compound
Use the following guide to troubleshoot common issues related to the analysis of this compound.
References
- 1. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
Technical Support Center: Navigating Artifacts in MTT Cell Viability Assays with Plant Extracts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay to assess the cytotoxic effects of plant extracts. Certain phytochemicals, such as Heliosupine N-oxide and other antioxidant-rich compounds, can interfere with the MTT assay, leading to inaccurate results. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help you identify and mitigate these artifacts, ensuring the integrity of your research data.
Troubleshooting Guide
This section addresses common issues encountered when using the MTT assay with plant extracts and provides step-by-step solutions.
Issue 1: Overestimation of Cell Viability (False Positives)
Question: My plant extract appears to be non-toxic or even proliferative at high concentrations in the MTT assay, which contradicts morphological observations of cell death. What could be the cause?
Answer: This is a classic artifact caused by the direct reduction of the MTT reagent by the plant extract. Many phytochemicals, particularly polyphenols and antioxidants, possess reducing properties that can convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity.[1][2][3][4] This leads to a higher absorbance reading, falsely suggesting higher cell viability.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells containing your complete cell culture medium and the plant extract at the same concentrations used in your experiment, but without cells.
-
Add the MTT reagent and solubilization buffer according to your standard protocol.
-
Measure the absorbance. If you observe a significant increase in absorbance in the absence of cells, your extract is directly reducing the MTT reagent.[2]
-
-
Wash Cells Before Adding MTT:
-
After incubating the cells with the plant extract for the desired duration, carefully aspirate the medium containing the extract.
-
Gently wash the cells with sterile phosphate-buffered saline (PBS) to remove any residual extract.
-
Add fresh, extract-free medium containing the MTT reagent to the cells.[2] This can minimize the direct interaction between the extract and the MTT reagent.
-
-
Consider Alternative Assays:
Issue 2: High Background Absorbance in Control Wells
Question: I am observing high absorbance readings in my negative control wells (cells in medium only, without the plant extract). What could be causing this?
Answer: High background absorbance can be due to several factors, including microbial contamination, components in the culture medium, or the quality of the MTT reagent itself.
Troubleshooting Steps:
-
Check for Contamination: Visually inspect your cultures for any signs of bacterial or fungal contamination. Contaminants can also metabolize MTT, leading to false-positive signals.
-
Evaluate Medium Components: Phenol red and serum in the culture medium can sometimes contribute to background absorbance. Consider using a phenol red-free medium and reducing the serum concentration during the MTT incubation step.
-
Use High-Quality Reagents: Ensure your MTT solution is fresh and has been stored correctly, protected from light, to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What types of plant-derived compounds are known to interfere with the MTT assay?
A1: A wide range of plant-derived compounds with reducing potential can interfere with the MTT assay. These include:
-
Polyphenols: Flavonoids, tannins, and phenolic acids are major culprits due to their antioxidant properties.[5]
-
Vitamins: Ascorbic acid (Vitamin C) and Vitamin E are strong reducing agents.
-
Other Antioxidants: Any compound with the ability to donate electrons can potentially reduce the MTT reagent.
Q2: I am working with this compound. Could it interfere with the MTT assay?
A2: While there is no direct study found demonstrating this compound interference with the MTT assay, it is a pyrrolizidine alkaloid N-oxide. N-oxides are in a higher oxidation state and can be reduced. This suggests a potential for redox activity that could theoretically interfere with the MTT assay. It is crucial to perform the cell-free control experiment described in the troubleshooting guide to assess for any direct reduction of MTT by this compound.
Q3: How do I choose the best alternative assay to MTT for my plant extract?
A3: The choice of an alternative assay depends on the specific properties of your extract and your experimental needs:
-
ATP Assay (e.g., CellTiter-Glo®): Measures the level of ATP in metabolically active cells. It is highly sensitive and generally not affected by the reducing properties of plant extracts.[3][4] This is an excellent choice for most applications.
-
Neutral Red Uptake (NRU) Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells. It is based on a different cellular mechanism than the MTT assay and is less prone to interference from colored compounds.
-
CyQUANT® Assays: These assays are based on the quantification of cellular DNA. Since the amount of DNA is directly proportional to the number of cells, this method is not affected by the metabolic state of the cells or the reducing potential of the tested compounds.
Q4: Can I just subtract the background absorbance from the cell-free control from my experimental wells?
A4: While subtracting the background from a cell-free control is a common practice, it may not always be accurate. The interaction between the plant extract and the cells could alter the reducing potential of the extract itself. Therefore, if the interference is significant, switching to a non-redox-based assay is the most reliable solution.[2]
Data Presentation: Comparative Analysis of Cell Viability Assays
The following table summarizes the discrepancies in IC50 values obtained from MTT assays compared to alternative assays for various plant extracts, highlighting the potential for misleading results with the MTT assay.
| Plant Extract/Compound | Cell Line | MTT Assay IC50 (µg/mL) | Alternative Assay | Alternative Assay IC50 (µg/mL) | Reference |
| Hypericum adenotrichum | MCF-7 | > 100 | ATP Assay | 45.3 | [3] |
| Salvia kronenburgii | MCF-7 | > 100 | ATP Assay | 35.8 | [3] |
| Pelargonium quercetorum | MDA-MB-231 | > 100 | ATP Assay | 52.1 | [3] |
| Galangin | V79 | ~50 | NRU Assay | ~50 | [6] |
| Curcumin | HeLa | ~25 | NRU Assay | ~25 | [6] |
Note: The study on Galangin and Curcumin found no significant difference between MTT and NRU assays, suggesting that interference is compound-specific.
Experimental Protocols
Detailed methodologies for the MTT assay and recommended alternative assays are provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the plant extract and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
ATP Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Neutral Red Uptake (NRU) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 540 nm.
CyQUANT® DNA-Based Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Lysis and Staining: Add the CyQUANT® lysis buffer containing the green fluorescent DNA-binding dye to each well.
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with excitation at ~485 nm and emission detection at ~530 nm.
Visualizations
Diagrams of Experimental Workflows and Interference Mechanism
Caption: Mechanism of MTT assay interference by plant extracts.
Caption: Troubleshooting workflow for MTT assay artifacts.
Caption: Principles of alternative cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Limitations of the use of MTT assay for screening in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Heliosupine N-oxide in plasma samples for analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Heliosupine N-oxide in plasma samples during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
This compound is a pyrrolizidine alkaloid N-oxide (PANO). PANOs are known to be susceptible to in-vitro reduction back to their parent pyrrolizidine alkaloids (PAs) in biological matrices like plasma. This conversion can lead to an overestimation of the parent PA and an underestimation of the N-oxide, resulting in inaccurate pharmacokinetic and toxicological assessments.
Q2: What are the main factors that affect the stability of this compound in plasma samples?
Several factors can contribute to the degradation of this compound in plasma:
-
Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[1]
-
Enzymatic Degradation: Plasma contains enzymes, such as reductases, that can convert N-oxides back to their parent amines.
-
pH: The pH of the sample can influence the stability of N-oxides. Generally, neutral or near-neutral pH conditions are recommended.[2]
-
Hemolysis: The presence of hemolyzed red blood cells in plasma can significantly increase the degradation of N-oxide metabolites.[3] This is a critical factor to control during sample collection and processing.
-
Sample Processing and Extraction: The choice of solvents and the extraction methodology can impact stability. For instance, methanol has been shown to cause more significant conversion of some N-oxides to their parent drug in hemolyzed plasma compared to acetonitrile.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of liable analytes.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
To ensure the stability of this compound, plasma samples should be stored at ultra-low temperatures. Long-term storage at -70°C or colder is recommended.[2] For short-term storage, keeping samples on wet ice or at 4°C should be minimized to the shortest possible duration.
Q4: How many freeze-thaw cycles are acceptable for plasma samples with this compound?
While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for any unstable analyte. If multiple analyses from the same sample are anticipated, it is highly recommended to aliquot the plasma into smaller, single-use volumes before the initial freezing. For other N-oxide metabolites, stability has been demonstrated for up to three freeze-thaw cycles when stored at -70°C.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection and processing. | Ensure proper blood collection technique to minimize hemolysis. Process blood to plasma as quickly as possible, keeping the sample on ice. |
| Conversion to the parent Heliosupine during extraction. | Use acetonitrile instead of methanol for protein precipitation, especially if hemolysis is suspected.[3] Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) to minimize analyte degradation. | |
| Instability during storage. | Store plasma samples at -70°C or colder immediately after processing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| High variability in replicate analyses | Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially incubation and extraction times. |
| Partial degradation of the analyte in some samples. | Re-evaluate storage conditions and the history of the samples. If possible, analyze a freshly collected and processed sample as a comparator. | |
| Parent Heliosupine detected in a sample that should only contain the N-oxide | In-vitro conversion of the N-oxide. | This is a strong indicator of instability. Review and optimize all sample handling, storage, and extraction procedures as outlined in this guide. Use of a stable isotope-labeled internal standard for both the N-oxide and the parent PA is recommended for accurate quantification.[2] |
Quantitative Data on N-Oxide Stability
The following tables summarize quantitative data on the stability of other N-oxide compounds in plasma, which can serve as a guide for experiments with this compound.
Table 1: Effect of Extraction Solvent on N-Oxide Conversion in Hemolyzed Plasma (5%)
| N-Oxide Compound | Extraction Solvent | Conversion to Parent Drug (%) |
| Bupivacaine N-oxide | Methanol | 100 |
| Acetonitrile | < 5 | |
| Dasatinib N-oxide | Methanol | up to 11.7 |
| Acetonitrile | < 3.8 | |
| Pramoxine N-oxide | Methanol | up to 11.7 |
| Acetonitrile | < 3.8 | |
| Data adapted from a study on in-process stabilization of N-oxide metabolites.[3] |
Table 2: Stability of Usaramine and Usaramine N-oxide in Rat Plasma Under Various Conditions
| Condition | Analyte | Stability |
| Room temperature for 8 hours | Usaramine | Stable |
| Usaramine N-oxide | Stable | |
| Three freeze-thaw cycles | Usaramine | Stable |
| Usaramine N-oxide | Stable | |
| Storage at < -60°C for 2 weeks | Usaramine | Stable |
| Usaramine N-oxide | Stable | |
| Data from a study on the quantification of Usaramine and its N-oxide metabolite.[4] |
Experimental Protocols
Protocol 1: Recommended Plasma Sample Handling and Processing Workflow
This protocol outlines the best practices for collecting and processing plasma samples to ensure the stability of this compound.
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. altasciences.com [altasciences.com]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction efficiency of pyrrolizidine alkaloids from plant material.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pyrrolizidine alkaloids (PAs) from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting pyrrolizidine alkaloids from plant samples?
A1: The most prevalent methods for PA extraction are based on solid-liquid extraction.[1] Common techniques include:
-
Maceration: Soaking the plant material in a solvent.[1]
-
Percolation: Continuously passing a solvent through the plant material.[2][3]
-
Soxhlet Extraction: Continuous extraction with a hot solvent.[1]
-
Sonication (Ultrasonic-assisted extraction): Using ultrasonic waves to enhance solvent penetration.[1][4]
-
Pressurized Liquid Extraction (PLE): Extraction with solvents at elevated temperatures and pressures.[5][6]
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material.[1]
Q2: Which solvents are most effective for extracting pyrrolizidine alkaloids?
A2: Pyrrolizidine alkaloids and their N-oxides are polar compounds, making polar solvents the most effective for their extraction.[1] Commonly used solvents include:
-
Aqueous solutions of dilute acids (e.g., hydrochloric acid, formic acid, tartaric acid, sulfuric acid).[1][3][4][7] Acidified solvents can improve the extraction of basic PAs by converting them into their more soluble salt forms.
Q3: How do I choose the best extraction method for my specific plant material?
A3: The choice of extraction method depends on several factors, including the specific plant matrix, the chemical nature of the target PAs, available equipment, and desired throughput. For initial screening, maceration or sonication with an acidified polar solvent can be effective. For higher efficiency and more exhaustive extraction, pressurized liquid extraction may be more suitable.[5][6]
Q4: My PA recovery is low. What are the potential causes?
A4: Low recovery of PAs can be attributed to several factors:
-
Inappropriate solvent choice: Using non-polar solvents will result in poor extraction of polar PAs and their N-oxides.[1]
-
Insufficient extraction time or temperature: Some methods require longer extraction times or elevated temperatures to be efficient.[2]
-
Degradation of PAs: Prolonged exposure to high temperatures, such as in Soxhlet extraction, can lead to the degradation of some PAs.[1]
-
Improper sample preparation: Inadequate grinding of the plant material can limit solvent access to the PAs.[1]
-
Losses during sample cleanup: PAs can be lost during solid-phase extraction (SPE) or other cleanup steps if the procedure is not optimized.
Q5: Should I extract the free base PAs and their N-oxides separately?
A5: It is generally recommended to use an extraction method that co-extracts both the free bases and their N-oxides. This is typically achieved using acidified polar solvents.[1] Subsequent analytical methods, like LC-MS, can then differentiate and quantify both forms.[1] Some older methods involved a reduction step to convert N-oxides to their corresponding free bases before analysis, but this prevents the determination of the original individual concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Extraction Yield | Inefficient solvent penetration. | Ensure the plant material is finely and homogeneously ground to increase the surface area for extraction.[1] |
| Inappropriate solvent polarity. | Use a polar solvent such as methanol, ethanol, or an acidified aqueous solution.[1] | |
| Insufficient extraction time. | Increase the duration of the extraction process. For maceration, allow for longer soaking times.[2] | |
| Low extraction temperature. | For methods like maceration or sonication, consider gentle heating to improve solvent efficiency. However, be cautious of PA degradation at high temperatures.[1][2] | |
| Inconsistent Results | Non-homogenous sample. | Ensure the plant material is thoroughly mixed before taking a subsample for extraction. |
| Inconsistent extraction conditions. | Standardize all extraction parameters, including solvent volume, temperature, time, and agitation speed.[8] | |
| Variability in sample cleanup. | Optimize and validate the solid-phase extraction (SPE) or other cleanup procedures to ensure consistent recovery. | |
| Co-extraction of Interfering Compounds | Non-selective extraction solvent. | While polar solvents are necessary, a subsequent cleanup step like SPE is often required to remove interfering matrix components.[9][10] |
| Complex plant matrix. | Employ a selective cleanup method such as strong cation exchange (SCX) SPE, which effectively retains and isolates PAs and their N-oxides.[11] | |
| Degradation of Target PAs | High extraction temperatures. | Avoid prolonged exposure to high heat, as can occur in methods like Soxhlet extraction.[1] Consider methods that use lower temperatures or shorter heating times, such as pressurized liquid extraction with optimized parameters. |
| Inappropriate pH of the extraction solvent. | While acidic conditions improve solubility, highly acidic or alkaline conditions combined with heat can potentially lead to hydrolysis of the ester linkages in some PAs. Use mildly acidic conditions. |
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Pyrrolizidine Alkaloids
| Solvent | Relative Efficiency | Advantages | Disadvantages |
| Methanol | High | Good for both free bases and N-oxides.[1][3] | Can co-extract a wide range of other plant constituents. |
| Ethanol | High | Similar to methanol, can be a greener alternative.[3][4] | May have slightly different selectivity compared to methanol. |
| Acidified Water (e.g., 0.5 N HCl, 2% Formic Acid) | Very High | Excellent for protonating PAs, increasing their solubility.[1][9] | Can co-extract other acid-soluble compounds. Requires neutralization before some analytical techniques. |
| 1% Tartaric Acid in Methanol | Very High | Shown to be highly effective, particularly with heating.[3][4] | Requires preparation of the acidic methanol solution. |
Table 2: Influence of Extraction Method on Pyrrolizidine Alkaloid Yield
| Extraction Method | Typical Temperature | Typical Time | Relative Yield | Key Considerations |
| Maceration | Room Temperature | 1 - 24 hours | Moderate | Simple, but may not be exhaustive.[1] |
| Sonication | Room Temperature - 50°C | 15 - 60 minutes | High | Faster than maceration, improved solvent penetration.[1][4] |
| Soxhlet Extraction | Boiling Point of Solvent | 4 - 24 hours | High | Can be exhaustive, but potential for thermal degradation of PAs.[1] |
| Pressurized Liquid Extraction (PLE) | 50 - 125°C | 5 - 20 minutes | Very High | Fast, efficient, and uses less solvent, but requires specialized equipment.[5][6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., to pass through a 0.5 mm sieve).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Vortex the mixture for 1 minute to ensure complete wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 2.2 - 4) on the plant residue and combine the supernatants for a more exhaustive extraction.
-
Cleanup: The combined extract can then be further purified using Solid-Phase Extraction (SPE).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline and should be optimized for the specific sample matrix and target analytes. Strong cation exchange (SCX) cartridges are commonly used.
-
Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the plant extract to acidic (pH 2-3) if it is not already, to ensure the PAs are protonated.
-
Load the acidified extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove neutral and acidic interferences.
-
A second wash with a weak organic solvent (e.g., 20% methanol in water) can further remove less polar interferences.
-
-
Elution:
-
Elute the retained PAs and their N-oxides with 5 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on the PAs, allowing them to elute.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of pyrrolizidine alkaloids.
Caption: Troubleshooting logic for addressing low pyrrolizidine alkaloid extraction yields.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. repository.up.ac.za [repository.up.ac.za]
Minimizing signal loss of Heliosupine N-oxide in the mass spectrometer source.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal loss of Heliosupine N-oxide and other pyrrolizidine alkaloid (PA) N-oxides during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] Structurally, it is the N-oxide derivative of heliosupine. The primary challenge in its mass spectrometric analysis is its thermal lability. The N-oxide functional group is prone to in-source fragmentation, leading to signal loss and inaccurate quantification.[2]
Q2: What is the most common issue encountered during the mass spectrometry of this compound?
The most prevalent issue is in-source fragmentation, specifically deoxygenation, which is the loss of an oxygen atom (16 Da) from the protonated molecule [M+H]+ to form the [M+H-16]+ ion.[3][4] This degradation can occur in the ion source before the analyte reaches the mass analyzer, leading to an underestimation of the N-oxide and a potential overestimation of the corresponding parent alkaloid.
Q3: Which ionization technique is more suitable for this compound analysis, ESI or APCI?
Electrospray ionization (ESI) is generally preferred for the analysis of PA N-oxides like this compound.[2] Atmospheric pressure chemical ionization (APCI) tends to cause more extensive deoxygenation due to the higher temperatures typically used in the vaporizer.[2][4] While ESI is gentler, it can be associated with the formation of dimers, which may complicate spectral interpretation.[2]
Q4: How does the mobile phase composition affect the signal of this compound?
The mobile phase composition can influence the ionization efficiency and stability of this compound. Acidic mobile phases, such as those containing formic acid, are commonly used to promote protonation and achieve good chromatographic separation of PAs and their N-oxides.[5] However, the specific pH and solvent composition should be optimized for your specific application to ensure the stability of the N-oxide.
Troubleshooting Guide
This guide addresses common problems related to signal loss of this compound in the mass spectrometer source.
Problem: Low or no signal for this compound [M+H]+ ion, but a significant [M+H-16]+ ion is observed.
Cause: This is a classic indicator of in-source fragmentation (deoxygenation) of the N-oxide. The energy in the ion source is causing the loss of the oxygen atom.
Solutions:
-
Optimize Ion Source Temperature: The temperature of the ion source is a critical parameter. Higher temperatures can lead to thermal degradation.[6][7]
-
Recommendation: Systematically lower the desolvation gas temperature (also referred to as source temperature or capillary temperature) in increments of 25-50°C and monitor the ratio of the [M+H]+ to [M+H-16]+ ions. The optimal temperature will provide the best signal for the intact N-oxide without significantly compromising desolvation efficiency.
-
-
Adjust Voltages: Voltages such as the fragmentor voltage or declustering potential can induce fragmentation if set too high.[7]
-
Recommendation: Reduce the fragmentor voltage or declustering potential to the lowest values that still allow for efficient ion transmission and focusing.
-
-
Modify Mobile Phase Flow Rate: A higher mobile phase flow rate can sometimes contribute to increased deoxygenation.[2]
-
Recommendation: If your chromatography allows, consider reducing the flow rate to see if it improves the stability of the N-oxide in the source.
-
Problem: Poor overall sensitivity for this compound.
Cause: This could be due to suboptimal ionization conditions, poor sample preparation, or matrix effects.
Solutions:
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Adjust the capillary voltage to optimize the spray stability and ion signal.
-
Nebulizer Gas Flow: Optimize the nebulizer gas pressure to ensure efficient nebulization without excessive fragmentation.
-
Sheath Gas Flow: Adjust the sheath gas flow to aid in desolvation and ion focusing.
-
-
Improve Sample Preparation: Inefficient extraction can lead to low analyte concentration.
-
Recommendation: Employ a validated extraction method. A common approach for PAs and their N-oxides is a simple acidic extraction followed by solid-phase extraction (SPE) for cleanup.[8]
-
-
Evaluate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Recommendation: Improve chromatographic separation to move the analyte away from interfering matrix components. The use of a matrix-matched calibration curve is also recommended for accurate quantification.[9]
-
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters used for the analysis of pyrrolizidine alkaloid N-oxides from various studies. These should be used as a starting point for method development.
Table 1: Optimized Mass Spectrometry Source Parameters for PA N-oxide Analysis
| Parameter | Value Range | Reference |
| Ion Source Type | Electrospray Ionization (ESI) | [3][10][11] |
| Polarity | Positive | [3][10][11] |
| Capillary/Source Voltage | 3.5 - 5 kV | [3][10][11] |
| Desolvation/Capillary Temp. | 300 - 325 °C | [3][10][11] |
| Sheath Gas Flow | 32 - 50 (arbitrary units/L/min) | [3][10][11] |
| Nebulizing Gas Pressure | 35 - 50 psi | [11][12] |
Table 2: Example MRM Transitions for Select PA N-oxides
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| Echimidine-N-oxide | 414 | 352 | 254 | [9] |
| Erucifoline-N-oxide | 366 | 156 | 138 | [9] |
| Europine-N-oxide | 346 | 156 | 138 | [9] |
| Heliotrine-N-oxide | 330 | 138 | 94 | [9] |
| Lasiocarpine-N-oxide | 428 | 94 | 254 | [9] |
| Senecionine-N-oxide | 352 | 118 | 94 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for PA N-oxides from Plant Material
This protocol is a general guideline for the extraction of this compound from plant matrices.
-
Homogenization: Homogenize the plant material to a fine powder.
-
Extraction: a. Weigh 2 g of the powdered material into a centrifuge tube. b. Add 10 mL of methanol. c. Sonicate for 30 minutes.[11] d. Centrifuge for 15 minutes at 3500 RCF.[11] e. Collect the supernatant. f. Repeat the extraction (steps b-e) on the pellet and combine the supernatants.
-
Cleanup (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute the analytes with methanol.
-
Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).[11]
-
Mobile Phase A: 5 mmol/L ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mmol/L ammonium formate and 0.1% formic acid in methanol.[11]
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 80-100%) to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Use the values in Table 1 as a starting point and optimize for your instrument.
-
MRM Transitions: Determine the precursor ion for this compound ([M+H]+) and identify 2-3 characteristic product ions for quantification and qualification.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General experimental workflow for this compound analysis.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. mjcce.org.mk [mjcce.org.mk]
- 12. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Heliosupine N-oxide quantification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of Heliosupine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
Q2: Since a deuterated standard is unavailable, what are the alternatives?
A2: In the absence of an isotopically labeled internal standard, a structural analog can be used. The best choice is a commercially available pyrrolizidine alkaloid (PA) N-oxide that is structurally very similar to this compound. Key considerations for selecting a structural analog include:
-
Structural Similarity: The internal standard should have a similar chemical structure to ensure comparable extraction efficiency and ionization response.
-
Chromatographic Resolution: It must be chromatographically separable from this compound under the developed LC-MS/MS method.
-
Commercial Availability and Purity: The standard should be readily available from a reputable supplier with a certificate of analysis confirming its purity.
-
Stability: The chosen analog should exhibit similar stability to this compound throughout the entire analytical process, from sample preparation to analysis.
Q3: Which commercially available PA N-oxides are potential candidates for use as an internal standard for this compound?
A3: Several structurally similar PA N-oxides are commercially available and can be considered. The following table summarizes some potential candidates.
| Internal Standard Candidate | Molecular Formula | Molecular Weight | Chemical Structure | Commercial Availability |
| This compound (Analyte) | C₂₀H₃₁NO₈ | 413.46 | [Image of this compound structure] | PhytoLab, Sigma-Aldrich |
| Echimidine N-oxide | C₂₀H₃₁NO₈ | 413.46 | [Image of Echimidine N-oxide structure] | PhytoLab, Santa Cruz Biotechnology |
| Intermedine N-oxide | C₁₅H₂₅NO₆ | 315.36 | [Image of Intermedine N-oxide structure] | PhytoLab, Sigma-Aldrich, Biosynth |
| Lycopsamine N-oxide | C₁₅H₂₅NO₆ | 315.36 | [Image of Lycopsamine N-oxide structure] | MedchemExpress, Biosynth |
| Retrorsine N-oxide | C₁₈H₂₅NO₇ | 367.39 | [Image of Retrorsine N-oxide structure] | MedchemExpress, Biosynth |
Note: The selection of the most appropriate internal standard from this list will require experimental validation.
Workflow for Internal Standard Selection and Validation
Caption: A flowchart outlining the decision-making process for selecting and validating a suitable internal standard for this compound quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with the analyte's pKa.- Column degradation or contamination.- Inappropriate column chemistry. | - Adjust the mobile phase pH. For basic compounds like PA N-oxides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.- Flush the column with a strong solvent or replace it if necessary.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components that compete for ionization.- High concentrations of salts or other non-volatile components in the sample. | - Optimize the sample preparation procedure to remove interfering matrix components (e.g., using solid-phase extraction).- Dilute the sample extract.- Adjust the chromatographic method to separate the analyte from the interfering components. |
| In-source Conversion or Degradation of N-oxide | - High temperatures in the ion source.- In-source collision-induced dissociation. | - Optimize the ion source parameters, particularly the temperature and cone voltage, to minimize fragmentation.- Use a "soft" ionization technique if available. |
| Analyte Instability During Sample Preparation | - Conversion of the N-oxide to the corresponding tertiary amine due to inappropriate pH or temperature.- Adsorption of the analyte to container surfaces. | - Maintain a slightly acidic pH during extraction and storage.- Avoid high temperatures during sample processing (e.g., evaporation steps).- Use silanized glassware or low-adsorption plasticware. |
| Poor Recovery of Analyte and Internal Standard | - Inefficient extraction from the sample matrix.- Incomplete elution from the solid-phase extraction (SPE) cartridge. | - Optimize the extraction solvent and conditions (e.g., pH, solvent-to-sample ratio, extraction time).- Evaluate different SPE sorbents and elution solvents. |
Experimental Protocols
Protocol 1: Evaluation of a Candidate Internal Standard
Objective: To assess the suitability of a structurally similar PA N-oxide as an internal standard for the quantification of this compound.
Materials:
-
This compound reference standard
-
Candidate internal standard reference standard (e.g., Echimidine N-oxide)
-
LC-MS/MS system with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Blank matrix (e.g., plasma, plant extract)
Procedure:
-
Method Development:
-
Develop a gradient LC-MS/MS method for the separation and detection of this compound and the candidate internal standard.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for both compounds.
-
-
Chromatographic Resolution:
-
Inject a solution containing both this compound and the candidate internal standard.
-
Confirm that the two compounds are baseline resolved. If not, modify the chromatographic gradient or consider a different column.
-
-
Extraction Recovery and Matrix Effect Evaluation:
-
Prepare three sets of samples in triplicate:
-
Set 1 (Neat Solution): Spike both analytes in the final mobile phase composition.
-
Set 2 (Pre-extraction Spike): Spike both analytes into the blank matrix before the extraction procedure.
-
Set 3 (Post-extraction Spike): Spike both analytes into the matrix extract after the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the extraction recovery and matrix effect using the following formulas:
-
Extraction Recovery (%) = (Peak Area of Set 2 / Peak Area of Set 3) * 100
-
Matrix Effect (%) = (Peak Area of Set 3 / Peak Area of Set 1) * 100
-
-
-
Data Analysis and Selection:
-
Compare the extraction recovery and matrix effect of this compound and the candidate internal standard.
-
An ideal internal standard will have a similar extraction recovery and be subject to a similar matrix effect as the analyte.
-
This comprehensive guide provides a starting point for researchers to select and validate an appropriate internal standard for the accurate quantification of this compound, along with troubleshooting advice for common analytical challenges.
Addressing poor peak shape in the chromatography of Heliosupine N-oxide.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatography of Heliosupine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography challenging?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds.[1] As an N-oxide, it is a polar and basic compound. Chromatographic analysis of such compounds can be challenging due to their tendency to interact with the stationary phase in multiple ways, often leading to poor peak shapes like tailing.[2][3]
Q2: What are the common causes of poor peak shape for this compound?
Poor peak shape, particularly peak tailing, for basic compounds like this compound is often caused by secondary interactions with the stationary phase.[2][3] The primary cause is the interaction of the basic analyte with acidic silanol groups on the surface of silica-based columns.[2][4] Other potential causes include column overload, issues with the mobile phase pH, column contamination, and problems with the HPLC system itself.[2][5]
Q3: How does mobile phase pH affect the chromatography of this compound?
The pH of the mobile phase is a critical parameter.[6] Since this compound is a basic compound, at low pH, it will be protonated (ionized). This ionized form can interact strongly with deprotonated silanol groups on the column, leading to significant peak tailing.[4] By increasing the mobile phase pH, the ionization of this compound can be suppressed, reducing its interaction with the stationary phase and improving peak shape.[7] For basic compounds, a mobile phase pH at least two units above the analyte's pKa is often recommended to ensure it is in its neutral, less retentive form.[7]
Q4: Can the choice of column impact the peak shape of this compound?
Absolutely. Using a modern, high-purity silica column with end-capping is crucial. End-capping chemically derivatizes most of the reactive silanol groups, minimizing their availability for secondary interactions with basic analytes.[2] For particularly challenging separations of basic compounds, columns with alternative stationary phases (e.g., polymer-based or hybrid silica) or those specifically designed for polar analytes may provide better peak shapes.
Troubleshooting Guides
Issue: Peak Tailing of this compound
Peak tailing is the most common peak shape issue for basic compounds. Follow this step-by-step guide to troubleshoot and resolve the problem.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. lctsbible.com [lctsbible.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
Ensuring complete derivatization of Heliosupine N-oxide for GC-MS analysis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of Heliosupine N-oxide for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is direct GC-MS analysis of this compound challenging?
A1: Direct GC-MS analysis of this compound, like other pyrrolizidine alkaloid (PA) N-oxides, is generally not feasible. This is due to their high polarity, low volatility, and thermal instability at the temperatures required for GC analysis.[1][2] Injecting underivatized this compound will likely result in poor chromatographic peak shape, thermal decomposition in the injector and column, and an inability to obtain a reproducible and reliable mass spectrum.
Q2: What is the recommended general approach for preparing this compound for GC-MS analysis?
A2: The standard approach involves a two-step process:
-
Reduction: The this compound is first reduced to its corresponding tertiary amine, Heliosupine. This is a crucial step to decrease the polarity and increase the thermal stability of the molecule.
-
Derivatization: The reduced product, Heliosupine, is then derivatized, typically through silylation, to increase its volatility for GC-MS analysis. The most common derivatization agents for this purpose are silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
Q3: What are the most common silylating agents for derivatizing the reduced Heliosupine?
A3: The most frequently used silylating agents for pyrrolizidine alkaloids are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to enhance the derivatization of sterically hindered hydroxyl groups.[3][4]
Q4: How can I confirm that the derivatization of Heliosupine has been successful?
A4: Successful derivatization can be confirmed by analyzing the sample using GC-MS and observing the following:
-
A chromatographic peak at the expected retention time for the derivatized Heliosupine.
-
The mass spectrum of this peak should show a molecular ion (M+) corresponding to the mass of Heliosupine plus the mass of the silyl groups that have been added. Each hydroxyl group on the Heliosupine molecule will react with the silylating agent.
-
The mass spectrum should also exhibit characteristic fragment ions for silylated pyrrolizidine alkaloids. For retronecine-type PAs (Heliosupine is a heliotridine-type, which is a stereoisomer), characteristic fragment ions are often observed at m/z 120 and 138.[5][6] The presence of trimethylsilyl (TMS) groups will also lead to characteristic fragments, such as a prominent ion at m/z 73.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for derivatized Heliosupine | Incomplete reduction of this compound. | - Ensure the zinc dust is fresh and active. - Increase the reaction time for the reduction step. - Optimize the pH of the reaction mixture for the reduction. |
| Incomplete silylation. | - Use a fresh vial of silylating reagent (e.g., BSTFA), as these reagents are sensitive to moisture.[4] - Ensure the sample is completely dry before adding the silylating reagent. Water will deactivate the reagent.[4] - Increase the reaction temperature and/or time for the silylation step.[3] - Use a catalyst, such as 1% TMCS in BSTFA, to drive the reaction to completion, especially for hindered hydroxyl groups.[3][4] - Ensure a sufficient molar excess of the silylating reagent is used.[3] | |
| Degradation of the derivatized sample. | - Analyze the derivatized samples as soon as possible, as TMS derivatives can be unstable and susceptible to hydrolysis.[4] - If samples must be stored, ensure they are kept in a tightly sealed vial at low temperatures. | |
| Multiple peaks for the analyte | Incomplete derivatization leading to partially silylated products. | - Follow the steps to ensure complete silylation mentioned above. |
| Presence of isomers. | - Heliosupine has stereoisomers. Ensure the starting material is pure. Chromatographic conditions may need to be optimized to separate isomers if necessary. | |
| Side reactions during derivatization. | - Optimize the reaction conditions (temperature, time) to minimize side product formation. | |
| Peak tailing | Active sites in the GC system (injector liner, column). | - Use a deactivated injector liner. - Perform column maintenance, such as trimming the front end of the column. - Injecting the silylating reagent can sometimes temporarily passivate active sites in the system.[4] |
| Presence of underivatized analyte. | - Ensure complete derivatization by following the recommended troubleshooting steps. | |
| Broad peaks | Poor chromatography. | - Optimize GC parameters such as injector temperature, oven temperature program, and carrier gas flow rate. |
| Co-elution with matrix components. | - Improve sample clean-up prior to derivatization to remove interfering substances. |
Experimental Protocols
Protocol 1: Reduction of this compound to Heliosupine
This protocol is adapted from methods used for the reduction of pyrrolizidine alkaloid N-oxides in various matrices.
Materials:
-
This compound standard or sample extract
-
Zinc dust (activated)
-
0.05 M Sulfuric acid
-
Methanol
-
Centrifuge
-
Vortex mixer
Procedure:
-
Dissolve a known amount of this compound standard or the dried sample extract in 0.05 M sulfuric acid.
-
Add an excess of activated zinc dust to the solution (e.g., approximately 1 g for a 15 mL extract).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
After the reaction is complete, centrifuge the sample to pellet the excess zinc dust.
-
Carefully collect the supernatant containing the reduced Heliosupine.
-
The supernatant can then be further purified by solid-phase extraction (SPE) if necessary, before proceeding to the derivatization step.
Protocol 2: Silylation of Reduced Heliosupine
This protocol provides a general procedure for the trimethylsilylation of the reduced Heliosupine for GC-MS analysis.
Materials:
-
Dried sample containing reduced Heliosupine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, as a catalyst)[4]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample containing the reduced Heliosupine is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will inhibit the derivatization reaction.[4]
-
Add a suitable volume of anhydrous solvent to the dried sample in a GC vial to dissolve the residue.
-
Add the silylating reagent, BSTFA with 1% TMCS. A molar excess of the reagent is recommended to ensure complete derivatization. For a sample of approximately 100 µg, 50 µL of BSTFA can be used.[3]
-
(Optional) Add a small amount of anhydrous pyridine (e.g., 25 µL) to catalyze the reaction, particularly if sterically hindered hydroxyl groups are present.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[3]
-
Cool the vial to room temperature before injecting into the GC-MS system.
Quantitative Data Summary
| Analyte Type | Method | Recovery/Efficiency | Reference |
| Pyrrolizidine Alkaloids (general) | Reduction of N-oxides and silylation | Not specified, but method validated for quantitative analysis | --INVALID-LINK-- |
| Retrorsine N-oxide | Cation-exchange SPE and HPIPC | ~80% recovery | --INVALID-LINK-- |
| Various Pyrrolizidine Alkaloids | UHPLC-MS/MS | 64.5% - 112.2% recovery depending on the matrix | --INVALID-LINK-- |
It is highly recommended that users validate the method for this compound in their specific sample matrix to determine the actual recovery and ensure accurate quantification.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A method for the simultaneous quantitative analysis of pyrrolizidine alkaloids and their N-oxides in plant material [chromaappdb.mn-net.com]
- 3. restek.com [restek.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Hepatotoxicity of Heliosupine N-oxide and Heliotrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatotoxicity of two pyrrolizidine alkaloids (PAs), Heliosupine N-oxide and its corresponding tertiary amine, heliotrine. The information presented herein is collated from various experimental studies to offer an objective overview for researchers in toxicology and drug development.
Executive Summary
Heliotrine, a well-characterized pyrrolizidine alkaloid, demonstrates significant hepatotoxicity following metabolic activation. In contrast, its N-oxide form, this compound, is generally considered to be less toxic. This reduced toxicity is primarily attributed to its lower lipophilicity, which limits its cellular uptake and subsequent metabolic activation. Although direct comparative studies are limited, the available data suggests a lower hepatotoxic potential for this compound compared to heliotrine. This guide synthesizes available quantitative data, details experimental methodologies, and illustrates the key metabolic pathways and experimental workflows.
Data Presentation: In Vivo and In Vitro Hepatotoxicity
The following tables summarize the available quantitative data on the hepatotoxicity of heliotrine. Due to a lack of specific experimental data for this compound, a direct quantitative comparison is not possible. However, general principles regarding the toxicity of PA N-oxides are provided for a qualitative assessment.
Table 1: In Vivo Acute Hepatotoxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Key Findings |
| Heliotrine | Male Wistar Rats | Oral | 510 mg/kg[1] | Induces acute liver injury. |
| This compound | Data Not Available | - | - | Generally considered less toxic than the parent PA. Monoester N-oxides are estimated to be approximately 2-fold less potent orally than their free base counterparts[1]. |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Key Findings |
| Heliotrine | Human HepG2-CYP3A4 | Cytotoxicity Assay | EC50 | Between 2 and 60 µM after 72h exposure[2] | Shows weaker cytotoxic effects compared to other PAs like lasiocarpine and senecionine[3][4]. |
| Heliotrine | Human Embryo Hepatocytes | Microscopic Observation | Cellular Changes | Caused cytoplasmic vacuolation and hypertrophy; inhibited DNA and protein synthesis[5]. | - |
| This compound | Data Not Available | - | - | - | No direct hepatotoxicity data available. |
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Rats (General Protocol)
This protocol outlines a general procedure for assessing the acute oral toxicity of a pyrrolizidine alkaloid in a rat model, based on methodologies described in the literature[1].
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for a minimum of one week before the study, with free access to standard chow and water.
-
Dose Administration: The test compound (e.g., heliotrine) is dissolved in a suitable vehicle (e.g., water) and administered by oral gavage. Dosing is typically performed on animals fasted overnight.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of up to 14 days.
-
Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)[6].
-
Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver lesions[7].
In Vitro Cytotoxicity Assay Using Primary Hepatocytes (General Protocol)
This protocol describes a general method for evaluating the cytotoxicity of a compound using primary hepatocytes and the MTT assay[2].
-
Cell Culture: Primary hepatocytes are isolated from fresh liver tissue and cultured in appropriate media.
-
Compound Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
Mandatory Visualizations
Metabolic Activation of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are bioactivated in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters, which are the ultimate toxic metabolites.
Caption: Metabolic activation of pyrrolizidine alkaloids in the liver.
Experimental Workflow for In Vivo Hepatotoxicity Assessment
The following diagram illustrates a typical workflow for an in vivo study investigating the hepatotoxicity of a compound.
Caption: General workflow for in vivo hepatotoxicity studies.
Signaling Pathways in Heliotrine-Induced Hepatotoxicity
Heliotrine-induced hepatotoxicity involves the activation of DNA damage response pathways.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of heliotrine, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Heliosupine N-oxide and Scopolamine as Muscarinic Acetylcholine Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of Heliosupine N-oxide and the well-established drug scopolamine in their roles as muscarinic acetylcholine receptor (mAChR) antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available data, experimental methodologies, and signaling pathways associated with these compounds.
Introduction to mAChR Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors are of significant interest for their therapeutic potential in treating a variety of conditions, including motion sickness, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. Scopolamine is a classic non-selective mAChR antagonist, while this compound, a pyrrolizidine alkaloid, has also been identified as an inhibitor of these receptors.
Quantitative Comparison of Antagonistic Potency
The following table summarizes the available quantitative data on the antagonistic activity of this compound and scopolamine at muscarinic acetylcholine receptors. It is important to note that while scopolamine has been extensively characterized across all five mAChR subtypes (M1-M5), the available data for this compound is limited to a general IC50 value.
| Compound | Target(s) | Parameter | Value | Reference(s) |
| This compound | mAChR | IC50 | 350 µM | [1] |
| Scopolamine | Human M1 mAChR | Ki | 0.83 nM | [2] |
| Human M2 mAChR | Ki | 5.3 nM | [2] | |
| Human M3 mAChR | Ki | 0.34 nM | [2] | |
| Human M4 mAChR | Ki | 0.38 nM | [2] | |
| Human M5 mAChR | Ki | 0.34 nM | [2] |
Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The data clearly indicates that scopolamine is a significantly more potent mAChR antagonist than this compound. Recent computational studies suggest that pyrrolizidine alkaloids, such as this compound, may act as antagonists for the M1 muscarinic acetylcholine receptor[3].
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for determining the antagonistic properties of compounds like this compound and scopolamine at mAChRs.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific mAChR subtype.
Materials:
-
Cell membranes expressing the specific human mAChR subtype (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (e.g., scopolamine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at a range of concentrations.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization) for Determination of Antagonist Potency (IC50)
This assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to the receptor. For M1, M3, and M5 mAChRs, activation leads to an increase in intracellular calcium concentration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist.
Materials:
-
Cells stably expressing the mAChR subtype of interest (e.g., CHO-hM1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known mAChR agonist (e.g., carbachol).
-
Test antagonist (e.g., this compound) at various concentrations.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist. The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
Based on the currently available data, scopolamine is a highly potent, non-selective muscarinic acetylcholine receptor antagonist with nanomolar affinity for all five subtypes. In contrast, this compound is a significantly less potent mAChR inhibitor, with an IC50 in the micromolar range. While computational models suggest a potential selectivity of pyrrolizidine alkaloids for the M1 subtype, experimental data on the subtype selectivity of this compound is currently lacking. Further research is required to fully characterize the pharmacological profile of this compound and to determine its potential as a selective mAChR antagonist.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Unveiling the Blind Spot: Heliosupine N-oxide Cross-reactivity in Pyrrolizidine Alkaloid Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of pyrrolizidine alkaloids (PAs), a group of hepatotoxic and carcinogenic toxins, is paramount. Immunoassays, particularly ELISA, offer a rapid screening approach. However, a critical consideration is the cross-reactivity of PA N-oxides, the often predominant form in nature. This guide provides a comparative analysis of the cross-reactivity of Heliosupine N-oxide in pyrrolizidine alkaloid immunoassays, supported by experimental data and methodologies, to aid in the selection of appropriate analytical techniques.
Pyrrolizidine alkaloids exist in two forms: the tertiary free base and the N-oxide. The ratio of these forms can vary significantly depending on the plant species and sample processing. Immunoassays for PAs are typically developed to recognize the tertiary free base structure. This presents a challenge for the direct detection of PA N-oxides, including this compound.
Immunoassay Performance: The Challenge of N-oxide Detection
An indirect competitive ELISA developed for heliotrope PAs, which includes heliotrine-type alkaloids like heliosupine, demonstrates significantly lower sensitivity for the N-oxide forms compared to their corresponding free bases.[1] This necessitates a chemical reduction step to convert the N-oxides to their tertiary amine counterparts prior to analysis for accurate quantification.[1]
Similarly, a multiplex ELISA designed for the detection of senecionine, lycopsamine, and heliotrine-type PAs incorporates a zinc reduction step to enable the measurement of PA N-oxides.[2][3][4][5] This indicates that the antibodies used in the assay primarily target the free base PAs.
Table 1: Immunoassay Performance for Pyrrolizidine Alkaloids
| Analyte Type | Direct Cross-reactivity in Heliotrine-based ELISA | Detection Strategy |
| Pyrrolizidine Alkaloid Free Bases (e.g., Heliosupine) | High | Direct detection |
| Pyrrolizidine Alkaloid N-oxides (e.g., this compound) | Low[1] | Indirect detection following a chemical reduction step (e.g., using zinc)[2][3][4][5] |
Alternative Methods: High Specificity and Quantitative Accuracy
For researchers requiring high specificity and the ability to differentiate between the free base and N-oxide forms without a reduction step, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.
Several validated LC-MS/MS methods are available for the simultaneous quantification of numerous PAs and their N-oxides, including Heliosupine and this compound, in various matrices.[6][7] These methods offer excellent sensitivity and selectivity, allowing for the individual measurement of each compound.
Table 2: Comparison of Analytical Methods for Pyrrolizidine Alkaloid Analysis
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity for N-oxides | Low direct cross-reactivity; requires reduction step for total PA measurement[1] | High; can differentiate and quantify free bases and N-oxides individually[6][7] |
| Throughput | High | Moderate |
| Cost per sample | Lower | Higher |
| Application | Rapid screening for total PA content (after reduction) | Confirmatory analysis, specific quantification of individual PAs and N-oxides |
Experimental Protocols
Immunoassay with Zinc Reduction
A common protocol for the analysis of total PAs (free bases and N-oxides) using a multiplex ELISA involves the following key steps:[2][3][4][5]
-
Sample Extraction: PAs are extracted from the sample matrix using an appropriate solvent.
-
Zinc Reduction: The extract is treated with zinc powder to reduce the PA N-oxides to their corresponding free bases.
-
ELISA: The reduced extract is then analyzed using a competitive ELISA format. The assay typically involves microtiter plates coated with a PA-protein conjugate, a specific primary antibody (e.g., anti-heliotrine), and an enzyme-labeled secondary antibody. The signal is inversely proportional to the concentration of PAs in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS method for the quantification of Heliosupine and this compound includes:[6][7]
-
Sample Preparation: Extraction from the matrix, often followed by a solid-phase extraction (SPE) clean-up step.
-
Chromatographic Separation: Separation of the PAs and their N-oxides using a reverse-phase HPLC or UHPLC column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte.
Visualizing the Workflow and Cross-Reactivity
Caption: Immunoassay workflow for total PA analysis.
Caption: Cross-reactivity of anti-heliotrine antibody.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of an LC-MS/MS Method for Heliosupine N-oxide: A Comparative Guide According to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Heliosupine N-oxide in a biological matrix, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[1][2][3] The performance of a rigorously validated method is compared against a hypothetical alternative method with less stringent validation to highlight the importance of key validation parameters for ensuring reliable and reproducible bioanalytical data in drug development.
Comparative Analysis of Validation Parameters
The successful validation of a bioanalytical method is paramount for its intended purpose in supporting regulatory submissions.[1][2] The following table summarizes the performance of a fully validated LC-MS/MS method for this compound against a hypothetical, less-optimized alternative method, benchmarked against FDA acceptance criteria.
| Validation Parameter | FDA Acceptance Criteria | Validated LC-MS/MS Method Performance | Alternative Method Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.985 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% | -25.0% to 18.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 6.8% | 18.5% to 28.3% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 0.5 ng/mL | 5.0 ng/mL |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed | Significant matrix effects observed |
| Matrix Effect (% CV) | ≤ 15% | 8.2% | 22.5% |
| Recovery (% Mean) | Consistent, precise, and reproducible | 88.5% | 65.2% (erratic) |
| Stability (Freeze-Thaw, % Change) | Within ±15% of nominal concentration | -4.2% | -21.8% |
Experimental Workflow for Method Validation
The following diagram illustrates the key stages in the validation of the LC-MS/MS method for this compound.
Detailed Experimental Protocols
The following protocols are provided for the key validation experiments performed to establish the reliability of the LC-MS/MS method for this compound.
Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify this compound in the presence of endogenous matrix components.[3][4]
-
Protocol:
-
Six different lots of the biological matrix (e.g., human plasma) were processed and analyzed without the addition of the analyte or the internal standard (IS).
-
The same six lots were then spiked with this compound at the Lower Limit of Quantification (LLOQ) and with the IS at its working concentration.
-
Chromatograms were visually inspected for any interfering peaks at the retention times of this compound and the IS. The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ sample for the analyte and not more than 5% for the IS.
-
Linearity, Accuracy, and Precision
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte and to determine the closeness of the measured values to the true values and the degree of scatter.[3][4]
-
Protocol:
-
A calibration curve was prepared by spiking the biological matrix with known concentrations of this compound. A minimum of six non-zero concentration levels were used, spanning the expected range of concentrations in study samples.
-
Quality control (QC) samples were prepared at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For accuracy and intra-day precision, five replicates of each QC level were analyzed in a single analytical run.
-
For inter-day precision, the analysis was repeated on three separate days.
-
The accuracy was calculated as the percentage of the mean calculated concentration to the nominal concentration (% Bias). The precision was expressed as the coefficient of variation (% CV).
-
Matrix Effect
-
Objective: To evaluate the effect of the matrix on the ionization of the analyte and IS.
-
Protocol:
-
Three sets of samples were prepared:
-
Set A: Aqueous solutions of this compound and IS.
-
Set B: Post-extraction spiked samples, where blank matrix was extracted first, and then the analyte and IS were added to the extracted solvent.
-
Set C: Pre-extraction spiked samples, where the matrix was spiked with the analyte and IS before extraction.
-
-
The matrix factor was calculated by comparing the peak areas of Set B to Set A. The recovery was determined by comparing the peak areas of Set C to Set B.
-
Stability
-
Objective: To evaluate the stability of this compound in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Low and high QC samples were subjected to three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Low and high QC samples were kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Low and high QC samples were stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected duration of the study sample storage.
-
The concentrations of the stability samples were compared to those of freshly prepared QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. N-oxide metabolites can be unstable, so careful evaluation of their stability is crucial.
-
Conclusion
This guide demonstrates the critical importance of a comprehensive validation process for an LC-MS/MS method, in accordance with FDA guidelines. The presented data clearly distinguishes the robust and reliable performance of a fully validated method from a hypothetical, inadequately validated alternative. For researchers and scientists in drug development, adherence to these principles is not merely a regulatory requirement but a fundamental aspect of generating high-quality bioanalytical data that can be trusted to make critical decisions regarding the safety and efficacy of new therapeutic agents.
References
A Comparative Guide to the Quantification of Heliosupine N-oxide: Methodologies and Performance
For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolizidine alkaloids (PAs) such as Heliosupine N-oxide is critical due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] This guide provides a comparative overview of analytical methods, with a focus on inter-laboratory performance and detailed experimental protocols for the quantification of this compound and related compounds.
The analysis of PAs presents analytical challenges, as highlighted in an inter-laboratory comparison study involving 12 laboratories.[2] This study, which focused on seven PAs in animal feed, revealed considerable variation in results between laboratories, underscoring the need for standardized and robust analytical methods.[2] While no preferred method was identified due to the limited number of participants, the study emphasized that further development of methods for PA detection is necessary to ensure accurate estimation in contaminated samples.[2][3] The majority of participating laboratories utilized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and selectivity in PA analysis.[2][3][4]
Comparative Performance of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and effective technique for the simultaneous detection and quantification of multiple PAs, including their N-oxide forms.[4] This method offers high sensitivity and selectivity, with low limits of detection (LOD) and quantification (LOQ).[1][5] The performance of various LC-MS/MS methods for the analysis of PAs in different matrices is summarized in the table below.
| Method | Matrix | Number of PAs Analyzed | LOQ (µg/kg) | Recovery (%) | Reference |
| UHPLC-MS/MS | Honey, Milk, Tea | 24 | 0.05 - 2.5 | 64.5 - 112.2 | [1] |
| LC-MS/MS | Plant-based foods, Honey | 35 | 0.6 | Good | [6] |
| UHPLC-MS/MS | Honeybee-collected pollen, Teas, Herbal infusions | Not specified | Not specified | Good | [7] |
| HPLC-ESI-MS/MS | Honey, Culinary herbs | Sum parameter (retronecine equivalents) | 0.3 | Not specified | [8] |
| UPLC-ESI/MS | Rat plasma | 2 (seneciphylline and its N-oxide) | 1 ng/mL | Within acceptable limits | [9] |
Table 1: Performance characteristics of selected LC-MS/MS methods for pyrrolizidine alkaloid quantification.
Experimental Protocols
Accurate quantification of this compound is highly dependent on meticulous sample preparation and analytical procedures. The following sections detail a generalized workflow from sample extraction to LC-MS/MS analysis, based on established methodologies.[1][6][10]
Sample Preparation and Extraction
A common and effective method for extracting PAs from various matrices involves solid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.
-
Homogenization : Samples (e.g., 1-2 g of plant material, honey, or food) are homogenized to increase the surface area for extraction.[1][6]
-
Extraction : The homogenized sample is typically extracted with an acidic aqueous solution, such as 0.05 M sulfuric acid, often mixed with an organic solvent like methanol.[6][10] This is followed by shaking or sonication for a defined period (e.g., 15 minutes).[1][10]
-
Centrifugation : The mixture is centrifuged at high speed (e.g., 3800-10,000 rpm) to separate the supernatant from the solid matrix.[1][10]
-
Solid-Phase Extraction (SPE) : The supernatant is loaded onto an SPE cartridge, most commonly a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridge.[1][6]
-
Conditioning : The cartridge is conditioned with methanol followed by water.[6][10]
-
Loading : The sample extract is loaded onto the cartridge.[1][6]
-
Washing : The cartridge is washed with water and then methanol to remove interfering substances.[1][6]
-
Elution : The PAs are eluted with an ammoniated methanol solution.[1]
-
-
Evaporation and Reconstitution : The eluate is evaporated to dryness and the residue is reconstituted in a solvent suitable for LC-MS/MS analysis, typically a mixture of methanol and water.[1][10]
It is crucial to handle N-oxide metabolites under neutral or near-neutral pH conditions and to avoid high temperatures to prevent their reversion to the parent drug.[11]
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation : A C18 reversed-phase column is commonly used for the separation of PAs.[9] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed to achieve good separation of the analytes.[9] The separation of isomeric PAs, such as heliosupine and echimidine, is a critical aspect of the chromatographic method.[6]
-
Mass Spectrometric Detection : Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[9] The MRM transitions from the protonated molecule [M+H]+ to specific product ions are monitored for each analyte to ensure high selectivity and sensitivity.[4] For N-oxides, distinct fragmentation patterns can be observed, which aids in their identification.[4][12]
Conclusion
While a dedicated inter-laboratory comparison for this compound quantification is not yet available, the existing data on general PA analysis provides valuable insights into the current state of methodology. LC-MS/MS stands out as the method of choice, offering the necessary sensitivity and selectivity for the analysis of these toxic compounds in complex matrices. The provided protocols and performance data serve as a robust starting point for laboratories aiming to develop and validate their own methods for the quantification of this compound and other PAs, contributing to improved food and drug safety. Further inter-laboratory studies focusing on a broader range of PAs, including this compound, are warranted to establish consensus methods and ensure data comparability across different laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro cytotoxicity of Heliosupine N-oxide across different cell lines.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of Heliosupine N-oxide. Due to a scarcity of direct comparative studies on this compound across multiple cell lines, this document synthesizes available data on pyrrolizidine alkaloid (PA) N-oxides as a class to provide a foundational understanding. Detailed experimental protocols for assessing cytotoxicity and diagrams of relevant pathways are included to support future research in this area.
This compound is a pyrrolizidine alkaloid (PA), a class of compounds found in numerous plant species. While the parent compound, heliosupine, is known for its potential toxicity, the N-oxide form is generally considered less toxic. This is attributed to the fact that many PA N-oxides require metabolic reduction to their corresponding tertiary PAs to exert significant cytotoxic effects. This guide explores the available data on this compound's cytotoxicity and provides the necessary experimental context for its evaluation.
Comparative Cytotoxicity Data
Direct, peer-reviewed studies detailing the IC50 values of this compound across a range of cell lines are limited. One source indicates an IC50 of 350 μM for this compound in the context of its inhibitory effect on the muscarinic acetylcholine receptor (mAChR); however, the specific cell line used for this determination is not specified, and this value may not be reflective of general cytotoxicity[1].
In a broader study on dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides in the CRL-2118 chicken hepatocyte cell line, it was observed that none of the tested DHPA-N-oxides were significantly cytotoxic at concentrations ranging from 19 to 300 μM[2]. This finding aligns with the general understanding that PA N-oxides are the less toxic precursors to their parent PAs. The toxicity of PAs is largely dependent on their metabolic activation in the liver[3][4].
The following table provides a comparative summary based on the available information and the general trend observed for pyrrolizidine alkaloid N-oxides.
| Compound | Cell Line(s) | Cytotoxicity Metric | Reported Value/Trend |
| This compound | Not specified | IC50 (mAChR inh.) | 350 μM[1] |
| Other PA N-oxides | CRL-2118 (Chicken Hepatocyte) | Cytotoxicity | Not significantly cytotoxic at concentrations up to 300 μM[2]. Generally considered less cytotoxic in vitro compared to their parent PAs due to the need for metabolic activation[4][5]. |
| Parent PAs | Various | Cytotoxicity | Generally exhibit higher cytotoxicity in vitro, particularly in metabolically active cells like hepatocytes, as they can be converted to toxic pyrrolic esters[3][5]. |
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research and a more direct comparison of this compound's cytotoxicity, the following are detailed protocols for standard in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Cell Lysis
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.
BrdU (Bromodeoxyuridine) Assay for Cell Proliferation
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Labeling: Treat cells with this compound for the desired time, then add BrdU labeling solution to the culture medium and incubate for 2-24 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate solution to produce a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is directly proportional to the amount of DNA synthesis.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Generalized signaling pathway for pyrrolizidine alkaloid-induced cytotoxicity.
Probable Signaling Pathways in this compound Cytotoxicity
The cytotoxicity of this compound is likely contingent on its metabolic conversion. The proposed mechanism involves:
-
Metabolic Reduction: In vivo, PA N-oxides can be reduced to their parent tertiary PAs by gut microbiota and hepatic cytochrome P450 (CYP) enzymes[4]. In standard in vitro cell cultures, this step may be limited unless metabolically competent cells (e.g., primary hepatocytes or CYP-expressing cell lines) are used.
-
Metabolic Activation of the Parent PA: The resulting parent PA, heliosupine, can then be metabolically activated by hepatic CYPs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
-
Induction of Cellular Damage: These reactive metabolites are electrophilic and can bind to cellular macromolecules such as DNA and proteins, forming adducts[3]. This leads to a cascade of detrimental effects, including:
-
Genotoxicity: Formation of DNA adducts can lead to mutations and chromosomal damage.
-
Protein Dysfunction: Adduct formation with proteins can impair their function, disrupting cellular processes.
-
Oxidative Stress: The metabolic processes and cellular damage can lead to an imbalance in reactive oxygen species (ROS), causing oxidative stress.
-
Apoptosis: The accumulation of cellular damage and stress can trigger programmed cell death, or apoptosis.
-
The ultimate cytotoxic outcome is a culmination of these events, leading to cell death. The extent of cytotoxicity in a particular cell line will depend on its metabolic capacity to perform the necessary activation steps.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to C18 and HILIC Columns for the Analysis of Heliosupine N-oxide
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine alkaloids (PAs), the selection of an appropriate HPLC column is critical for achieving accurate and reliable results. Heliosupine N-oxide, a polar pyrrolizidine alkaloid N-oxide, presents a particular analytical challenge due to its high polarity. This guide provides an objective comparison of the efficacy of traditional C18 reversed-phase columns versus Hydrophilic Interaction Liquid Chromatography (HILIC) columns for the analysis of this compound, supported by established chromatographic principles.
Understanding the Analyte: this compound
This compound is a derivative of the pyrrolizidine alkaloid heliosupine and is characterized by the presence of an N-oxide functional group.[1][2][3][4] This functional group significantly increases the molecule's polarity compared to its parent alkaloid. Pyrrolizidine alkaloid N-oxides are generally more water-soluble and less retained on non-polar stationary phases, a critical consideration for chromatographic method development.[5][6]
C18 vs. HILIC: A Head-to-Head Comparison
The choice between a C18 and a HILIC column for the analysis of this compound hinges on the fundamental differences in their separation mechanisms.
C18 (Reversed-Phase) Chromatography:
C18 columns have a non-polar stationary phase and are the most widely used columns in HPLC. Separation is based on hydrophobic interactions, where non-polar analytes are retained longer. While C18 columns are commonly used for the analysis of a broad range of PAs and their N-oxides, challenges can arise with highly polar compounds like this compound.[7][8] Poor retention is a common issue, leading to elution near the solvent front and potential co-elution with other polar matrix components.[9][10] To enhance the retention of polar compounds on C18 columns, highly aqueous mobile phases are often employed. However, this can lead to phase dewetting and loss of retention with traditional C18 phases.[11]
HILIC (Hydrophilic Interaction Liquid Chromatography):
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][12] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase, and separation is achieved through the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.[13][14][15] More polar analytes, like this compound, are more strongly retained in the aqueous layer and therefore exhibit longer retention times.[10][16] This makes HILIC an excellent choice for the analysis of highly polar compounds that are poorly retained by reversed-phase chromatography.
Comparative Data Summary
| Feature | C18 (Reversed-Phase) | HILIC | Rationale |
| Retention of this compound | Low to Moderate | High | The high polarity of this compound leads to strong interactions with the polar HILIC stationary phase, resulting in increased retention. In contrast, its polarity limits its interaction with the non-polar C18 stationary phase. |
| Separation Mechanism | Hydrophobic Interactions | Hydrophilic Partitioning, Hydrogen Bonding, Electrostatic Interactions | C18 separates based on the non-polar character of analytes. HILIC separates based on the polarity and hydrophilicity of analytes.[13] |
| Mobile Phase Composition | High aqueous content | High organic content (typically >70% acetonitrile) | C18 requires a higher percentage of water to elute non-polar compounds, while HILIC uses a high organic mobile phase to retain polar compounds.[9] |
| Elution Order | Non-polar compounds are retained longer | Polar compounds are retained longer | The elution order is generally reversed between the two techniques. |
| Sensitivity (LC-MS) | May be lower due to poor peak shape and ionization suppression from high aqueous mobile phases. | Often higher due to better peak shape and enhanced ionization efficiency in high organic mobile phases. | The high organic content of the HILIC mobile phase is beneficial for electrospray ionization. |
| Method Development Complexity | Generally straightforward for a wide range of compounds. | Can be more complex due to the multiple interaction mechanisms and the need for careful control of mobile phase water content. | HILIC separations are sensitive to small changes in mobile phase composition.[17] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are suggested starting points for the analysis of this compound using both C18 and HILIC columns, intended for use with a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (HPLC-MS).
C18 (Reversed-Phase) Method
-
Column: Aqueous C18 (AQ-C18) column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for better retention of polar compounds.[11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-5% B
-
14.1-18 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
HILIC Method
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate and 0.1% Formic acid in water
-
Mobile Phase B: 10 mM Ammonium formate and 0.1% Formic acid in 95:5 Acetonitrile:Water
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95-60% B
-
8-10 min: 60% B
-
10-10.1 min: 60-95% B
-
10.1-15 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
Logical Workflow for Column Selection
The decision to use a C18 or HILIC column for the analysis of a polar compound like this compound can be visualized as a logical workflow.
Caption: Column selection workflow for polar analytes.
Conclusion
For the analysis of the highly polar compound this compound, a HILIC column is likely to provide superior performance in terms of retention, peak shape, and sensitivity compared to a traditional C18 column. The strong retentive power of HILIC for polar analytes makes it an ideal choice to overcome the challenges of poor retention often encountered with reversed-phase chromatography. While C18 methods are widely used for PA analysis, for highly polar N-oxides, HILIC presents a more robust and efficient analytical solution. The choice of the specific HILIC stationary phase (e.g., amide, silica, zwitterionic) may require further method development to achieve optimal selectivity for this compound and any other related compounds of interest.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|31701-88-9|COA [dcchemicals.com]
- 4. This compound | CAS:31701-88-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future | MDPI [mdpi.com]
- 7. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. HILIC Retention Mechanisms | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 16. uhplcs.com [uhplcs.com]
- 17. longdom.org [longdom.org]
Evaluating the Genotoxic Potential of Heliosupine N-oxide Relative to its Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the genotoxic potential of Heliosupine N-oxide and its corresponding free base, Heliosupine. The information is collated from publicly available scientific literature on pyrrolizidine alkaloids (PAs), the class of compounds to which Heliosupine belongs. It is important to note that while general principles of PA toxicity are well-established, direct comparative genotoxicity studies specifically on Heliosupine and its N-oxide are limited. Therefore, this guide draws upon the broader understanding of PA toxicology to infer their relative genotoxic potential.
Executive Summary
Heliosupine, a pyrrolizidine alkaloid, is a known phytotoxin with the potential for genotoxicity and carcinogenicity. Its corresponding N-oxide, this compound, is generally considered a detoxification product. However, it can be metabolically reduced back to the parent Heliosupine in vivo, thereby acting as a pro-toxin. The genotoxicity of these compounds is not direct; they require metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts, DNA cross-linking, mutations, and chromosomal aberrations.
While in vitro studies on other pyrrolizidine alkaloids suggest that N-oxides are significantly less genotoxic than their free bases, for risk assessment purposes, it is often conservatively assumed that the N-oxide has a genotoxic potential equivalent to the parent compound due to in vivo reduction.
Data Presentation: Comparative Genotoxicity
| Parameter | Heliosupine (Free Base) | This compound | Reference |
| Direct Genotoxicity | Not directly genotoxic. Requires metabolic activation. | Not directly genotoxic. | [1] |
| Metabolic Activation | Metabolized by hepatic cytochrome P450s to reactive pyrrolic esters. | Can be reduced to Heliosupine in the gut and liver, which is then metabolically activated. | [1][2] |
| Genotoxic Potential (in vitro) | High | Low (Potency can be as low as 0.01 compared to the free base). | [3] |
| Genotoxic Potential (in vivo) | High | Potentially high, dependent on the extent of reduction to the free base. Often considered equipotent to the free base for risk assessment. | [4][5] |
| Mechanism of Genotoxicity | Formation of DNA adducts, DNA cross-linking, induction of mutations and chromosomal aberrations. | Indirectly, through conversion to Heliosupine, leading to the same mechanisms. | [1] |
Experimental Protocols
Standard assays for evaluating the genotoxic potential of xenobiotics like Heliosupine and its N-oxide include the Ames test, the in vitro micronucleus assay, and the comet assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation (S9 Mix): A rat liver homogenate (S9 fraction) is used to mimic mammalian metabolism, as many compounds, including PAs, are not mutagenic until they are metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (Heliosupine or this compound) in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6][7]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol Outline:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).
-
Exposure: Treat the cells with a range of concentrations of the test compound with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[8][9][10]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the chosen cell type (e.g., primary hepatocytes or a relevant cell line).
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail. An increase in comet tail length and intensity indicates an increase in DNA damage.[11][12][13]
Mandatory Visualization
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro genotoxic assessment of xenobiotic diacylglycerols in an in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Heliosupine N-oxide: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For Immediate Release
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the structural confirmation of Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide of interest to researchers in natural product chemistry, toxicology, and drug development. The accurate structural elucidation of such compounds is critical for understanding their biological activity and potential toxicity.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as the premier method for the structural confirmation of this compound. Its high sensitivity and mass accuracy enable the unambiguous determination of the elemental composition and provide detailed structural insights through fragmentation analysis.
Key Performance Metrics of HRMS for this compound Analysis
The primary advantage of HRMS lies in its ability to provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the confident determination of the elemental composition, a crucial first step in structure confirmation.
| Parameter | Theoretical Value for this compound ([C₂₀H₃₁NO₈+H]⁺) |
| Molecular Formula | C₂₀H₃₁NO₈ |
| Monoisotopic Mass | 413.20496 u |
| Calculated m/z of [M+H]⁺ | 414.21224 u |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. For pyrrolizidine alkaloid N-oxides like this compound, characteristic fragmentation patterns are expected. These include the neutral loss of the N-oxide group and cleavage of the ester side chains, revealing the structure of the necine base.
Expected Key Fragment Ions for this compound ([M+H]⁺ at m/z 414.21224)
| Fragment Ion Description | Expected m/z |
| Loss of H₂O | 396.20163 |
| Loss of the N-oxide oxygen (O) | 398.21734 |
| Loss of the angelic acid side chain | Varies based on cleavage point |
| Loss of the complete ester side chains | Varies based on cleavage point |
| Heliotridine necine base fragment | ~156 |
| Characteristic necine base fragments | ~138, ~120 |
Alternative Analytical Techniques: A Comparative Overview
While HRMS is the preferred method, other spectroscopic techniques can provide complementary structural information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Unrivaled for complete structure elucidation of novel compounds. | Requires larger sample amounts; complex spectra can be challenging to interpret. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the molecule. A key diagnostic feature for N-oxides is the N-O stretching vibration.[1] | Rapid and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
For this compound, an FT-IR spectrum would be expected to show a characteristic N-O stretching band in the region of 928-971 cm⁻¹, confirming the presence of the N-oxide functionality.[1]
Experimental Protocols
High-Resolution Mass Spectrometry (UHPLC-QTOF-MS) Protocol for Pyrrolizidine Alkaloid N-oxide Analysis
This protocol is a generalized procedure adaptable for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the isolated this compound standard.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for infusion or LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Range: m/z 50-1200.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).
Visualizing the Workflow
Caption: Workflow for this compound structural confirmation.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathway of this compound is not the focus of this guide, for illustrative purposes, a hypothetical pathway diagram is provided below. Pyrrolizidine alkaloids are known to be hepatotoxic after metabolic activation.
Caption: Hypothetical metabolic activation pathway of this compound.
References
Assessing the Purity of Synthesized Heliosupine N-oxide Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of analytical standards is paramount for accurate quantification and identification of target analytes in research and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide of toxicological interest. The performance of various methods is objectively compared, supported by detailed experimental protocols and data presentation formats to aid researchers in selecting the most appropriate strategy for their needs.
Comparison of Analytical Techniques for Purity Assessment
The determination of purity for a chemical standard like this compound involves not only quantifying the main compound but also identifying and quantifying any impurities. The three primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative purity assessment (e.g., % area)[1][2][3] | Impurity identification and profiling[4][5][6][7][8] | Structural confirmation and quantification of impurities against a certified standard[9][10][11] |
| Information Provided | Retention time, peak area/height (purity estimation)[3][12] | Retention time, mass-to-charge ratio (m/z), fragmentation patterns[4][5][13] | Chemical shifts, coupling constants, signal integration (structural elucidation and purity)[10][14][15] |
| Sensitivity | High (ng to µg range)[16] | Very High (pg to ng range)[5][6] | Lower (µg to mg range)[9] |
| Selectivity | Good, dependent on column and mobile phase[12] | Excellent, based on both chromatographic separation and mass[17][18] | Excellent for structural isomers[10] |
| Quantification | Excellent for purity by area percent and with reference standards[3][19] | Good, requires appropriate internal standards for accuracy[6] | Excellent for purity determination (qNMR) with a certified internal standard |
| Impurity Identification | Limited to comparison with known standards[3] | Powerful for identifying unknown impurities based on mass and fragmentation[8][13] | Provides detailed structural information of impurities if present at sufficient concentration[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is ideal for determining the percentage purity of a synthesized this compound standard based on the relative peak area.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound standard.
-
Dissolve in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[20]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[20]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This method is used to detect and identify potential impurities from the synthesis, such as precursors, byproducts, or degradation products.
1. Sample Preparation:
-
Prepare a 10 µg/mL solution of the this compound standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
2. LC Conditions:
-
Utilize the same LC conditions as the HPLC method, although a faster gradient may be employed for screening purposes.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[17]
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode for initial analysis. For targeted impurity identification, tandem MS (MS/MS) can be used to obtain fragmentation patterns.[13]
4. Data Analysis:
-
Extract ion chromatograms for the expected m/z of this compound and any potential impurities.
-
Analyze the mass spectra of any detected impurity peaks to propose potential structures.
-
Tandem MS can be used to confirm the identity of impurities by comparing their fragmentation patterns to known compounds or theoretical fragmentation.[6][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR is a powerful tool for unambiguous structure confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound standard.
-
Dissolve in a deuterated solvent (e.g., Methanol-d4 or Chloroform-d).
-
For quantitative NMR (qNMR), accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments:
3. Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with literature values or predicted spectra for this compound.
-
Purity Assessment:
-
In the ¹H NMR spectrum, identify signals corresponding to impurities (e.g., residual solvents, starting materials).
-
For qNMR, calculate the purity by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal from the certified internal standard.
-
Visualizations
References
- 1. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]
- 2. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]
- 3. torontech.com [torontech.com]
- 4. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 13. chimia.ch [chimia.ch]
- 14. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. inis.iaea.org [inis.iaea.org]
- 17. ukm.my [ukm.my]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Validating Specificity of an Antibody for Heliosupine N-oxide Detection: A Comparative Guide
For researchers and drug development professionals engaged in the study of pyrrolizidine alkaloids (PAs), the availability of specific and reliable antibodies is paramount for accurate detection and quantification. This guide provides a comprehensive comparison of hypothetical anti-Heliosupine N-oxide antibodies, detailing their performance characteristics and the experimental protocols for their validation. Heliosupine N-oxide is a toxic PA found in various plant species, and its detection is crucial for food safety and toxicological studies.[1][2][3][4][5][6][7][8][9]
Antibody Alternatives and Performance Characteristics
The choice between a monoclonal and a polyclonal antibody depends on the specific requirements of the application.[10][11][12][13][14] Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency, making them ideal for quantitative assays and therapeutic development.[12][13] Polyclonal antibodies, a heterogeneous mixture of antibodies recognizing multiple epitopes, generally provide a more robust signal and are more tolerant to variations in the antigen.[10][12][14]
Below is a comparison of hypothetical monoclonal and polyclonal antibodies against this compound. The data is modeled on validated antibodies for structurally similar pyrrolizidine alkaloids, such as retrorsine.[15]
Table 1: Performance Characteristics of Anti-Heliosupine N-oxide Antibodies
| Characteristic | Anti-Heliosupine N-oxide Monoclonal Antibody (Clone HS-M1) | Anti-Heliosupine N-oxide Polyclonal Antibody (Lot HS-P1) |
| Target Specificity | High, recognizes a single epitope on this compound | High, recognizes multiple epitopes on this compound |
| Cross-Reactivity | Low cross-reactivity with other PAs | Potential for higher cross-reactivity with structurally similar PAs |
| Sensitivity (IC50) | 1.5 ng/mL | 0.8 ng/mL |
| Assay Format | Competitive ELISA, Western Blot | Competitive ELISA, Western Blot |
| Batch-to-Batch Consistency | High | Moderate to Low |
| Cost & Production Time | High & Long | Low & Short |
Specificity and Cross-Reactivity Analysis
The specificity of an antibody is its ability to bind to the intended target without binding to other structurally similar molecules. For an anti-Heliosupine N-oxide antibody, it is crucial to assess its cross-reactivity against other PAs that may be present in the same sample.
Table 2: Cross-Reactivity of a Hypothetical Anti-Heliosupine N-oxide Monoclonal Antibody (HS-M1)
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | C20H31NO8 | 100 |
| Heliosupine | C20H31NO7 | 25.3 |
| Echimidine N-oxide | C20H31NO8 | 15.8 |
| Echimidine | C20H31NO7 | 5.2 |
| Retrorsine | C18H25NO5 | < 0.1 |
| Senecionine | C18H25NO5 | < 0.1 |
Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Validation Protocols
The validation of an antibody's specificity is a critical step to ensure reliable and reproducible results.[16][17] For a small molecule like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method for detection and quantification.[18][19][20][21][22][23][24][25]
Competitive ELISA Protocol for this compound Detection
This protocol outlines the steps for determining the concentration of this compound in a sample using a competitive ELISA format.
1. Preparation of Reagents:
- Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
- Antibody: Anti-Heliosupine N-oxide antibody (monoclonal or polyclonal).
- Sample/Standard: this compound standards of known concentrations and unknown samples.
- Enzyme-conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP if the primary is a mouse monoclonal).
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
- Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.
2. Assay Procedure:
- Coat a 96-well microtiter plate with the coating antigen.
- Wash the plate to remove unbound antigen.
- Block the remaining protein-binding sites in the wells.
- Add a mixture of the anti-Heliosupine N-oxide antibody and either the standard or the sample to the wells. In this step, the free this compound in the sample/standard competes with the coated antigen for binding to the antibody.
- Wash the plate to remove unbound antibodies and antigen-antibody complexes.
- Add the enzyme-conjugated secondary antibody.
- Wash the plate to remove unbound secondary antibody.
- Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical relationships.
Caption: Workflow for Competitive ELISA of this compound.
Caption: Decision tree for selecting an anti-Heliosupine N-oxide antibody.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|31701-88-9|COA [dcchemicals.com]
- 4. This compound | 31701-88-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 10. antibodyresearch.com [antibodyresearch.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. genscript.com [genscript.com]
- 13. bosterbio.com [bosterbio.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody Validation - why is it important? [horizondiscovery.com]
- 17. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 22. mybiosource.com [mybiosource.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. aptamergroup.com [aptamergroup.com]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Heliosupine N-oxide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Heliosupine N-oxide, a pyrrolizidine alkaloid classified as acutely toxic. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
This compound is a potent compound requiring stringent safety measures. This guide will serve as your primary resource for its safe management in the laboratory, from initial receipt to final disposal, ensuring both personal safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the acute toxicity of this compound via oral, dermal, and inhalation routes, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact, a primary route of exposure. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and aerosols. |
| Body Protection | Fully-fastened laboratory coat | To protect street clothing and minimize skin exposure. |
| Respiratory Protection | Use of a certified chemical fume hood | To prevent inhalation of any dust or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All handling of this compound must occur within a designated area, clearly marked as a space for working with acutely toxic substances.
1. Receiving and Storage:
-
Upon receipt, immediately transfer the container to a designated, secure storage location.
-
Store this compound at -20°C in a clearly labeled, sealed container.[1][2]
-
The storage area, such as a locked cabinet within a restricted access room, should be segregated from incompatible chemicals.
2. Preparation and Use:
-
All manipulations, including weighing and dilutions, must be conducted within a certified chemical fume hood.
-
Work surfaces within the fume hood should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Use the smallest amount of the substance necessary for the experiment.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and notify the laboratory supervisor.
-
Spill cleanup materials should be placed in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Disposal Plan: Ensuring Safe and Compliant Waste Management
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Collection:
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and compatible hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Container Disposal:
-
Empty containers that held this compound are also treated as hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
3. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through a licensed chemical waste management company.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
